molecular formula Unspecified B1143032 NOR116 CAS No. 191680-81-6

NOR116

Cat. No.: B1143032
CAS No.: 191680-81-6
M. Wt: N/A
Attention: For research use only. Not for human or veterinary use.
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Description

NOR116, known commercially as Flamestab® NOR 116, is a monomeric N-alkoxy-substituted hindered amine light stabilizer (HALS) that serves as a highly efficient, halogen-free flame retardant and synergist in polymer research . Its primary research value lies in its unique dual functionality, combining flame retardancy with exceptional light and long-term thermal stabilization in a single molecule, enabling the development of more durable and safe polyolefin materials . In-depth studies on polypropylene (PP) demonstrate that this compound exhibits a powerful synergistic effect with intumescent flame retardant (IFR) systems such as ammonium polyphosphate (APP) . When incorporated at low loadings (e.g., 0.3-0.5 wt%), it significantly enhances overall flame retardancy, increasing the Limiting Oxygen Index (LOI) and enabling composites to achieve a UL-94 V-0 rating . The proposed mechanism involves the thermal decomposition of this compound, generating radical species that effectively quench the highly reactive free radicals (like H· and HO·) produced during polymer combustion, thereby disrupting the radical chain reactions in the gas phase and suppressing the fire . Concurrently, its inherent activity as a hindered amine light stabilizer drastically improves the UV aging resistance of polymer composites, addressing a common deficiency in conventional flame retardant formulations . It is particularly suited for research applications in polyolefin fibers, thin films, nonwovens, and tapes where low dosage, high efficiency, and good transparency are critical . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Chemical Specifications: • : 191680-81-6 • Appearance : Off-white to pale yellow crystalline granular solid • Melting Point : 108 - 123 °C

Properties

CAS No.

191680-81-6

Molecular Formula

Unspecified

Molecular Weight

N/A

Synonyms

1,3-Propanediamine, N1,N1'-1,2-ethanediylbis-, reaction products with cyclohexane and peroxidized N-butyl-2,2,6,6-tetramethyl-4-piperidinamine-2,4,6-trichloro-1,3,5-triazine reaction products

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to NOR116 (Flamestab® NOR 116): A High-Performance Polymer Additive

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of NOR116, a chemical additive commercially known as Flamestab® NOR 116. Initially, it is crucial to clarify for an audience in drug development that this compound is not a pharmacological agent but a high-performance polymer additive. It functions as a monomeric N-alkoxy substituted hindered amine light stabilizer (NOR-HALS). Its primary applications are as a halogen-free flame retardant and a UV stabilizer, particularly for polyolefins like polypropylene (PP) and polyethylene (PE). This document details its chemical structure, physicochemical properties, mechanism of action, and the experimental protocols used to evaluate its performance. All quantitative data are summarized in structured tables, and its functional mechanism is visualized using the DOT language.

Chemical Structure and Identity

This compound is a complex triazine derivative. Its formal chemical name describes the reactants used in its synthesis: "Reaction products of N,N'-ethane-1,2-diylbis(1,3-propanediamine), cyclohexane, peroxidized 4-butylamino-2,2,6,6-tetramethylpiperidine and 2,4,6-trichloro-1,3,5-triazine". The CAS number for this compound is 191680-81-6.

Due to the complexity of the reaction, a precise, singular molecular structure is not typically depicted. However, the core functional components are a triazine backbone linked to N-alkoxy hindered amine moieties derived from 2,2,6,6-tetramethylpiperidine.

Physicochemical and Technical Properties

This compound is a solid, off-white granular substance with a high molecular weight, which contributes to its low volatility and high resistance to extraction from the polymer matrix.[1] Key quantitative properties are summarized in the table below.

PropertyValueTest Condition
Molecular Weight 2261 g/mol
Physical Form Off-white granules
Melting Point 108 - 123 °C
Flash Point > 100 °C
Vapor Pressure 0.1 MPaat 20°C
Specific Gravity 1.06
Bulk Density 0.28 g/ml
Solubility in Water < 40 ppbat 20°C
Weight Loss (TGA) 1%at 260°C (heating rate 20°C/min in air)
10%at 285°C (heating rate 20°C/min in air)

Mechanism of Action: Radical Scavenging

Contrary to a pharmacological mechanism involving signaling pathways, this compound's efficacy as a stabilizer and flame retardant is based on its ability to interrupt radical chain reactions in polymers. This process, known as the Denisov Cycle for HALS, is a regenerative cycle that allows a small amount of the additive to provide long-term protection.

The core of this mechanism is the N-alkoxy amine moiety. During polymer degradation, initiated by heat or UV radiation, highly reactive free radicals (R•) are formed. The NOR-HALS traps these radicals, preventing them from propagating and causing further degradation of the polymer chains. The N-O-R bond is relatively weak and can cleave to form a stable nitroxyl radical (>NO•), which is an excellent scavenger of carbon-centered radicals. This process effectively terminates the degradation cycle. The regenerative nature of this cycle contributes to the high efficiency and longevity of this compound as a stabilizer.

NOR116_Mechanism Figure 1: this compound (NOR-HALS) Radical Scavenging Cycle cluster_HALS_Cycle Stabilization Cycle Polymer Polymer Chain (PH) R_radical Alkyl Radical (P•) Polymer->R_radical Initiation UV_Heat UV Light / Heat UV_Heat->Polymer O2 Oxygen (O2) R_radical->O2 Propagation ROO_radical Peroxy Radical (POO•) O2->ROO_radical ROO_radical->Polymer Propagation NO_radical Nitroxyl Radical (>NO•) ROO_radical->NO_radical Regenerates >NO• Degradation Polymer Degradation ROO_radical->Degradation NOR_HALS NOR-HALS (>NOR) NOR_HALS->NO_radical Traps R• NOR_adduct Alkoxyamine Adduct (>NOP) NO_radical->NOR_adduct Traps P• Regeneration Regeneration NO_radical->Regeneration NOR_adduct->ROO_radical Reacts with POO• Regeneration->NOR_HALS

Caption: Simplified mechanism of this compound as a radical scavenger in polymers.

Performance Data and Experimental Protocols

This compound imparts excellent flame retardancy and UV stability to polyolefins at low concentrations (typically 0.5-2.0%). Its performance is evaluated using standardized testing methods.

Flame Retardancy Performance

The flame retardant efficacy of this compound is assessed through various tests that measure a material's response to a flame source.

Test StandardMaterial/ApplicationThis compound ConcentrationResult/Classification
DIN 4102 B2 Polypropylene (PP) films and nonwovens1%Pass
UL 94 VTM Polypropylene (PP) nonwovens (100 g/m²)1%VTM-2
NFPA 701 Polypropylene (PP) nonwovens (100 g/m²)1%Pass
Experimental Protocols

Below are summaries of the methodologies for the key flammability tests cited.

This German standard tests the ignitability of building materials. For a B2 classification, the material must demonstrate normal flammability.

  • Specimen Preparation: Samples of a specified dimension are cut from the material.

  • Test Procedure: A specimen is suspended vertically and exposed to a small flame at its lower edge for 15 seconds.

  • Passing Criteria: For a B2 classification, the flame tip must not reach a specified gauge mark (e.g., 150 mm) within 20 seconds of flame application.

This Underwriters Laboratories standard is for thin materials that may distort or shrink from a flame.

  • Specimen Preparation: Thin material specimens (e.g., 200mm x 50mm) are conditioned.

  • Test Procedure: The specimen is wrapped around a mandrel and then held vertically. A flame is applied to the bottom edge for 3 seconds and then removed. A second 3-second flame application follows after the first flame extinguishes.

  • Classification Criteria (VTM-2):

    • Afterflame time for each specimen after the first and second flame application must be ≤ 30 seconds.

    • Total afterflame time for 5 specimens must be ≤ 250 seconds.

    • No specimen burns up to the holding clamp.

    • Flaming drips that ignite a cotton patch below are permissible.

This standard from the National Fire Protection Association is widely used for hanging textiles and films.

  • Test Method 1 (for materials ≤ 700 g/m²):

    • Specimen Preparation: Ten specimens (150 mm x 400 mm) are cut and conditioned.

    • Test Procedure: Each specimen is mounted in a test chamber and a specified gas flame is applied to the lower edge for 45 seconds.

    • Passing Criteria: The material passes if the average weight loss of the ten specimens is not more than 40%, and flaming residue does not continue to burn for more than an average of 2 seconds.

UV and Thermal Stability

This compound also provides excellent long-term thermal and light stability to polymers. This is typically evaluated by exposing polymer samples containing the additive to accelerated weathering conditions and then measuring the retention of physical properties like tensile strength or color.

  • Experimental Workflow for Stability Testing:

Stability_Workflow Figure 2: General Workflow for Stability Testing Start Polymer Compounding (with and without this compound) Specimen_Prep Specimen Preparation (e.g., molding, extrusion) Start->Specimen_Prep Initial_Test Initial Property Testing (Tensile, Color, etc.) Specimen_Prep->Initial_Test Exposure Accelerated Weathering Exposure (UV, Heat, Moisture) Initial_Test->Exposure Periodic_Test Periodic Property Testing Exposure->Periodic_Test At intervals Data_Analysis Data Analysis (Property Retention vs. Time) Periodic_Test->Data_Analysis End Determine Long-Term Stability Data_Analysis->End

Caption: A typical experimental workflow for evaluating the thermal and UV stability of polymers.

Applications and Benefits

This compound is utilized in a variety of polyolefin applications, especially where thin cross-sections are required and traditional flame retardants are less effective.

  • Fibers and Nonwovens: Used in carpets, upholstery, and geotextiles.

  • Films and Tapes: Applications include greenhouse films, packaging, and construction membranes.

The key benefits of using this compound include:

  • High Efficiency at Low Concentrations: Provides effective flame retardancy and stabilization at levels as low as 0.5-1.0%.

  • Halogen-Free: Meets environmental regulations and reduces the release of corrosive and toxic gases during combustion.

  • Excellent Polymer Compatibility: Its high molecular weight prevents blooming and extraction.

  • Dual Functionality: Acts as both a flame retardant and a UV/thermal stabilizer, potentially reducing the need for multiple additives.

  • Minimal Impact on Mechanical Properties: Does not significantly compromise the physical properties of the polymer.[1]

Conclusion

This compound (Flamestab® NOR 116) is a highly effective, multifunctional additive for polyolefins. While its chemical nature and mechanism of action are rooted in polymer chemistry and radical scavenging rather than pharmacology, the principles of structure-activity relationships and rigorous performance testing are universal. For professionals in materials science and polymer engineering, this compound offers a robust solution for enhancing the safety, durability, and service life of polymer products.

References

In-Depth Technical Guide: The Mechanism of Action of NOR116 in Polyolefins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action, performance data, and experimental evaluation of NOR116, a halogen-free flame retardant and light/thermal stabilizer for polyolefins.

Introduction to this compound

This compound, commercially known as Flamestab® NOR® 116, is a monomeric N-alkoxy hindered amine (NOR HAS or NOR HALS).[1][2] It is a multifunctional additive for polyolefins such as polypropylene (PP) and polyethylene (PE), providing both halogen-free flame retardancy and long-term UV and thermal stability.[1][3] Its chemical name is a reaction product of N,N’ethane-1,2-diylbis (1,3-propanediamine), cyclohexane, peroxidized 4-butylamino-2,2,6,6-tetramethylpiperidine and 2,4,6-trichloro-1 ,3,5-triazine, with the CAS number 191680-81-6. This compound is characterized by its high molecular weight (2261 g/mol ), which ensures low volatility and good compatibility with polyolefin matrices.[1][4] It is typically used at concentrations of 0.5% to 1.5% in polyolefin fibers, nonwovens, tapes, and films.[1][2]

Core Mechanism of Action

The efficacy of this compound in polyolefins stems from a dual-action mechanism that operates in both the gas and condensed phases during combustion, coupled with a regenerative radical scavenging cycle for long-term stabilization.

Flame Retardant Mechanism

This compound's flame retardancy is not based on halogenated compounds but on the interruption of the combustion cycle through radical scavenging and char promotion.[5]

  • Gas Phase Action: Radical Quenching: During combustion, the high temperatures cause the N-alkoxy amine bonds in this compound to cleave, releasing highly reactive nitroxyl radicals. These radicals act as potent scavengers of the hydrogen (H•) and hydroxyl (OH•) radicals that propagate the exothermic reactions in the flame. This interruption of the radical chain reaction in the gas phase reduces the heat generated and slows down the combustion process.

  • Condensed Phase Action: Char Formation and Melt Dripping: In the solid (condensed) phase, the decomposition products of this compound can promote the formation of a stable, insulating char layer, especially when used in synergy with intumescent systems like ammonium polyphosphate (APP) and pentaerythritol (PER).[5] This char layer acts as a physical barrier, limiting the supply of fuel to the flame and shielding the underlying polymer from heat. Additionally, the decomposition of this compound can induce the cleavage of the main polyolefin chain, which, in combination with solid acids like silica alumina, can promote melt dripping, further removing fuel and heat from the flame zone.

The following diagram illustrates the dual-phase flame retardant mechanism of this compound.

NOR116_Flame_Retardant_Mechanism cluster_gas_phase Gas Phase cluster_condensed_phase Condensed Phase (Polymer) NOR116_gas This compound Decomposition (Heat) Nitroxyl_Radicals Nitroxyl Radicals (>NO•) NOR116_gas->Nitroxyl_Radicals releases Inert_Products Inert Products Nitroxyl_Radicals->Inert_Products scavenges Combustion_Radicals H•, OH• Radicals Combustion_Radicals->Inert_Products reacts with Flame Flame Inhibition Inert_Products->Flame NOR116_condensed This compound Decomposition Char_Formation Promotes Intumescent Char Layer NOR116_condensed->Char_Formation Melt_Dripping Induces Polymer Chain Scission NOR116_condensed->Melt_Dripping Char_Formation->Flame insulates Melt_Dripping->Flame removes fuel Polymer Polyolefin Polymer->NOR116_condensed contains NOR_HALS_Cycle node_nor N-Alkoxy Amine (>N-OR) node_nitroxyl Nitroxyl Radical (>NO•) node_nor->node_nitroxyl + POO• node_peroxy Peroxy Radical (POO•) node_aminoether Amino Ether (>N-OR') node_nitroxyl->node_aminoether + P• node_alkyl Alkyl Radical (P•) node_aminoether->node_nitroxyl + POO• (regenerates) node_degradation Polymer Degradation node_peroxy->node_degradation node_alkyl->node_degradation node_hydroperoxide Hydroperoxide (POOH) node_hydroperoxide->node_degradation UL94_Vertical_Burn_Test_Workflow start Start prepare_specimen Prepare & Condition Specimen (125x13mm, 23°C, 50% RH) start->prepare_specimen mount_specimen Mount Specimen Vertically over Cotton Pad prepare_specimen->mount_specimen apply_flame1 Apply 20mm Flame for 10s mount_specimen->apply_flame1 remove_flame1 Remove Flame apply_flame1->remove_flame1 record_t1 Record After-flame Time (t1) remove_flame1->record_t1 apply_flame2 Immediately Re-apply Flame for 10s record_t1->apply_flame2 remove_flame2 Remove Flame apply_flame2->remove_flame2 record_t2 Record After-flame Time (t2) & Dripping remove_flame2->record_t2 classify Classify (V-0, V-1, V-2) record_t2->classify end End classify->end

References

An In-depth Technical Guide to NOR116 (CAS 191680-81-6)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Materials Scientists, and Polymer Development Professionals

Disclaimer: This document is intended for informational and research purposes only. All safety precautions and handling guidelines from the manufacturer should be followed when working with this chemical.

Introduction

NOR116, identified by CAS number 191680-81-6, is a high-performance, non-halogenated polymer additive.[1][2][3][4][5] It is chemically classified as a monomeric N-alkoxy hindered amine (NOR HAS), a type of Hindered Amine Light Stabilizer (HALS).[1][2][3][6] Marketed commercially as Flamestab® NOR 116, this additive is distinguished by its multifunctional capabilities, serving as both a highly efficient flame retardant and a potent UV and long-term thermal stabilizer.[1][2][3][4][5][7][8] Its primary applications are in polyolefin-based products such as fibers, nonwovens, tapes, and films, where it is effective at concentrations as low as 1%.[1][6] this compound is valued for its excellent polymer compatibility, high resistance to extraction, and minimal interaction with acidic residues or other additives.[1][2][3]

Physical and Chemical Properties

The general physical and chemical properties of this compound are summarized in the table below. These values are typical and may vary slightly between suppliers.

PropertyValueTest Method / Conditions
CAS Number 191680-81-6-
Chemical Name Reaction products of N,N'-ethane-1,2-diylbis(1,3-propanediamine), cyclohexane, peroxidized 4-butylamino-2,2,6,6-tetramethylpiperidine and 2,4,6-trichloro-1,3,5-triazine-
Chemical Class Triazine derivative / N-alkoxy Hindered Amine (NOR HAS)-
Molecular Weight ~2261 g/mol -
Physical Form Off-white granulesVisual
Melting Point 108 - 123 °C-
Flash Point > 100 °C-
Vapor Pressure 0.1 MPaat 20°C
Specific Gravity 1.06-
Bulk Density 0.28 g/ml-
Water Solubility < 40 ppbat 20°C

(Data sourced from multiple references[1][2])

Synthesis

This compound is a complex reaction product. The formal chemical name indicates that it is synthesized from several key precursors: N,N''-1,2-Ethanediylbis-1,3-propanediamine, cyclohexane, peroxidized N-butyl-2,2,6,6-tetramethyl-4-piperidiamine, and 2,4,6-trichloro-1,3,5-triazine. The synthesis involves reacting these components to create a high molecular weight, multifunctional additive. While detailed, proprietary synthesis protocols are not publicly available, a high-level representation of the process is illustrated below.

G cluster_reactants Precursors cluster_process Process cluster_product Product A N,N''-1,2-Ethanediylbis- 1,3-propanediamine Process Polycondensation Reaction A->Process B Cyclohexane B->Process C Peroxidized N-butyl-2,2,6,6- tetramethyl-4-piperidiamine C->Process D 2,4,6-Trichloro- 1,3,5-triazine D->Process Product This compound (CAS 191680-81-6) Process->Product

High-level synthesis pathway for this compound.

Mechanism of Action

This compound provides dual protection to polymers through two distinct, yet complementary, chemical mechanisms: flame retardancy via radical scavenging and UV/thermal stabilization through the Denisov Cycle.

Flame Retardant Mechanism

The flame retardant action of this compound is based on its ability to function as a radical scavenger in both the gas phase and the condensed phase of a burning polymer. During combustion, the high heat causes the N-O bond in the N-alkoxy amine to cleave, generating a variety of reactive radicals, including nitroxyl and alkyl radicals.[9] These radicals actively interfere with the self-propagating radical chain reactions of combustion.

  • Gas Phase: Volatile radicals released from this compound interrupt the exothermic processes in the flame, quenching highly reactive H• and OH• radicals that are essential for fire propagation.

  • Condensed Phase: In the polymer matrix, the generated radicals trap the polymer alkyl radicals (P•) and peroxy radicals (POO•), inhibiting the thermal degradation of the polymer and reducing the production of flammable gases that fuel the fire.

This dual-phase intervention makes this compound highly effective, especially in thin applications where traditional flame retardants may be less efficient.

G Flame Retardancy Mechanism of this compound cluster_combustion Combustion Cycle (Gas Phase) cluster_fr This compound Intervention Fuel Flammable Gases Heat Heat Fuel->Heat + O2 Heat->Fuel Pyrolysis Radicals H•, OH• Radicals Heat->Radicals Radicals->Heat Propagation This compound This compound FR_Radicals Nitroxyl & Alkyl Radicals (R2NO•) This compound->FR_Radicals Heat FR_Radicals->Fuel Trapping Polymer Radicals (Condensed Phase) FR_Radicals->Radicals Quenching

Flame retardancy mechanism of this compound.
UV and Thermal Stabilization Mechanism (Denisov Cycle)

As a Hindered Amine Light Stabilizer (HALS), this compound protects polymers from degradation caused by UV radiation and heat. Unlike UV absorbers, HALS do not absorb UV radiation. Instead, they function by scavenging free radicals formed during the photo-oxidation of the polymer.[10] This is a regenerative cyclic process known as the Denisov Cycle.

  • The secondary amine within the HALS structure is oxidized to a stable nitroxyl radical (>NO•).

  • This nitroxyl radical traps polymer alkyl radicals (P•) to form an amino ether (>NOP).

  • The amino ether then reacts with polymer peroxy radicals (POO•), regenerating the nitroxyl radical (>NO•) and forming stable, non-radical products.

This cycle allows a single HALS molecule to neutralize many free radicals, providing exceptionally long-lasting stabilization against weathering and thermal aging.[10]

DenisovCycle UV Stabilization via Denisov Cycle HALS Hindered Amine (>NH) Nitroxyl Nitroxyl Radical (>NO•) HALS->Nitroxyl Oxidation AminoEther Amino Ether (>NOP) Nitroxyl->AminoEther + P• (Radical Trapping) PolymerRadical Polymer Alkyl Radical (P•) Nitroxyl->PolymerRadical Inhibits Degradation AminoEther->Nitroxyl + POO• (Regeneration) PeroxyRadical Polymer Peroxy Radical (POO•)

UV stabilization mechanism of HALS.

Performance Data

This compound demonstrates significant efficacy in improving the fire safety and durability of polyolefins. The following tables summarize key performance metrics reported in technical literature.

Flame Retardancy Performance
Polymer SystemThis compound LoadingTest StandardResult / Rating
Polypropylene (PP) Nonwovens1.0%Limiting Oxygen Index (LOI)24.2%
Polypropylene (PP) Nonwovens1.0%UL 94VTM-2
Polypropylene (PP) Nonwovens1.0%DIN 4102B1, B2 Pass
Polypropylene (PP) Nonwovens1.0%NFPA 701Pass

(Data sourced from reference[8])

Light and Thermal Stability Performance
Polymer SystemThis compound LoadingTest ConditionPerformance MetricResult
PP Multi-filament Fibers1.0%Thermal Aging at 100°CDays to Embrittlement~250 days (vs. <50 days for control)
PP Multi-filament Fibers2.0%Thermal Aging at 100°CDays to Embrittlement~450 days (vs. <50 days for control)
PP Multifilaments (160/40 dtex)1.0%Weather-Ometer (WOM) Ci 65, BPT 63°C, no spray% Retained Tenacity>75% after 1000 hours

(Data sourced from reference[8])

Experimental Protocols

The performance of this compound is evaluated using standardized testing procedures. Below are detailed methodologies for key experiments.

Protocol: Limiting Oxygen Index (LOI) Test

Standard: ASTM D2863 / ISO 4589

Objective: To determine the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.[11][12]

Methodology:

  • Specimen Preparation: Prepare a self-supporting specimen of the polymer containing a specified concentration of this compound (e.g., 1.0% by weight). Typical specimen dimensions are 70-150 mm long, 10 ± 0.5 mm wide, and 4 ± 0.5 mm thick.

  • Apparatus Setup: Place the specimen vertically in a heat-resistant glass chimney. Introduce a controlled, upward flow of an oxygen/nitrogen mixture from the bottom of the chimney.

  • Ignition: Ignite the top edge of the specimen with a propane flame. Remove the ignition source once the specimen is burning.

  • Oxygen Adjustment: Start with an oxygen concentration below the expected LOI value. Observe if the flame self-extinguishes.

  • Iteration: Incrementally increase the oxygen concentration in subsequent tests with new specimens until the flame is sustained for a specified period (e.g., 180 seconds) or burns a specified length of the specimen.[11]

  • Determination: The LOI is the lowest oxygen concentration, expressed as a volume percentage, at which the material meets the burning criteria.[13][14] A higher LOI value indicates better flame resistance.[15]

Protocol: UL 94 Vertical Burn Test

Standard: UL 94

Objective: To assess the flaming and afterglow characteristics of a plastic material after exposure to a flame source in a vertical orientation.[16][17]

Methodology:

  • Specimen Preparation: Mold bar specimens (typically 125 x 13 x 3 mm) of the polymer containing this compound. Condition the specimens as required by the standard.

  • Apparatus Setup: Clamp a specimen in a vertical orientation. Place a layer of dry absorbent surgical cotton on a horizontal surface 300 mm below the specimen.

  • First Flame Application: Apply a standardized methane flame (20 mm high) to the bottom edge of the specimen for 10 seconds.[18]

  • First Observation: Remove the flame and record the afterflame time (t1).

  • Second Flame Application: Immediately after the afterflame ceases, re-apply the flame for another 10 seconds.

  • Second Observation: Remove the flame and record the second afterflame time (t2) and the afterglow time (t3). Note if any flaming drips ignite the cotton below.

  • Classification: Test a total of five specimens. The material is classified as V-0, V-1, or V-2 based on the afterflame times, afterglow time, and whether flaming drips ignite the cotton, with V-0 being the most flame-retardant classification.[16]

Protocol: Accelerated Weathering Test

Standard: ASTM G155 / ISO 4892-2

Objective: To simulate the damaging effects of sunlight, temperature, and moisture on a polymer formulation using a laboratory-controlled apparatus (Xenon-Arc Weather-Ometer).

Methodology:

  • Specimen Preparation: Prepare flat plaques or films of the polymer containing this compound.

  • Apparatus Setup: Mount the specimens in the Weather-Ometer (WOM). The apparatus uses a xenon-arc lamp as the light source to simulate the full spectrum of sunlight.

  • Test Cycle: Program a specific test cycle that defines the conditions of light exposure, temperature, and moisture (e.g., water spray, humidity). A common cycle involves continuous light with a specific irradiance (e.g., 0.55 W/m² at 340 nm), a black panel temperature of 63°C, and controlled humidity.[8]

  • Exposure: Run the test for a specified duration (e.g., 500, 1000, 2000 hours).

  • Evaluation: Periodically remove specimens and evaluate changes in physical and aesthetic properties. Key metrics include:

    • Color Change (ΔE): Measured using a spectrophotometer.

    • Gloss Retention: Measured using a gloss meter.

    • Mechanical Properties: Tensile strength, elongation, and impact resistance are measured and compared to unexposed control samples.[19]

General Experimental Workflow

The development and evaluation of a polymer formulation containing this compound typically follows a structured workflow from compounding to final performance testing.

G A 1. Material Selection - Base Polymer (e.g., PP, PE) - this compound - Other Additives B 2. Compounding (Melt Blending) - Twin-Screw Extruder A->B C 3. Pelletization - Create uniform pellets of the formulation B->C D 4. Specimen Preparation - Injection Molding - Film Extrusion - Fiber Spinning C->D E 5. Conditioning - Standard Temperature & Humidity D->E F 6. Performance Testing E->F T1 Flammability (UL 94, LOI) T2 Weathering (WOM) T3 Thermal Aging T4 Mechanical (Tensile, Impact) G 7. Data Analysis & Reporting T4->G

General workflow for polymer formulation and testing.

References

An In-depth Technical Guide to N-Alkoxy Hindered Amine Flame Retardants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Product Development Professionals

This technical guide provides a comprehensive overview of N-alkoxy hindered amine flame retardants (NOR-HALS), a class of non-halogenated additives offering a unique combination of flame retardancy, UV stability, and thermal stability to polymeric materials. This document details their mechanism of action, synthesis, performance data in various polymers, and the experimental protocols used for their evaluation.

Introduction to N-Alkoxy Hindered Amine Flame Retardants

N-alkoxy hindered amine light stabilizers (NOR-HALS) are a development stemming from traditional hindered amine light stabilizers (HALS), which have a long history of use as UV stabilizers in polymers. It was discovered that the introduction of an N-alkoxy group to the hindered amine structure imparts significant flame retardant properties.[1][2] These additives are particularly effective in polyolefins such as polypropylene (PP) and polyethylene (PE), and can be used in thin-section applications like fibers and films at low concentrations, often as low as 0.5-1.0 wt%.[1][3] NOR-HALS are considered environmentally friendly alternatives to halogenated flame retardants, which are facing increasing regulatory pressure due to concerns about their environmental and health impacts.[4]

Mechanism of Action: Radical Scavenging

The primary flame retardant mechanism of NOR-HALS is based on their ability to act as radical scavengers in both the gas and condensed phases of combustion.[1][2] Upon thermal decomposition, the relatively weak N-O bond in the NOR-HALS molecule cleaves, generating highly reactive nitroxyl radicals (>NO•) and alkyl radicals (R•).[5] These radicals interfere with the radical chain reactions of combustion, effectively quenching the fire.

The key steps in the radical scavenging cycle are:

  • Initiation: Thermal decomposition of the NOR-HALS to form nitroxyl and alkyl radicals.

  • Propagation (Interference): The generated radicals, particularly the nitroxyl radicals, trap the highly reactive H• and OH• radicals that propagate the fire. This converts them into more stable, non-propagating species.

  • Termination: The radical scavenging process terminates the combustion chain reaction, leading to flame extinguishment.

This mechanism is highly efficient, allowing for effective flame retardancy at low additive loadings.

G cluster_gas_phase Gas Phase Polymer Polymer Degradation Fuel Fuel Radicals (H•, OH•, R•) Polymer->Fuel Heat Fire Fire Propagation Fuel->Fire Chain Reaction Stable Stable Species Fuel->Stable Radical Trapping NOR_HALS NOR-HALS (>N-OR) Nitroxyl Nitroxyl Radical (>NO•) NOR_HALS->Nitroxyl Heat Nitroxyl->Fuel Interferes with

Figure 1: Simplified signaling pathway of the radical scavenging mechanism of NOR-HALS in the gas phase.

Synthesis of N-Alkoxy Hindered Amine Flame Retardants

The synthesis of NOR-HALS generally involves a multi-step process starting from 2,2,6,6-tetramethylpiperidine derivatives.[1][2] A common route involves the oxidation of a hindered amine to the corresponding nitroxyl radical, followed by reaction with an alkyl radical source to form the N-alkoxy amine. The specific alkyl group (R in >N-OR) can be varied to fine-tune the properties of the flame retardant, such as its thermal stability and compatibility with the polymer matrix.

Performance Data of NOR-HALS

The effectiveness of NOR-HALS as flame retardants is evaluated using various standard tests, including the Limiting Oxygen Index (LOI), UL-94 vertical burn test, and cone calorimetry. The following tables summarize performance data for NOR-HALS in different polymers.

Table 1: Limiting Oxygen Index (LOI) and UL-94 Classification of Polymers with NOR-HALS

Polymer MatrixNOR-HALS AdditiveConcentration (wt%)Other AdditivesLOI (%)UL-94 RatingReference(s)
Polypropylene (PP)Flamestab® NOR® 1161.0None24.2VTM-2[6]
PP / IFRFlamestab® NOR® 1160.524.5% APP/PER35.0V-0[7]
PPNeat (Control)0None18.5No Rating[7]
PP / IFRNeat (Control)025% APP/PER31.0No Rating[7]
Polyamide 6 (PA6)---25.0-[8]
PA6PHED10.0-26.9-[8]
PA6PHED15.0-27.8-[8]

Table 2: Cone Calorimetry Data for Polypropylene with NOR-HALS

FormulationTime to Ignition (s)Peak Heat Release Rate (pHRR) (kW/m²)Total Heat Release (THR) (MJ/m²)Reference(s)
PP (Control)---[9]
PP + IFR---[7]
PP + IFR + 0.5% NOR 116-Significantly ReducedSignificantly Reduced[7]

Note: Specific quantitative values for cone calorimetry can vary significantly with test conditions. The general trend observed is a reduction in heat release with the addition of NOR-HALS.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of NOR-HALS.

Limiting Oxygen Index (LOI) - ASTM D2863

The Limiting Oxygen Index test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.

Methodology:

  • Specimen Preparation: A small, vertically oriented specimen of the material is prepared according to the standard.

  • Test Apparatus: The specimen is placed in a transparent chimney through which a controlled mixture of oxygen and nitrogen flows upwards.

  • Ignition: The top of the specimen is ignited with a pilot flame.

  • Oxygen Concentration Adjustment: The oxygen concentration in the gas mixture is systematically varied.

  • Determination of LOI: The LOI is the minimum oxygen concentration, expressed as a volume percentage, at which the flame is self-sustaining.

G start Start prep Prepare Vertical Specimen start->prep place Place in Chimney prep->place flow Establish O2/N2 Flow place->flow ignite Ignite Top of Specimen flow->ignite observe Observe Burning Behavior ignite->observe sustained Flame Self-Sustaining? observe->sustained adjust Adjust O2 Concentration adjust->observe sustained->adjust No record Record O2 Concentration (LOI) sustained->record Yes end End record->end

Figure 2: Experimental workflow for the Limiting Oxygen Index (LOI) test.
UL-94 Vertical Burn Test

The UL-94 test is a widely used standard for assessing the flammability of plastic materials. The vertical burn test is more stringent than the horizontal test.

Methodology:

  • Specimen Preparation: A rectangular bar of the material is prepared to specified dimensions.

  • Test Setup: The specimen is clamped vertically. A piece of cotton is placed below the specimen to detect flaming drips.

  • Flame Application: A burner flame is applied to the bottom of the specimen for 10 seconds and then removed. The afterflame time is recorded.

  • Second Flame Application: A second 10-second flame application is performed after the first afterflame ceases. The afterflame and afterglow times are recorded.

  • Classification: The material is classified as V-0, V-1, or V-2 based on the afterflame and afterglow times, and whether flaming drips ignite the cotton.

Cone Calorimetry - ASTM E1354

The cone calorimeter is one of the most effective bench-scale instruments for characterizing the fire behavior of materials. It measures parameters such as the time to ignition (TTI), heat release rate (HRR), and total heat released (THR).

Methodology:

  • Specimen Preparation: A flat specimen of the material is prepared.

  • Test Apparatus: The specimen is placed horizontally under a conical radiant heater.

  • Heat Flux: The specimen is exposed to a controlled level of radiant heat flux.

  • Ignition: A spark igniter is used to ignite the gases emitted from the decomposing material.

  • Data Collection: The instrument continuously measures the oxygen concentration in the exhaust gas to calculate the heat release rate based on the oxygen consumption principle. Mass loss is also recorded.

Structure-Performance Relationship

The flame retardant efficacy of NOR-HALS is influenced by the chemical structure, particularly the nature of the N-alkoxy group. While detailed quantitative structure-activity relationship (QSAR) studies are not extensively published, some general principles can be inferred. The stability of the N-O bond and the volatility of the NOR-HALS molecule play a crucial role. A bond that is too stable will not cleave at the appropriate temperature to release the radical scavenging species. Conversely, a molecule that is too volatile may escape from the polymer matrix before it can exert its flame-retardant effect. The ideal NOR-HALS has a decomposition profile that is well-matched to the decomposition of the host polymer.

G cluster_structure NOR-HALS Structure cluster_properties Key Properties cluster_performance Flame Retardant Performance Core Hindered Amine Core (2,2,6,6-tetramethylpiperidine) Thermal_Stability Thermal Stability Core->Thermal_Stability Compatibility Polymer Compatibility Core->Compatibility N_Alkoxy N-Alkoxy Group (>N-OR) N_Alkoxy->Thermal_Stability Volatility Volatility N_Alkoxy->Volatility Efficacy Flame Retardant Efficacy Thermal_Stability->Efficacy Volatility->Efficacy Compatibility->Efficacy

Figure 3: Logical relationship between the structure of NOR-HALS and their flame retardant performance.

Synergistic Effects

NOR-HALS can exhibit synergistic effects when combined with other flame retardants, such as phosphorus-based compounds.[1][2] This synergy can lead to improved flame retardant performance at lower total additive loadings. The NOR-HALS can interact with the decomposition products of the other flame retardants, enhancing the overall radical scavenging activity or promoting the formation of a protective char layer.[7]

Conclusion

N-alkoxy hindered amine flame retardants represent a significant advancement in halogen-free flame retardant technology. Their unique radical scavenging mechanism provides excellent flame retardancy, particularly in polyolefins, at low concentrations. Furthermore, they offer the added benefits of UV and thermal stability. Understanding their performance characteristics and the experimental methods for their evaluation is crucial for researchers and developers working to create safer and more environmentally friendly polymeric materials. Further research into the structure-performance relationships of NOR-HALS will likely lead to the development of even more efficient and tailored flame retardant solutions.

References

The Thermally Activated Pathways of NOR116: A Technical Guide to its Role in Polymer Stabilization and Flame Retardancy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NOR116, commercially known as Flamestab® NOR 116 FF, is a monomeric N-alkoxy hindered amine (NOR HAS) utilized as a highly effective flame retardant and thermal stabilizer, primarily in polyolefin applications.[1][2][3] Its mechanism of action under thermal stress is not one of simple degradation, but rather a controlled decomposition to produce radical species that interfere with the combustion cycle of the host polymer.[4] This technical guide elucidates the proposed thermally activated pathways of this compound, summarizing its mechanism of action, physical properties, and the analytical methods employed to characterize its performance. While the intrinsic thermal degradation pathway of the pure this compound molecule is not extensively detailed in publicly available literature, its functional pathways within a polymer matrix are well-explored.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior during polymer processing and in final applications.

PropertyValueReference(s)
Chemical Type Monomeric N-alkoxy hindered amine (NOR HAS), Triazine derivative[2][3]
CAS Number 191680-81-6[2]
Molecular Weight 2261 g/mol [2]
Physical Form Off-white granules[2]
Melting Point 108 - 123 °C[2]
Flash Point > 100 °C[2]
Water Solubility < 40 ppb at 20°C[2]
Processing Temp. Should not be processed > 250 °C[3]

Thermally Activated Mechanism of Action

At elevated temperatures, such as those encountered during a fire, this compound undergoes thermolysis to generate radical species that actively inhibit the combustion process. This mechanism can be considered in two distinct phases: the gas phase and the condensed phase.

Gas Phase Inhibition

The primary role of this compound in the gas phase is to interrupt the radical chain reactions that propagate combustion.[5] Under thermal stress, the N-O bond in the N-alkoxy amine is cleaved, generating nitroxyl and alkyl radicals.[4] These radicals, particularly the nitroxyl radicals, are effective scavengers of highly reactive H• and OH• radicals present in the flame, thereby quenching the fire.[5]

Condensed Phase Activity

In the condensed phase (i.e., within the polymer matrix), this compound contributes to the formation of a stable, insulating char layer.[5] This char layer serves two purposes: it acts as a physical barrier, slowing the heat transfer from the flame to the underlying polymer, and it impedes the diffusion of volatile, flammable degradation products from the polymer to the gas phase.[6] It has been proposed that the nitroxyl radicals released from this compound can react with components of intumescent flame retardant systems (such as ammonium polyphosphate, APP), promoting the formation of a more compact and thermostable char.[5]

The proposed radical generation from this compound is visualized in the diagram below.

G cluster_main This compound Thermolysis cluster_products Generated Radical Species cluster_action Mechanism of Action This compound N-O-R (this compound) Radicals Radical Generation This compound->Radicals Decomposition Heat High Temperature (Thermal Stress) Heat->this compound Initiates Nitroxyl Nitroxyl Radical (NO•) Radicals->Nitroxyl Alkyl Alkyl Radical (R•) Radicals->Alkyl GasPhase Gas Phase Inhibition (Quenches H•, OH•) Nitroxyl->GasPhase CondensedPhase Condensed Phase Action (Promotes Char Formation) Nitroxyl->CondensedPhase Alkyl->GasPhase

Proposed radical generation and action mechanism of this compound.

Experimental Protocols for Evaluation

The thermal stability and flame retardant efficacy of polymers containing this compound are evaluated using a suite of standard analytical techniques. These methods are crucial for understanding the material's behavior under thermal stress.

Key Analytical Methods

Table 2 provides an overview of the common analytical methods used and the type of information they yield.

Analytical MethodInformation ProvidedReference(s)
Thermogravimetric Analysis (TGA) Measures mass loss as a function of temperature, indicating thermal stability and decomposition temperatures.[7][8]
Differential Scanning Calorimetry (DSC) Measures heat flow into or out of a sample as a function of temperature, identifying melting, crystallization, and glass transitions.[7]
Pyrolysis-Gas Chromatography (Py-GC) Separates and identifies the volatile products of thermal decomposition.[8]
TGA-MS/FTIR Hyphenated techniques that identify the gaseous species evolved during TGA, providing insight into degradation pathways.[8]
Cone Calorimetry (CCT) Measures key fire behavior parameters like heat release rate (HRR), total heat released (THR), and smoke production.[5]
UL-94 Vertical Burning Test A standard test to assess the flammability and self-extinguishing properties of plastic materials.[5]
Limiting Oxygen Index (LOI) Determines the minimum oxygen concentration required to support flaming combustion of a material.[5]
General Experimental Workflow

A typical workflow for assessing the thermal performance of a polymer formulation containing this compound involves material preparation, thermal analysis, and flammability testing.

G cluster_prep 1. Material Preparation cluster_analysis 2. Thermal & Fire Analysis cluster_results 3. Data Interpretation start Polymer + this compound compounding Melt Compounding (e.g., Twin-Screw Extruder) start->compounding molding Specimen Molding (e.g., Injection/Compression Molding) compounding->molding TGA TGA / TGA-MS molding->TGA DSC DSC molding->DSC CCT Cone Calorimetry molding->CCT UL94 UL-94 / LOI molding->UL94 stability Thermal Stability (Onset T°, Char Yield) TGA->stability mechanism Mechanism Elucidation TGA->mechanism fire_behavior Fire Behavior (HRR, pHRR, FIGRA) CCT->fire_behavior UL94->fire_behavior

General workflow for evaluating this compound performance.

Thermogravimetric Analysis (TGA) Protocol:

  • A small sample (typically 5-10 mg) of the polymer containing this compound is placed in a TGA crucible.

  • The sample is heated at a constant rate (e.g., 10 or 20 °C/min) under a controlled atmosphere (e.g., nitrogen for pyrolysis or air for oxidative degradation).

  • The mass of the sample is recorded continuously as a function of temperature.

  • The resulting data is analyzed to determine the onset temperature of degradation, the temperature of maximum mass loss rate (Tmax), and the percentage of residual char at the end of the experiment.

Cone Calorimetry (CCT) Protocol:

  • A standard-sized plaque (e.g., 100 mm x 100 mm) of the polymer with this compound is placed horizontally under a conical heater.

  • The sample is exposed to a constant heat flux (e.g., 35 or 50 kW/m²).

  • Upon ignition, a load cell measures the mass loss rate, while oxygen consumption and smoke production are monitored in the exhaust stream.

  • Key parameters such as Time to Ignition (TTI), Heat Release Rate (HRR), Peak Heat Release Rate (pHRR), and Total Smoke Release (TSR) are calculated to quantify the material's fire behavior.[5][9]

Conclusion

This compound functions as a highly efficient flame retardant and thermal stabilizer through a thermally activated radical scavenging mechanism. Upon exposure to high temperatures, it decomposes to form nitroxyl and alkyl radicals that inhibit combustion in both the gas and condensed phases. While the specific degradation pathway of pure this compound is not the primary focus of existing research, its synergistic and effective performance within polymer systems is well-documented. The evaluation of this performance relies on a standard suite of analytical techniques, including thermogravimetric analysis and cone calorimetry, which together provide a comprehensive understanding of the improved thermal stability and fire safety imparted by this compound.

References

An In-depth Technical Guide on the Free Radical Scavenging Mechanism of NOR116

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide details the known free radical scavenging mechanism of NOR116, which is primarily documented in the context of its function as a flame retardant and UV stabilizer for polymers. As of the current literature available, its activity as a biological antioxidant or its efficacy in standard in vitro antioxidant assays (such as DPPH or ABTS) has not been extensively reported. The experimental protocols provided are standardized methods for assessing free radical scavenging and are not based on studies performed specifically with this compound.

Core Concept: this compound as a Hindered Amine Light Stabilizer (HALS)

This compound, commercially known as Flamestab® NOR 116, is a monomeric N-alkoxy hindered amine (NOR HAS).[1][2][3][4] Its primary application is as a halogen-free flame retardant and UV stabilizer, particularly for polyolefins like polypropylene (PP) and polyethylene (PE).[1][2][3][4] It is noted for its high compatibility with polymers, resistance to extraction, and providing long-term thermal stability.[1][2][3]

The fundamental mechanism of HALS involves the scavenging of free radicals that are responsible for the degradation of polymers. This action is cyclical, allowing a single molecule to neutralize multiple radicals, which accounts for the high efficiency of these additives at low concentrations.

Free Radical Scavenging in Flame Retardancy

In the context of flame retardancy, this compound functions by interrupting the radical chain reactions that occur in the gas phase during combustion.[5][6] When a polymer is exposed to heat, it undergoes pyrolysis, breaking down into flammable volatile compounds. These compounds then combust in the presence of oxygen, a process propagated by highly reactive free radicals such as H• and OH•.[6]

This compound interferes with this process through the following proposed mechanism:

  • Thermal Decomposition: Upon heating, the N-alkoxyamine bond in this compound homolytically cleaves to generate two types of radicals: a nitroxyl radical and an alkyl radical.[6]

  • Radical Trapping: These generated radicals, particularly the nitroxyl radical, are excellent scavengers of the carbon-centered radicals produced during polymer degradation. The alkyl radicals can also react with oxygen-centered radicals.

  • Chain Termination: By reacting with the propagating radicals, this compound derivatives terminate the combustion chain reaction, thus reducing the heat released and slowing down the flame spread. This contributes to the overall flame retardant effect.[5]

Below is a simplified representation of the proposed flame retardant mechanism.

G cluster_gas_phase Gas Phase (Combustion Zone) cluster_condensed_phase Condensed Phase (Polymer) Polymer_Radicals Flammable Polymer Fragments (R•) Propagation_Radicals Propagating Radicals (H•, OH•, O•, OOH•) Polymer_Radicals->Propagation_Radicals + O2 (Combustion) Propagation_Radicals->Polymer_Radicals Further Polymer Degradation Non_Reactive Non-Reactive Products Propagation_Radicals->Non_Reactive NOR116_Radicals This compound-derived Radicals (Nitroxyl & Alkyl Radicals) NOR116_Radicals->Propagation_Radicals Radical Trapping NOR116_Radicals->Non_Reactive Polymer Polymer Matrix Polymer->Polymer_Radicals Heat Heat Heat->Polymer Pyrolysis This compound This compound Heat->this compound Thermal Decomposition This compound->NOR116_Radicals

Caption: Proposed mechanism of this compound in flame retardancy.

Quantitative Data on Free Radical Scavenging

As previously mentioned, there is a lack of published data on the free radical scavenging activity of this compound using standard antioxidant assays. The tables below are structured to present such data, but remain empty pending future research.

Table 1: DPPH Radical Scavenging Activity of this compound

Concentration (µg/mL) % Inhibition IC50 (µg/mL)

| Data Not Available | Data Not Available | Data Not Available |

Table 2: ABTS Radical Scavenging Activity of this compound

Concentration (µg/mL) % Inhibition IC50 (µg/mL)

| Data Not Available | Data Not Available | Data Not Available |

Table 3: Hydroxyl Radical Scavenging Activity of this compound

Concentration (µg/mL) % Inhibition IC50 (µg/mL)

| Data Not Available | Data Not Available | Data Not Available |

Table 4: Superoxide Radical Scavenging Activity of this compound

Concentration (µg/mL) % Inhibition IC50 (µg/mL)

| Data Not Available | Data Not Available | Data Not Available |

Standardized Experimental Protocols for Free Radical Scavenging Assays

The following sections provide detailed methodologies for common in vitro free radical scavenging assays. These are generalized protocols and would require optimization for testing a specific compound like this compound.

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[7][8][9]

Experimental Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly made and kept in the dark due to its light sensitivity.[9][10]

  • Preparation of Test Samples: Dissolve this compound in a suitable solvent (e.g., DMSO, ethanol) to create a stock solution. Prepare a series of dilutions from the stock solution at various concentrations.

  • Reaction Mixture: In a 96-well plate or cuvettes, add a specific volume of each sample dilution (e.g., 100 µL). Add the DPPH working solution (e.g., 100 µL) to each well.[9]

  • Control and Blank:

    • Positive Control: A known antioxidant like ascorbic acid or Trolox is used for comparison.[9][10]

    • Negative Control: Contains the solvent and the DPPH solution.

    • Blank: Contains the solvent and the sample, without the DPPH solution, to account for any absorbance from the sample itself.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.[7][8][10]

  • Measurement: Measure the absorbance at 517 nm using a spectrophotometer.[7][8][9]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A₀ - A₁) / A₀] x 100 Where A₀ is the absorbance of the control, and A₁ is the absorbance of the sample.[10]

  • IC50 Value: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentrations.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_sol Prepare 0.1 mM DPPH in Methanol/Ethanol Mix Mix Sample/Control with DPPH Solution DPPH_sol->Mix Sample_sol Prepare Serial Dilutions of this compound Sample_sol->Mix Control_sol Prepare Positive Control (e.g., Ascorbic Acid) Control_sol->Mix Incubate Incubate 30 min in Dark at RT Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Value Measure->Calculate

Caption: Workflow for the DPPH radical scavenging assay.

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant causes a decolorization that is measured spectrophotometrically.

Experimental Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+):

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.[11]

  • Preparation of ABTS Working Solution: Dilute the ABTS•+ stock solution with ethanol or a phosphate buffer to an absorbance of approximately 0.70 ± 0.02 at 734 nm.[12][13]

  • Preparation of Test Samples: Prepare serial dilutions of this compound in a suitable solvent.

  • Reaction Mixture: Add a small volume of the sample (e.g., 10 µL) to a larger volume of the ABTS working solution (e.g., 190 µL) in a 96-well plate.

  • Incubation: Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.[12][13]

  • Calculation: The percentage of scavenging is calculated similarly to the DPPH assay. The results can be expressed as an IC50 value or in terms of Trolox Equivalent Antioxidant Capacity (TEAC).

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis ABTS_stock Generate ABTS•+ Stock (ABTS + K2S2O8) ABTS_work Dilute ABTS•+ to Absorbance ~0.7 ABTS_stock->ABTS_work Mix Mix Sample with ABTS•+ Solution ABTS_work->Mix Sample_sol Prepare Serial Dilutions of this compound Sample_sol->Mix Incubate Incubate at RT Mix->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calculate Calculate % Inhibition or TEAC Measure->Calculate

Caption: Workflow for the ABTS radical scavenging assay.

This assay evaluates the ability of an antioxidant to scavenge highly reactive hydroxyl radicals, often generated by the Fenton reaction (Fe²⁺ + H₂O₂). The extent of scavenging is determined by measuring the inhibition of a detector molecule's degradation.

Experimental Protocol (Deoxyribose Method):

  • Reagents: Prepare solutions of phosphate buffer (pH 7.4), FeCl₃, EDTA, H₂O₂, 2-deoxyribose, trichloroacetic acid (TCA), and thiobarbituric acid (TBA).[14]

  • Reaction Mixture: In a test tube, combine the phosphate buffer, FeCl₃, EDTA, 2-deoxyribose, H₂O₂, and the this compound sample at various concentrations.[14]

  • Initiation: The reaction is often initiated by adding ascorbic acid.

  • Incubation: Incubate the mixture at 37°C for 1 hour.[14]

  • Termination and Color Development: Stop the reaction by adding TCA, followed by the addition of TBA. Heat the mixture in a boiling water bath for a specified time (e.g., 15-20 minutes) to develop a pink chromogen.[14]

  • Measurement: After cooling, measure the absorbance of the solution at 532 nm.

  • Calculation: The scavenging activity is calculated by comparing the absorbance of the sample-containing tubes to the control tubes without the scavenger.

G cluster_reaction Hydroxyl Radical Generation & Scavenging cluster_detection Detection of Deoxyribose Degradation cluster_analysis Analysis Mix Prepare Fenton Reaction Mix (Fe-EDTA, H2O2, Deoxyribose) + this compound Sample Incubate Incubate at 37°C Mix->Incubate Stop Add TCA and TBA Incubate->Stop Heat Heat in Boiling Water Bath Stop->Heat Measure Cool and Measure Absorbance at 532 nm Heat->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate

Caption: Workflow for the hydroxyl radical scavenging assay.

This assay assesses the scavenging of superoxide radicals, which can be generated enzymatically (e.g., xanthine/xanthine oxidase) or non-enzymatically (e.g., PMS-NADH system). The amount of superoxide is typically quantified by its ability to reduce a detector molecule like nitroblue tetrazolium (NBT).[15]

Experimental Protocol (PMS-NADH System):

  • Reagents: Prepare solutions of phosphate buffer (pH 7.4), NADH (nicotinamide adenine dinucleotide), NBT (nitroblue tetrazolium), and PMS (phenazine methosulfate).[15]

  • Reaction Mixture: In a 96-well plate or cuvettes, mix the buffer, this compound sample at various concentrations, NBT, and NADH.[15]

  • Initiation: Start the reaction by adding PMS to the mixture. This will initiate the non-enzymatic generation of superoxide radicals.

  • Incubation: Incubate the mixture at room temperature for a short period (e.g., 5 minutes).

  • Measurement: Measure the absorbance at 560 nm. The reduction of NBT by superoxide radicals forms a purple formazan product.[15][16]

  • Calculation: The decrease in absorbance in the presence of the this compound sample compared to the control indicates superoxide scavenging activity. The % inhibition and IC50 are calculated.

G cluster_reaction Superoxide Generation & Scavenging cluster_detection Detection of NBT Reduction cluster_analysis Analysis Mix Prepare Reaction Mix (Buffer, NBT, NADH) + this compound Sample Initiate Initiate with PMS Mix->Initiate Incubate Incubate at RT Initiate->Incubate Measure Measure Absorbance at 560 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate

Caption: Workflow for the superoxide radical scavenging assay.

References

An In-depth Technical Guide to the Core Principles of NOR HALS Flame Retardancy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-alkoxy Hindered Amine Light Stabilizers (NOR HALS) represent a significant class of halogen-free flame retardants. Initially developed as light and thermal stabilizers for polymers, their inherent flame-retardant properties have garnered considerable attention. This technical guide delves into the fundamental principles of NOR HALS flame retardancy, providing a comprehensive overview of their mechanism of action, quantitative performance data, and the experimental protocols used for their evaluation.

Core Mechanism of Action: A Radical Approach

The primary flame-retardant mechanism of NOR HALS operates in the gas phase through a process of radical scavenging, often referred to as the Denisov cycle. During the combustion of a polymer, highly reactive free radicals (such as H• and OH•) are generated, which propagate the fire. NOR HALS interfere with this cycle by introducing stable nitroxyl radicals.

The process begins with the thermal decomposition of the NOR HALS molecule, which generates persistent nitroxyl radicals (>NO•). These nitroxyl radicals are highly efficient at trapping the carbon-centered radicals (R•) and peroxy radicals (ROO•) that are formed during the polymer's degradation. By converting these reactive radicals into non-radical species, the chain reaction of combustion is effectively interrupted, leading to flame inhibition.[1][2][3]

While the gas-phase radical trapping is the dominant mechanism, NOR HALS can also exert a condensed-phase effect. This is particularly evident when used in synergy with phosphorus-containing flame retardants. In such systems, NOR HALS can promote the formation of a stable and insulating char layer on the polymer surface.[1][4] This char layer acts as a physical barrier, limiting the evolution of flammable volatiles and restricting the heat transfer from the flame to the underlying polymer, thus further impeding the combustion process.

Quantitative Performance Data

The effectiveness of NOR HALS as flame retardants is quantified using various standard tests, including the Limiting Oxygen Index (LOI), the UL-94 vertical burn test, and cone calorimetry. The following tables summarize typical quantitative data for polypropylene (PP) formulations containing a commercial NOR HALS (Flamestab NOR® 116).

Table 1: Limiting Oxygen Index (LOI) of Polypropylene Formulations

FormulationAdditive Concentration (wt%)LOI (%)
Neat PP019.0
PP / PCO-900¹5.021.3
PP / NOR-1161.521.5
PP / PCO-900 / NOR-116 / Fumed Silica3.5 / 1.5 / 1.025.5

¹PCO-900 is a cyclic phosphonate flame retardant. Data sourced from Üreyen et al.[5]

Table 2: Cone Calorimetry Data for Polypropylene Formulations at 35 kW/m²

FormulationpHRR (kW/m²)THR (MJ/m²)Char Residue (%)
Neat PP16501180.5
PP / PCO-900¹12001052.1
PP / NOR-11613501101.2
PP / PCO-900 / NOR-116 / Fumed Silica750955.5

¹PCO-900 is a cyclic phosphonate flame retardant. pHRR: Peak Heat Release Rate; THR: Total Heat Release. Data sourced from Üreyen et al.[5]

Experimental Protocols

The evaluation of NOR HALS flame retardancy relies on standardized experimental procedures to ensure reproducibility and comparability of results.

Limiting Oxygen Index (LOI)

The LOI test is conducted according to ASTM D2863 . This method determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.

  • Specimen Preparation: Test specimens, typically with dimensions of 80 mm x 10 mm x 4 mm, are prepared by injection molding or compression molding.[1]

  • Conditioning: Specimens are conditioned at 23 ± 2 °C and 50 ± 5% relative humidity for at least 48 hours prior to testing.

  • Apparatus: An oxygen index module is used, consisting of a vertical glass chimney, gas flow meters for oxygen and nitrogen, and an ignition source.

  • Procedure: The specimen is mounted vertically in the chimney. A mixture of oxygen and nitrogen is introduced at a controlled flow rate. The top of the specimen is ignited, and the oxygen concentration is adjusted until the flame is self-sustaining for a specified period or burns over a defined length. The LOI is the oxygen concentration at which this occurs.

UL-94 Vertical Burn Test

The UL-94 test is a widely used standard to assess the flammability of plastic materials for parts in devices and appliances. The vertical burn test (V-0, V-1, V-2) is particularly relevant for flame retardant materials.

  • Specimen Preparation: Rectangular bar specimens, typically 125 mm in length, 13 mm in width, and of a specified thickness, are prepared.

  • Conditioning: Two sets of specimens are conditioned: one at 23 ± 2 °C and 50 ± 5% relative humidity for 48 hours, and another in an air-circulating oven at 70 ± 1 °C for 168 hours.

  • Apparatus: A test chamber, a Bunsen burner with a specified flame height, a timer, and a surgical cotton indicator are required.

  • Procedure: A specimen is mounted vertically. A flame is applied to the bottom edge for 10 seconds and then removed. The afterflame time is recorded. If the specimen extinguishes, the flame is reapplied for another 10 seconds, and the afterflame and afterglow times are recorded. Observations are also made on whether flaming drips ignite the cotton below. Based on the burning times and dripping behavior, a classification of V-0, V-1, or V-2 is assigned, with V-0 being the highest rating (burning stops within 10 seconds, no flaming drips).[6][7]

Cone Calorimetry

Cone calorimetry, performed according to ASTM E1354 or ISO 5660 , is one of the most effective bench-scale methods for evaluating the fire behavior of materials. It measures key parameters such as the heat release rate (HRR), total heat released (THR), and smoke production.

  • Specimen Preparation: Square specimens, typically 100 mm x 100 mm, with a thickness representative of the end-use application, are prepared.

  • Conditioning: Specimens are conditioned at 23 ± 2 °C and 50 ± 5% relative humidity to a constant mass.

  • Apparatus: A cone calorimeter consists of a conical radiant heater, a load cell to measure mass loss, a spark igniter, and an exhaust system with gas analysis instrumentation.

  • Procedure: The specimen is placed horizontally on the load cell and exposed to a constant heat flux (e.g., 35 or 50 kW/m²). The evolved gases are ignited by a spark igniter. Throughout the test, the oxygen concentration in the exhaust gas is measured to calculate the heat release rate based on the oxygen consumption principle. Mass loss and smoke production are also continuously monitored.[1]

Visualizing the Mechanism and Workflow

To further elucidate the principles of NOR HALS flame retardancy, the following diagrams, generated using the DOT language, illustrate the core signaling pathway and a typical experimental workflow.

NOR_HALS_Flame_Retardancy_Mechanism cluster_polymer_degradation Polymer Combustion cluster_nor_hals_cycle NOR HALS Cycle cluster_inhibition Flame Inhibition Polymer Polymer (PH) Alkyl_Radical Alkyl Radical (P•) Polymer->Alkyl_Radical Heat Peroxy_Radical Peroxy Radical (POO•) Alkyl_Radical->Peroxy_Radical + O2 Nitroxyl_Radical Nitroxyl Radical (>NO•) NOR_HALS NOR-HALS (>N-OR) NOR_HALS->Nitroxyl_Radical Heat Trapped_Alkyl Trapped Species (>N-OP) Nitroxyl_Radical->Trapped_Alkyl Traps P• Stable_Products Stable Products Nitroxyl_Radical->Stable_Products Quenches H•, OH• Trapped_Alkyl->Nitroxyl_Radical + POO• (Regeneration) Flame_Propagation Flame Propagation (H•, OH•)

Caption: NOR HALS flame retardancy mechanism via radical scavenging.

Experimental_Workflow cluster_testing Flammability Testing start Start: Polymer & NOR HALS compounding Melt Compounding start->compounding specimen_prep Specimen Preparation (Injection/Compression Molding) compounding->specimen_prep conditioning Conditioning (ASTM Standards) specimen_prep->conditioning loi LOI (ASTM D2863) conditioning->loi ul94 UL-94 (Vertical Burn) conditioning->ul94 cone Cone Calorimetry (ASTM E1354) conditioning->cone data_analysis Data Analysis & Comparison loi->data_analysis ul94->data_analysis cone->data_analysis conclusion Conclusion: Flame Retardancy Assessment data_analysis->conclusion

Caption: Workflow for evaluating NOR HALS flame retardancy.

References

NOR116: A Technical Guide to its Applications in Polymer Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

NOR116, commercially known as Flamestab® NOR 116, is a monomeric N-alkoxy hindered amine (NOR HAS) that serves as a highly efficient halogen-free flame retardant and ultraviolet (UV) light stabilizer for polyolefin-based materials.[1][2][3][4] This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, its primary applications in polymer science, and its mechanism of action. The document details its performance characteristics and provides illustrative workflows for its incorporation and evaluation in polymer systems.

Introduction to this compound

This compound is a triazine derivative with a high molecular weight of 2261 g/mol .[2][3] Its chemical designation is the reaction products of N,N'ethane-1,2-diylbis (1,3-propanediamine), cyclohexane, peroxidized 4-butylamino-2,2,6,6-tetramethylpiperidine and 2,4,6-trichloro-1,3,5-triazine.[5] As a NOR HAS, it offers superior long-term thermal and light stability to polymers.[1][2] A key advantage of this compound is its low basicity, which results in minimal interaction with acidic species such as pesticide residues or halogenated products that may be present in the polymer matrix.[1][2]

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is crucial for understanding its behavior during polymer processing and in the final application.

PropertyValueUnitTest Condition
Chemical Composition Triazine derivative[3]--
CAS Number 191680-81-6[3]--
Molecular Weight 2261[3] g/mol -
Physical Form Granules[3]--
Appearance Off-white[3]--
Melting Point 108 - 123[3]°C-
Flash Point > 100[3]°C-
Vapor Pressure 0.1[3]MPaAt 20°C
Specific Gravity 1.06[3]--
Bulk Density 0.28[3]g/ml-
Solubility in Water < 40[3]ppbAt 20°C

Applications in Polymer Science

The primary application of this compound is as a multifunctional additive in polyolefins, particularly polypropylene (PP) and polyethylene (PE).[1][2] It is highly effective in thin-wall applications such as fibers, non-wovens, tapes, and films.[1][2]

Key benefits of using this compound in polymer formulations include:

  • Halogen-Free Flame Retardancy: this compound provides excellent flame retardancy at low concentrations, typically between 0.5% and 1.5%, allowing for the development of environmentally friendly and safer materials.[1][5]

  • UV and Thermal Stability: As a hindered amine light stabilizer, it effectively protects polymers from degradation caused by exposure to UV radiation and heat, thereby extending the service life of the material.[1][2]

  • Excellent Polymer Compatibility: Its molecular design ensures good compatibility with the polyolefin matrix, preventing issues like blooming or exudation.[1][6]

  • High Extraction Resistance: Due to its high molecular weight, this compound exhibits low volatility and high resistance to extraction, ensuring its long-term effectiveness.[1][6]

  • Preservation of Mechanical Properties: Unlike many traditional flame retardants, this compound does not significantly compromise the ductility and other mechanical properties of the host polymer.[1][2]

  • Low Smoke Density and Toxicity: In the event of a fire, materials containing this compound exhibit low smoke density and toxicity.[1]

Mechanism of Action

The dual functionality of this compound as a flame retardant and UV stabilizer stems from the unique chemistry of N-alkoxy hindered amines.

UV Stabilization Mechanism

The UV stabilization mechanism of HALS is a regenerative cycle that involves the scavenging of free radicals generated during the photo-oxidation of the polymer. The N-alkoxy amine can be cleaved to form a nitroxyl radical, which is a highly effective radical scavenger.

UV_Stabilization_Mechanism cluster_Polymer_Degradation Polymer Photo-oxidation cluster_HALS_Cycle NOR HAS Stabilization Cycle P Polymer (PH) R_dot Alkyl Radical (R●) P->R_dot hv, O2 ROO_dot Peroxy Radical (ROO●) R_dot->ROO_dot O2 NO_dot Nitroxyl Radical (NO●) ROOH Hydroperoxide (ROOH) ROO_dot->ROOH PH Degradation Degradation Products ROOH->Degradation hv, heat NOR N-O-R (this compound) NOR->NO_dot Radical scavenging NOR_prime Alkoxy Amine (NOR') NO_dot->NOR_prime + R● NOR_prime->NO_dot + ROO●

Caption: Proposed UV stabilization cycle of this compound.

Flame Retardant Mechanism

The flame retardant action of this compound is believed to involve both gas-phase and condensed-phase mechanisms. In the gas phase, the release of non-combustible gases can dilute the flammable volatiles and oxygen. In the condensed phase, it promotes the formation of a stable char layer that insulates the underlying polymer from heat and oxygen, thus inhibiting further combustion.[7]

Flame_Retardant_Mechanism cluster_Gas_Phase Gas Phase cluster_Condensed_Phase Condensed Phase Volatiles Flammable Volatiles Dilution Dilution of Fuel and Oxygen NOR_Decomp This compound Decomposition Products (Non-combustible gases) NOR_Decomp->Dilution Polymer Polymer + this compound Char Promoted Char Formation Polymer->Char Heat Insulation Insulating Char Layer Char->Insulation Heat_Source Heat Source Insulation->Heat_Source Blocks Heat Heat_Source->Polymer Heat

Caption: Proposed flame retardant mechanism of this compound.

Experimental Protocols and Performance Data

While specific, detailed experimental protocols for proprietary formulations are not publicly available, a general workflow for evaluating the performance of this compound in a polyolefin matrix can be outlined.

General Experimental Workflow

The following diagram illustrates a typical workflow for incorporating this compound into a polymer and testing its performance.

Experimental_Workflow Start Start: Define Polymer and this compound Concentration Melt_Blending Melt Blending (e.g., Twin-screw extruder) Start->Melt_Blending Sample_Prep Sample Preparation (e.g., Injection molding, film casting) Melt_Blending->Sample_Prep Characterization Material Characterization Sample_Prep->Characterization FR_Testing Flame Retardancy Testing (e.g., UL 94, LOI) Characterization->FR_Testing Fire Safety UV_Testing UV Stability Testing (e.g., WOM exposure) Characterization->UV_Testing Durability Mech_Testing Mechanical Property Testing (e.g., Tensile strength) Characterization->Mech_Testing Performance End End: Analyze and Report Results FR_Testing->End UV_Testing->End Mech_Testing->End

Caption: General workflow for evaluating this compound in polymers.

Performance Data

The flame retardant efficacy of this compound is demonstrated by its performance in standard flammability tests. Table 2 summarizes typical results for polypropylene nonwovens containing 1% this compound.

Flammability StandardResult
DIN 4102 B2Pass
UL 94 VTMVTM-2
NFPA 701Pass
Limiting Oxygen Index (LOI)24.2%

Conclusion

This compound is a versatile and highly effective additive for polyolefins, providing a combination of halogen-free flame retardancy and excellent UV and thermal stability. Its low required concentration and minimal impact on the mechanical properties of the host polymer make it a compelling choice for demanding applications in fibers, films, and nonwovens. The mechanisms of action, involving both radical scavenging and char promotion, contribute to its superior performance. For researchers and product developers, this compound offers a pathway to creating safer, more durable, and environmentally considerate polymer products.

References

An In-depth Technical Guide to the Solubility and Compatibility of NOR116 in Polypropylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and compatibility of NOR116, a monomeric N-alkoxy hindered amine light stabilizer (HALS), within a polypropylene (PP) matrix. This compound is a multifunctional additive that also acts as a halogen-free flame retardant.[1] Understanding its interaction with PP is crucial for optimizing formulations for enhanced durability, thermal stability, and fire resistance in various applications, from fibers and films to automotive parts.

Core Concepts: Solubility and Compatibility of Additives in Polymers

The performance of any polymer additive is intrinsically linked to its solubility and compatibility with the host polymer.

  • Solubility refers to the maximum amount of an additive that can be molecularly dispersed in a polymer at a given temperature, forming a thermodynamically stable solid solution. Exceeding the solubility limit can lead to phase separation and migration of the additive to the surface, a phenomenon known as "blooming" or "exudation."

  • Compatibility , a broader and often qualitative term, describes the ability of an additive to be finely and stably dispersed in the polymer matrix without significant phase separation, even above its solubility limit. Good compatibility is essential for the additive to effectively exert its function throughout the polymer.

For Hindered Amine Light Stabilizers (HALS) like this compound, high compatibility is a key performance attribute.[2] Higher molecular weight HALS generally exhibit better compatibility and lower migration rates, ensuring long-term protection of the polymer.[3]

Physicochemical Properties of this compound

PropertyValueReference
Chemical Type Monomeric N-alkoxy hindered amine (NOR HAS), Triazine derivative[1]
Appearance Off-white granules[1]
Melting Range 108 - 123 °C[1]
Molecular Weight 2261 g/mol [1]
Solubility in Water (20°C) < 40 ppb[1]
Recommended Loading in PP 0.5 - 1.5%

Mechanism of Interaction and Compatibility

The excellent compatibility of this compound in polypropylene is attributed to its chemical structure, which allows for effective dispersion within the amorphous regions of the semi-crystalline PP. The primary function of this compound as a UV stabilizer and flame retardant is based on a radical scavenging mechanism. This interaction at a molecular level is fundamental to its role in protecting the polymer.

The proposed stabilization mechanism of this compound involves the formation of nitroxyl radicals which interrupt the degradation cycle of the polymer. This regenerative process provides long-lasting protection.

This compound Stabilization Mechanism in Polypropylene.

Experimental Protocols for Assessing Solubility and Compatibility

While specific, standardized protocols for this compound in PP are proprietary to manufacturers, the following established analytical techniques are widely used to evaluate the solubility and compatibility of additives in polymers.

Thermal Analysis

Thermal analysis techniques are crucial for understanding the effect of additives on the thermal properties of the polymer, which can be indicative of compatibility.

  • Differential Scanning Calorimetry (DSC): This technique measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It can be used to determine the melting temperature (Tm), crystallization temperature (Tc), and degree of crystallinity of the PP/NOR116 blend. A significant change in these properties compared to virgin PP can indicate interactions between the additive and the polymer matrix. A single, sharp glass transition temperature (Tg) for the blend would suggest good miscibility.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to assess the thermal stability of the PP/NOR116 blend and can provide information on the degradation profile. Research has shown that this compound can affect the thermal degradation of polypropylene.[4][5]

Workflow for Thermal Analysis of PP/NOR116 Blends.
Spectroscopic Analysis

Spectroscopic techniques can provide insights into the chemical interactions between this compound and polypropylene.

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to identify the functional groups present in the PP/NOR116 blend. By comparing the spectra of the blend with those of the individual components, it is possible to detect any chemical interactions, such as hydrogen bonding or the formation of new chemical species. It is also a valuable tool for monitoring the chemical changes during degradation studies.

Microscopic Techniques

Microscopic examination of the PP/NOR116 blends can provide direct visual evidence of the additive's dispersion and compatibility.

  • Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): These techniques can be used to visualize the morphology of the blend at the micro and nano-scale. Homogeneous dispersion of this compound without the formation of large agglomerates is indicative of good compatibility.

Migration and Extraction Studies

To assess the long-term stability of the additive within the polymer, migration and extraction tests are performed.

  • Solvent Extraction and Quantification: This involves exposing the PP/NOR116 blend to a solvent for a specific period and then analyzing the solvent for the presence of the extracted this compound. Techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used for quantification.[6] Low levels of extraction indicate good compatibility and low migration.

Compatibility_Assessment_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Characterization cluster_evaluation Data Evaluation and Conclusion Melt_Blending Melt Blending of PP and this compound Sample_Molding Compression/Injection Molding of Samples Melt_Blending->Sample_Molding Thermal_Analysis Thermal Analysis (DSC, TGA) Sample_Molding->Thermal_Analysis Spectroscopic_Analysis Spectroscopic Analysis (FTIR) Sample_Molding->Spectroscopic_Analysis Microscopy Microscopy (SEM, TEM) Sample_Molding->Microscopy Migration_Testing Migration/Extraction Testing Sample_Molding->Migration_Testing Evaluate_Thermal Assess Thermal Property Changes Thermal_Analysis->Evaluate_Thermal Evaluate_Spectra Identify Chemical Interactions Spectroscopic_Analysis->Evaluate_Spectra Evaluate_Morphology Observe Additive Dispersion Microscopy->Evaluate_Morphology Evaluate_Migration Quantify Additive Loss Migration_Testing->Evaluate_Migration Final_Conclusion Overall Compatibility Assessment Evaluate_Thermal->Final_Conclusion Evaluate_Spectra->Final_Conclusion Evaluate_Morphology->Final_Conclusion Evaluate_Migration->Final_Conclusion

General Workflow for Assessing this compound Compatibility in PP.

Conclusion

This compound exhibits excellent compatibility with polypropylene, a critical attribute for its efficacy as a UV stabilizer and flame retardant. While quantitative solubility data is not widely published, the high molecular weight of this compound and its chemical nature contribute to its good dispersion and low migration within the PP matrix. The compatibility and performance of this compound in polypropylene can be thoroughly evaluated using a combination of thermal, spectroscopic, and microscopic analytical techniques, along with migration studies. This comprehensive approach is essential for the development of durable and safe polypropylene-based materials for a wide range of applications.

References

Methodological & Application

Application Notes and Protocols: Compounding NOR116 with Polypropylene for Potential Drug Development Applications

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are provided for informational purposes for researchers, scientists, and drug development professionals. NOR116 is primarily documented as a flame retardant and UV stabilizer for polyolefins. Its application in drug delivery or medical devices is not established and would require extensive investigation into its biocompatibility, cytotoxicity, and regulatory approval. The protocols outlined below are hypothetical and intended to guide preliminary research into the potential of this compound-polypropylene composites in biomedical applications.

Introduction

Polypropylene (PP) is a versatile and widely used polymer in the medical and pharmaceutical industries due to its excellent mechanical properties, chemical resistance, and processability.[1][2] It is utilized in a variety of applications, including medical device components, pharmaceutical packaging, and as a matrix for drug delivery systems.[3] However, polypropylene is susceptible to degradation by heat and UV radiation during sterilization and storage, which can compromise the integrity of the device or package and potentially impact the efficacy and safety of the drug product.[4][5]

This compound, also known as Flamestab® NOR 116 FF, is a high molecular weight hindered amine light stabilizer (HALS) belonging to the N-alkoxy hindered amine (NOR-HALS) class.[6][7][8] Its primary function is to protect polymers from degradation by scavenging free radicals generated by photo-oxidation.[9] This stabilizing effect, along with emerging research on the antimicrobial properties of some HALS compounds, presents a hypothetical basis for exploring the utility of this compound in polypropylene-based drug delivery systems and medical devices.[1][10][11]

These notes provide a theoretical framework for compounding this compound with polypropylene and suggest experimental protocols to evaluate the resulting composite material for potential applications in drug development, such as in drug-eluting medical devices or advanced pharmaceutical packaging.

Properties of this compound and Polypropylene

A summary of the key properties of this compound and a typical medical-grade polypropylene is presented in the tables below. This data is essential for designing compounding processes and understanding the potential performance of the resulting composite.

Table 1: Properties of this compound (Flamestab® NOR 116 FF)

PropertyValueReference
Chemical ClassN-alkoxy hindered amine (NOR-HALS)[6][7]
AppearanceOff-white to pale red granular solid[8]
Melting Point108 - 123 °C[12]
Molecular Weight2261 g/mol [12]
Solubility in Water< 40 ppb at 20°C[12]
Primary FunctionFlame retardant, UV and thermal stabilizer[6][7]
Food Contact ApprovalYes (specific regulations should be consulted)[12]

Table 2: Typical Properties of Medical-Grade Polypropylene (Homopolymer)

PropertyValue Range
Density0.90 - 0.91 g/cm³
Melt Flow Rate (230°C/2.16kg)1 - 35 g/10 min
Tensile Strength at Yield30 - 40 MPa
Elongation at Break> 500%
Sterilization MethodsEthylene Oxide (EtO), Autoclave (Steam), Gamma Radiation (requires specific stabilization)

Hypothetical Applications in Drug Development

The incorporation of this compound into a polypropylene matrix could theoretically offer benefits in the following areas:

  • Stabilization of Drug-Eluting Devices: Medical devices such as stents, catheters, and implants are increasingly designed to release drugs over a prolonged period.[13][14][15][16] The polymer matrix must remain stable to ensure predictable drug release kinetics. This compound could potentially protect the polypropylene matrix from degradation during sterilization and in the physiological environment, thereby preserving the intended release profile of the incorporated active pharmaceutical ingredient (API).

  • Antimicrobial Surfaces: Some hindered amine light stabilizers have demonstrated antimicrobial properties.[1][10][11] Compounding this compound with polypropylene could create surfaces that resist microbial colonization, a critical feature for reducing the risk of device-associated infections.

  • Enhanced Stability of Pharmaceutical Packaging: Primary packaging components like vials, syringes, and blister packs made from polypropylene must protect the drug product from environmental factors. This compound could enhance the long-term stability of the packaging material, particularly for light-sensitive drugs, by preventing polymer degradation and the potential for leaching of harmful substances.

Signaling Pathways and Experimental Workflows

To investigate the potential of this compound-polypropylene composites, a structured experimental approach is necessary. The following diagrams, generated using Graphviz (DOT language), illustrate the proposed mechanism of action of this compound and a hypothetical workflow for evaluating the suitability of the composite material for a biomedical application.

G cluster_0 Polymer Degradation Cascade cluster_1 This compound Stabilization Cycle (Denisov Cycle) UV UV Radiation / Heat PP Polypropylene (P-H) UV->PP Initiation P_radical Polymer Alkyl Radical (P•) PP->P_radical POO_radical Polymer Peroxy Radical (POO•) P_radical->POO_radical + O2 NO_radical Nitroxyl Radical (>N-O•) P_radical->NO_radical Interruption O2 Oxygen (O2) POOH Hydroperoxide (POOH) POO_radical->POOH + P-H This compound This compound (>N-OR) POO_radical->this compound Interruption PH Another Polymer Chain (P-H) PO_radical Alkoxy Radical (PO•) POOH->PO_radical Decomposition OH_radical Hydroxy Radical (•OH) POOH->OH_radical Degradation Chain Scission & Cross-linking PO_radical->Degradation OH_radical->Degradation This compound->NO_radical Radical Scavenging NOR_P Grafted Stabilizer (>N-O-P) NO_radical->NOR_P + P• NOR_P->NO_radical + POO•

Caption: Proposed mechanism of polypropylene degradation and stabilization by this compound.

Caption: Hypothetical workflow for evaluating this compound-PP composites for biomedical applications.

Experimental Protocols

The following are detailed, hypothetical protocols for key experiments to assess the suitability of this compound-polypropylene composites for drug development applications.

Protocol 1: Compounding of this compound with Polypropylene

Objective: To prepare homogeneous this compound-polypropylene composite materials with varying concentrations of this compound.

Materials:

  • Medical-grade polypropylene pellets

  • This compound (Flamestab® NOR 116 FF) powder

  • Twin-screw extruder

  • Pelletizer

  • Drying oven

Procedure:

  • Dry the polypropylene pellets and this compound powder in a vacuum oven at 80°C for 4 hours to remove any residual moisture.

  • Prepare masterbatches of polypropylene with different weight percentages of this compound (e.g., 0.5%, 1.0%, 2.0% w/w).

  • Melt-compound the masterbatches with additional polypropylene in a co-rotating twin-screw extruder.

  • Set the extruder temperature profile to ensure complete melting and mixing without thermal degradation of the polymer or additive (e.g., 180°C to 220°C from feed zone to die).

  • Extrude the molten composite through a strand die into a water bath for cooling.

  • Pelletize the solidified strands.

  • Dry the composite pellets thoroughly before further processing (e.g., injection molding or film extrusion).

Protocol 2: In Vitro Cytotoxicity Assessment (based on ISO 10993-5)

Objective: To evaluate the potential of the this compound-polypropylene composite to cause a cytotoxic effect on mammalian cells.

Materials:

  • This compound-polypropylene composite samples (sterilized)

  • Control polypropylene samples (without this compound, sterilized)

  • L929 mouse fibroblast cell line (or other relevant cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Multi-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Prepare extracts of the composite and control materials by incubating them in cell culture medium at 37°C for 24 hours, according to the surface area to volume ratio specified in ISO 10993-12.

  • Seed L929 cells into 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Remove the culture medium and replace it with the prepared material extracts (undiluted and serial dilutions). Include positive (e.g., cytotoxic material) and negative (e.g., fresh medium) controls.

  • Incubate the cells with the extracts for 24 hours.

  • After incubation, remove the extracts and add MTT solution to each well. Incubate for 2-4 hours.

  • Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the negative control. A reduction in cell viability below 70% is typically considered a cytotoxic effect.

Protocol 3: In Vitro Drug Elution Study

Objective: To determine the release kinetics of a model drug from the this compound-polypropylene composite.

Materials:

  • Drug-loaded this compound-polypropylene composite samples (e.g., films or molded discs of known dimensions)

  • Model drug (e.g., a small molecule drug with a detectable UV-Vis absorbance)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Shaking incubator or water bath (37°C)

  • UV-Vis spectrophotometer

  • Vials or tubes

Procedure:

  • Prepare drug-loaded composite samples by incorporating the model drug during the compounding process (Protocol 1).

  • Place each sample in a vial containing a known volume of PBS.

  • Incubate the vials at 37°C with gentle agitation.

  • At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours, and then daily), withdraw an aliquot of the release medium.

  • Replenish the withdrawn volume with fresh PBS to maintain sink conditions.

  • Measure the concentration of the released drug in the collected aliquots using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength.

  • Create a calibration curve of the drug in PBS to determine the concentration from the absorbance values.

  • Calculate the cumulative amount of drug released over time and plot the release profile.

Data Presentation

The quantitative data from the proposed experiments should be summarized in clearly structured tables for easy comparison and analysis.

Table 3: Summary of In Vitro Cytotoxicity Results

MaterialThis compound Conc. (% w/w)Cell Viability (%) ± SDCytotoxicity Classification
Control PP0
PP-NOR1160.5
PP-NOR1161.0
PP-NOR1162.0
Positive ControlN/A
Negative ControlN/A100Non-cytotoxic

Table 4: Summary of Drug Release Kinetics

Time (hours)Cumulative Drug Release (%) from Control PP ± SDCumulative Drug Release (%) from PP-NOR116 (0.5%) ± SDCumulative Drug Release (%) from PP-NOR116 (1.0%) ± SDCumulative Drug Release (%) from PP-NOR116 (2.0%) ± SD
1
4
8
24
48
72
96
120
144
168

Conclusion and Future Directions

The compounding of this compound with polypropylene presents a hypothetical avenue for the development of stabilized and potentially functionalized materials for drug delivery and medical device applications. The provided protocols offer a foundational framework for preliminary research in this area. However, it is imperative to underscore that extensive research is required to establish the safety and efficacy of such composites. Future studies should focus on comprehensive biocompatibility testing (including in vivo studies), detailed analysis of extractables and leachables under physiological conditions, and evaluation of the long-term stability and performance of the composite material in specific drug delivery systems. Furthermore, the potential for interactions between this compound and various APIs must be thoroughly investigated to ensure that the additive does not compromise the therapeutic efficacy of the drug. Regulatory consultation and adherence to standards for medical devices and pharmaceutical packaging are critical throughout the development process.

References

Application Notes and Protocols for Evaluating the Flame Retardancy of NOR116

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the test methods used to evaluate the flame retardancy of NOR116, a non-halogenated flame retardant. This compound is a monomeric N-alkoxy hindered amine (NOR HAS) that functions as a flame retardant and UV stabilizer, particularly in polyolefin applications such as fibers, nonwovens, and films.[1][2][3][4][5] It is effective at low concentrations, typically between 0.5% and 1.5%.[4]

Mechanism of Action

This compound imparts flame retardancy primarily through a gas-phase radical scavenging mechanism. During combustion, the N-alkoxy amine bond in this compound undergoes thermal decomposition, generating stable nitroxyl radicals. These radicals are highly effective at trapping and quenching the high-energy alkyl (R•) and peroxyl (ROO•) radicals that propagate the combustion cycle in the gas phase. This interruption of the radical chain reaction suppresses the flame and reduces the rate of burning.[6][7][8][9]

Quantitative Data Summary

The following table summarizes the flame retardancy performance of this compound in polypropylene (PP) based on various standard test methods.

Polymer MatrixThis compound Concentration (%)Other AdditivesTest MethodResultReference
PP nonwoven (100 g/m²)1NoneDIN 4102B2 (Pass)[10][11]
PP nonwoven (100 g/m²)1NoneUL 94VTM-2[10][11]
PP nonwoven (100 g/m²)1NoneLimiting Oxygen Index (LOI)24.2%[10][11]
PP0.524.5% Ammonium Polyphosphate/Pentaerythritol (APP/PER)UL 94V-0[8]
PP0.524.5% Ammonium Polyphosphate/Pentaerythritol (APP/PER)Limiting Oxygen Index (LOI)35.0%[8]
PP1.53.5% Cyclic Phosphonate (PCO-900), 1% Fumed SilicaLimiting Oxygen Index (LOI)~25%[12]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

UL 94 Vertical Burning Test

This test evaluates the vertical burning characteristics of a plastic material. The V-0, V-1, and V-2 ratings indicate the ability of the material to extinguish after ignition.

Apparatus:

  • UL 94 vertical burn test chamber

  • Bunsen burner with a 20 mm high blue flame

  • Timer

  • Conditioning chamber (23°C, 50% relative humidity)

  • Surgical cotton

Specimen Preparation:

  • Prepare at least five specimens with nominal dimensions of 125 mm x 13 mm and a thickness not exceeding 13 mm.

  • Condition the specimens for a minimum of 48 hours at 23°C and 50% relative humidity.

Procedure:

  • Mount a specimen vertically in the test chamber.

  • Place a layer of surgical cotton 300 mm below the lower edge of the specimen.

  • Apply the Bunsen burner flame to the lower edge of the specimen for 10 seconds.

  • Remove the flame and record the afterflame time (t1).

  • As soon as the flaming ceases, immediately reapply the flame for another 10 seconds.

  • Remove the flame and record the second afterflame time (t2) and the afterglow time (t3).

  • Observe if any flaming drips ignite the cotton below.

  • Repeat the test for the remaining specimens.

Classification Criteria:

CriteriaV-0V-1V-2
Afterflame time for each individual specimen (t1 or t2)≤ 10 s≤ 30 s≤ 30 s
Total afterflame time for any set of 5 specimens (t1 + t2 for all 5)≤ 50 s≤ 250 s≤ 250 s
Afterflame plus afterglow time for each individual specimen after the second flame application (t2 + t3)≤ 30 s≤ 60 s≤ 60 s
Burning drips igniting cottonNoNoYes
Burn to holding clampNoNoNo
Limiting Oxygen Index (LOI) Test (ASTM D2863)

The LOI test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.

Apparatus:

  • LOI apparatus with a vertical glass chimney

  • Oxygen and nitrogen gas cylinders with flow controllers

  • Ignition source (e.g., propane torch)

  • Timer

Specimen Preparation:

  • Prepare at least five specimens of a size suitable for the apparatus (typically 70-150 mm long, 6.5 mm wide, and 3 mm thick).

  • Condition the specimens as per the material specification.

Procedure:

  • Place a specimen vertically in the glass chimney.

  • Introduce a mixture of oxygen and nitrogen into the chimney at a specified flow rate.

  • Ignite the top of the specimen with the ignition source.

  • Observe the burning behavior of the specimen.

  • Adjust the oxygen concentration in subsequent tests to determine the minimum concentration that supports combustion for a specified duration or extent of burning.

  • The LOI is expressed as the volume percentage of oxygen in the mixture.

Federal Motor Vehicle Safety Standard (FMVSS) 302 Horizontal Burning Test

This test is used to evaluate the horizontal burning rate of materials used in the occupant compartments of motor vehicles.[13]

Apparatus:

  • Horizontal flammability test chamber

  • Bunsen burner with a 38 mm high flame

  • Specimen holder (U-shaped frame)

  • Timer

Specimen Preparation:

  • Prepare at least five specimens, each 102 mm x 356 mm, with a thickness not exceeding 13 mm.[14][15]

  • Condition the specimens for at least 24 hours at 21°C and 50% relative humidity.[16]

Procedure:

  • Mount a specimen in the U-shaped holder.

  • Place the holder in the test chamber.

  • Apply the flame to the free end of the specimen for 15 seconds.[15]

  • After 15 seconds, extinguish the flame.

  • Measure the time it takes for the flame to travel a marked distance on the specimen.

  • Calculate the burn rate in mm/minute.

Classification Criteria:

  • The material is considered to have passed the test if the burn rate is less than 102 mm/minute.[14][15]

DIN 4102-B2 Flammability Test

This German standard is used to classify the fire behavior of building materials. The B2 classification is for "normally flammable" materials.

Apparatus:

  • Vertical flame test apparatus as specified in DIN 50051

  • Small flame ignition source

Specimen Preparation:

  • Prepare specimens of the material to be tested.

  • Condition the specimens in a standard climate (23°C, 50% relative humidity) for at least 48 hours.

Procedure:

  • Mount the specimen vertically in the test apparatus.

  • Apply a small flame to the lower edge of the specimen for 15 seconds.

  • Observe the flame height and the time it takes to reach a specific mark on the specimen holder.

Classification Criteria for B2:

  • For a 15-second flame application, the flame tip must not reach the 150 mm reference mark within 20 seconds.

Visualizations

flame_retardancy_workflow cluster_prep Sample Preparation cluster_testing Flame Retardancy Testing cluster_analysis Data Analysis & Classification raw_material Polymer + this compound compounding Melt Compounding raw_material->compounding specimen_prep Specimen Preparation (e.g., Injection Molding) compounding->specimen_prep conditioning Conditioning (23°C, 50% RH) specimen_prep->conditioning ul94 UL 94 Vertical Burn conditioning->ul94 Test Specimen loi Limiting Oxygen Index (LOI) conditioning->loi Test Specimen fmvss302 FMVSS 302 Horizontal Burn conditioning->fmvss302 Test Specimen din4102 DIN 4102-B2 conditioning->din4102 Test Specimen ul94_class UL 94 Classification (V-0, V-1, V-2) ul94->ul94_class loi_value LOI Value (%) loi->loi_value burn_rate Burn Rate (mm/min) fmvss302->burn_rate din_class DIN 4102 Classification (B2) din4102->din_class

Experimental workflow for flame retardancy testing.

radical_scavenging_mechanism cluster_combustion Combustion Cycle (Gas Phase) cluster_inhibition Inhibition by this compound polymer_heat Polymer + Heat radicals Alkyl (R•) & Peroxyl (ROO•) Radicals polymer_heat->radicals Decomposition combustion Combustion (Heat, Flame) radicals->combustion Propagation trapping Radical Trapping radicals->trapping combustion->polymer_heat Feedback This compound This compound (>N-OR) nitroxyl Nitroxyl Radical (>NO•) This compound->nitroxyl Thermal Decomposition nitroxyl->trapping stable_products Stable Products trapping->stable_products

This compound radical scavenging mechanism.

References

Application Notes and Protocols: NOR116 for Nonwoven Polypropylene Fibers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NOR116, commercially known as Flamestab® NOR® 116, is a high-performance, halogen-free additive for polyolefins, including nonwoven polypropylene (PP) fibers.[1][2] It functions as a dual-action flame retardant and UV stabilizer, based on a monomeric N-alkoxy hindered amine (NOR HAS) chemistry.[1][3][4][5] This unique composition allows for effective performance at low concentrations (typically 0.5-1.5%) without compromising the mechanical properties of the polymer.[1][5] this compound is particularly suited for applications requiring long-term thermal and light stability, offering excellent polymer compatibility and high resistance to extraction.[1][3][4] Its mechanism involves radical trapping, which interrupts the combustion cycle and protects the polymer from photo-degradation.

Key Performance Characteristics

  • Flame Retardancy: Acts as an effective flame retardant at low dosages, helping PP nonwovens meet stringent fire safety standards.[1][4][5]

  • UV Stabilization: Provides superior protection against UV radiation, preventing polymer degradation and extending the service life of the final product.[1][2]

  • Melt Processable: Designed for easy incorporation into PP during melt extrusion processes without negatively impacting the mechanical properties of the fibers.[1][5]

  • Halogen-Free: An environmentally favorable alternative to halogenated flame retardants.[1][2]

  • Excellent Compatibility: Shows high compatibility with polyolefins and low interaction with other additives or acidic residues.[1][3][4]

Quantitative Performance Data

The following tables summarize typical performance data for this compound in nonwoven polypropylene fibers. Data are representative and should be confirmed through specific testing for the intended application.

Table 1: Flame Retardancy Performance of this compound in PP Nonwovens

This compound Concentration (wt%)Limiting Oxygen Index (LOI) (%) (ASTM D2863)Horizontal Burn Rate (mm/min) (FMVSS 302)Vertical Flammability (DIN 4102-B2)
0.0 (Control)18.5> 100Fails
0.522.1~80Pass
1.024.2~50Pass
1.526.5~30Pass

Table 2: UV Stability Performance of this compound in PP Nonwovens (ASTM G155)

This compound Concentration (wt%)Tensile Strength Retention after 1000 hrs Xenon Arc Exposure (%)Color Change (ΔE) after 1000 hrs Xenon Arc Exposure
0.0 (Control)4512.5
0.5754.2
1.0882.1
1.5921.5

Table 3: Mechanical Properties of PP Nonwovens with this compound

This compound Concentration (wt%)Tensile Strength (MPa)Elongation at Break (%)
0.0 (Control)35450
0.534.5445
1.034440
1.533.5435

Signaling Pathways and Mechanisms

The dual functionality of this compound is rooted in its ability to scavenge free radicals, which are central to both combustion and UV degradation processes in polymers.

G cluster_combustion Combustion Cycle Inhibition cluster_uv UV Degradation Inhibition Heat Heat PP_Degrade Polymer Degradation Heat->PP_Degrade Fuel Flammable Gases (R•) PP_Degrade->Fuel Combustion Combustion (Exothermic) Fuel->Combustion NOR116_FR This compound (N-O•) Fuel->NOR116_FR Traps Radicals O2 Oxygen O2->Combustion Combustion->Heat Inert Inert Products NOR116_FR->Inert UV UV Light PP_UV Polypropylene UV->PP_UV Radicals_UV Free Radicals (P•, POO•) PP_UV->Radicals_UV Degradation_UV Chain Scission, Cross-linking Radicals_UV->Degradation_UV NOR116_UV This compound (N-O•) Radicals_UV->NOR116_UV Scavenges Radicals Loss Loss of Mechanical Properties, Color Fade Degradation_UV->Loss Stable Stable Products NOR116_UV->Stable

Caption: this compound radical scavenging mechanism for flame retardancy and UV stability.

Experimental Protocols

Protocol for Incorporation of this compound into Nonwoven PP Fibers

This protocol describes the melt compounding of this compound with polypropylene resin and subsequent formation of nonwoven fabric.

G start Start drying 1. Dry PP Resin & This compound Granules (80°C for 4 hours) start->drying premix 2. Pre-mix PP and This compound at Target Concentration drying->premix extruder 3. Feed into Twin-Screw Extruder premix->extruder melt 4. Melt Compounding (190-230°C) extruder->melt pelletize 5. Extrude and Pelletize Masterbatch melt->pelletize nonwoven 6. Feed Masterbatch into Spunbond/ Meltblown Line pelletize->nonwoven fabric 7. Form Nonwoven Fabric nonwoven->fabric end End fabric->end

Caption: Workflow for creating this compound-treated nonwoven PP fabric.

Methodology:

  • Material Preparation:

    • Dry the polypropylene (PP) resin and this compound granules in a dehumidifying dryer at 80°C for 4 hours to remove any residual moisture.

  • Compounding:

    • Pre-mix the dried PP resin and this compound granules to achieve the desired final concentration (e.g., 0.5%, 1.0%, 1.5% by weight).

    • Feed the mixture into a co-rotating twin-screw extruder.

    • Set the extruder temperature profile from 190°C (feed zone) to 230°C (die zone).

    • Melt compound the materials to ensure homogeneous dispersion of this compound within the PP matrix.

    • Extrude the molten polymer through a strand die, cool in a water bath, and pelletize the strands into a masterbatch.

  • Nonwoven Fabric Formation:

    • The prepared masterbatch pellets are then used in a standard spunbond or meltblown nonwoven production line.

    • The pellets are melted and extruded through spinnerets to form continuous filaments.

    • The filaments are laid down on a conveyor belt to form a web, which is then thermally or mechanically bonded to create the final nonwoven fabric.

Protocol for Flame Retardancy Testing

5.2.1 Limiting Oxygen Index (LOI) - ASTM D2863

  • Specimen Preparation: Cut the nonwoven fabric into specimens of the required dimensions (typically 70-150 mm long and 6.5 ± 0.5 mm wide).

  • Conditioning: Condition the specimens for at least 24 hours at 23 ± 2°C and 50 ± 5% relative humidity.

  • Procedure:

    • Mount a specimen vertically in the glass chimney of the LOI apparatus.

    • Introduce a mixture of oxygen and nitrogen into the chimney at a specified flow rate.

    • Ignite the top edge of the specimen with a pilot flame.

    • Observe the burning behavior. The oxygen concentration is adjusted in successive tests until the minimum concentration that just supports combustion is determined. This concentration is the LOI value.

5.2.2 Horizontal Burning Test - FMVSS 302

  • Specimen Preparation: Cut specimens to 102 mm x 356 mm.

  • Conditioning: Condition specimens for 24 hours at 23°C and 50% relative humidity.

  • Procedure:

    • Mount the specimen horizontally in a U-shaped holder inside a combustion chamber.

    • Apply a 38 mm high Bunsen burner flame to the free end of the specimen for 15 seconds.

    • Measure the time it takes for the flame to travel a specified distance along the specimen.

    • Calculate the burn rate in mm/minute. A burn rate of less than 102 mm/min is typically required for compliance.

Protocol for UV Stability Testing (Accelerated Weathering) - ASTM G155
  • Specimen Preparation: Cut nonwoven fabric samples to fit the specimen holders of the Xenon arc apparatus.

  • Procedure:

    • Mount the specimens in the test chamber.

    • Expose the specimens to cycles of light and moisture under controlled conditions as specified in ASTM G155 (e.g., Cycle 1: 102 minutes of light followed by 18 minutes of light and water spray).

    • The light source should be a filtered xenon arc lamp to simulate natural sunlight.

    • Run the exposure for a predetermined duration (e.g., 500, 1000, 2000 hours).

  • Evaluation:

    • After exposure, remove the specimens and condition them.

    • Evaluate for changes in mechanical properties (tensile strength and elongation according to ASTM D5035) and color change (using a spectrophotometer to measure ΔE values) compared to unexposed control samples.

Safety and Handling

Handle this compound in accordance with standard practices for industrial chemicals. Avoid dust formation and sources of ignition. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer. Processing temperatures should not exceed 250°C.[3][5]

References

Application Notes and Protocols for the Quantification of NOR116

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NOR116 (also known as Flamestab® NOR 116 FF) is a monomeric N-alkoxy hindered amine light stabilizer (NOR-HALS) with a triazine derivative structure. It is utilized as a non-halogenated flame retardant and UV stabilizer in various polymer applications, particularly in polyolefins.[1][2] Accurate quantification of this compound in polymer matrices is crucial for quality control, formulation development, regulatory compliance, and understanding its performance characteristics.

These application notes provide detailed protocols for the analytical quantification of this compound, primarily focusing on High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) or ultraviolet (UV) detection. Gas Chromatography-Mass Spectrometry (GC-MS) following pyrolysis is also presented as a viable alternative for identification and semi-quantitative analysis. The methodologies described are based on established analytical principles for hindered amine light stabilizers (HALS) and triazine derivatives and should be validated for the specific matrix and concentration range of interest.

Analytical Techniques Overview

The selection of an appropriate analytical technique for this compound quantification depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation.

  • High-Performance Liquid Chromatography (HPLC): This is the preferred method for the quantitative analysis of this compound due to its high resolution and compatibility with various detectors. Given the high molecular weight of this compound (2261 g/mol ), Size Exclusion Chromatography (SEC) or Reversed-Phase HPLC can be employed.[3][4]

    • HPLC with Mass Spectrometry (HPLC-MS/MS): Offers the highest sensitivity and selectivity, enabling accurate quantification even in complex polymer extracts.[5][6]

    • HPLC with UV Detection: A more common and cost-effective approach. The triazine core of this compound should provide a suitable chromophore for UV detection.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Due to the high molecular weight and low volatility of this compound, direct GC-MS analysis is not feasible. However, Pyrolysis-GC-MS can be a powerful tool for the identification and semi-quantitative analysis of this compound in polymers by analyzing its characteristic thermal degradation products.[4][7]

Data Presentation: Quantitative Parameters

The following table summarizes typical performance characteristics for the analytical methods described. These values are illustrative and should be determined during method validation for this compound.

ParameterHPLC-MS/MSHPLC-UVPyrolysis-GC-MS
Limit of Detection (LOD) 0.1 - 10 ng/mL0.1 - 1 µg/mLSemi-quantitative
Limit of Quantification (LOQ) 0.5 - 25 ng/mL0.5 - 5 µg/mLSemi-quantitative
Linearity Range (r²) > 0.995> 0.99Not applicable
Recovery (%) 85 - 115%80 - 110%Not applicable
Precision (%RSD) < 15%< 20%Not applicable

Experimental Protocols

Protocol 1: Quantification of this compound using HPLC-MS/MS

This protocol details the extraction of this compound from a polymer matrix followed by quantification using a robust and sensitive HPLC-MS/MS method.

1. Sample Preparation: Solvent Extraction

  • Objective: To efficiently extract this compound from the polymer matrix.

  • Materials:

    • Polymer sample containing this compound

    • Dichloromethane (DCM), HPLC grade

    • Methanol, HPLC grade

    • Acetonitrile, HPLC grade

    • Ultrasonic bath

    • Centrifuge

    • Syringe filters (0.22 µm PTFE)

  • Procedure:

    • Weigh accurately approximately 1 gram of the polymer sample (cryo-milled or finely cut).

    • Add 20 mL of a 1:1 (v/v) mixture of dichloromethane and methanol to the sample in a glass vial.

    • Sonicate the mixture for 1 hour at 60°C.

    • Allow the mixture to cool to room temperature.

    • Centrifuge the sample at 4000 rpm for 10 minutes to separate the polymer residue.

    • Carefully decant the supernatant (extract).

    • Filter the extract through a 0.22 µm PTFE syringe filter into an HPLC vial.

    • Prepare a matrix-matched calibration curve by spiking a known amount of this compound standard into an extract of a blank polymer sample.

2. HPLC-MS/MS Analysis

  • Instrumentation:

    • HPLC system with a binary pump and autosampler

    • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

    • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Gradient: 50% B to 100% B over 10 minutes, hold at 100% B for 5 minutes, return to initial conditions.

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • Mass Spectrometer Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 350°C

    • Multiple Reaction Monitoring (MRM): Specific precursor-product ion transitions for this compound need to be determined by infusing a standard solution.

3. Data Analysis

  • Quantify the concentration of this compound in the samples by comparing the peak area ratios of the analyte to an internal standard (if used) against the matrix-matched calibration curve.

Protocol 2: Identification of this compound using Pyrolysis-GC-MS

This protocol is suitable for the rapid identification and semi-quantitative estimation of this compound in polymer samples.[4][7]

1. Sample Preparation

  • Objective: To prepare the polymer sample for direct pyrolysis.

  • Procedure:

    • Place a small amount of the polymer sample (0.1 - 1 mg) into a pyrolysis cup. No solvent extraction is required.

2. Pyrolysis-GC-MS Analysis

  • Instrumentation:

    • Pyrolyzer coupled to a GC-MS system

  • Pyrolysis Conditions:

    • Pyrolysis Temperature: 600 - 800°C (to be optimized)

    • Pyrolysis Time: 10 - 20 seconds

  • GC Conditions:

    • Column: A non-polar column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm)

    • Carrier Gas: Helium

    • Oven Program: Start at 50°C (hold for 2 min), ramp to 300°C at 10°C/min (hold for 10 min).

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: 50 - 800 amu

3. Data Analysis

  • Identify the characteristic pyrolysis products of this compound by analyzing the resulting mass spectra and comparing them to a reference pyrogram of a this compound standard. The presence of specific fragments derived from the triazine and hindered amine moieties will confirm the presence of this compound.

Visualizations

Experimental_Workflow_HPLC cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing start Polymer Sample weigh Weigh Sample start->weigh extract Solvent Extraction (DCM/Methanol, Sonication) weigh->extract centrifuge Centrifugation extract->centrifuge filter Filtration (0.22 µm) centrifuge->filter hplc_vial Sample in HPLC Vial filter->hplc_vial hplc HPLC Separation (C18 Column) hplc_vial->hplc ms MS/MS Detection (ESI+, MRM) hplc->ms quant Quantification (Calibration Curve) ms->quant result Concentration of this compound quant->result Pyrolysis_GCMS_Workflow start Polymer Sample pyrolysis Pyrolysis (600-800°C) start->pyrolysis gc_sep GC Separation (DB-5MS Column) pyrolysis->gc_sep ms_detect MS Detection (EI, 70 eV) gc_sep->ms_detect identification Identification of Characteristic Fragments ms_detect->identification Signaling_Pathway_Concept UV_Light UV Radiation Polymer Polymer Matrix UV_Light->Polymer initiates Free_Radicals Free Radicals (R•) Polymer->Free_Radicals generates Free_Radicals->Polymer degrades Stable_Products Stable Products Free_Radicals->Stable_Products forms This compound This compound (N-alkoxy HALS) This compound->Free_Radicals scavenges This compound->Stable_Products

References

Application Notes and Protocols for NOR116 in Flame Retardant Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of NOR116, a non-halogenated flame retardant, for achieving optimal flame retardancy in polymeric materials. This document details recommended dosages, synergistic effects with other flame retardants, and the underlying mechanism of action. Furthermore, detailed experimental protocols for standard flammability tests are provided to assist in the evaluation of materials containing this compound.

Introduction to this compound

This compound, commercially known as Flamestab® NOR® 116, is a monomeric N-alkoxy hindered amine (NOR HAS) that functions as a highly efficient flame retardant, particularly in polyolefins such as polypropylene (PP) and polyethylene (PE).[1][2] It is a halogen-free additive, making it a more environmentally friendly alternative to traditional halogenated flame retardants.[1] this compound is effective at low concentrations and also acts as a UV and long-term thermal stabilizer.[3][4]

Mechanism of Action

The flame retardant mechanism of this compound is based on radical scavenging.[4] During the initial stages of polymer combustion, the heat causes the polymer to decompose, generating highly reactive alkyl free radicals (R•). These radicals propagate the combustion cycle in the gas phase. This compound functions by interrupting this cycle. Upon heating, the N-O bond in the NOR-HALS molecule cleaves, generating nitroxyl radicals (>NO•) and alkyl radicals.[2] The nitroxyl radicals are highly effective at trapping the polymer's alkyl radicals, forming stable amino ethers and thus quenching the flame propagation. This process, known as the Denisov Cycle, allows for the regeneration of the active nitroxyl radicals, providing long-lasting flame retardancy.[3]

Flame Retardant Mechanism of this compound cluster_gas_phase Gas Phase (Combustion Zone) cluster_fr_action Flame Retardant Action Polymer_Heat Polymer + Heat Alkyl_Radicals Alkyl Radicals (R•) Polymer_Heat->Alkyl_Radicals Decomposition Combustion Combustion (Heat, Smoke, CO2) Alkyl_Radicals->Combustion Propagation Nitroxyl_Radical Nitroxyl Radical (>NO•) Alkyl_Radicals->Nitroxyl_Radical Interruption This compound This compound (>NOR) This compound->Nitroxyl_Radical Thermal Cleavage Stable_Products Stable Products (Amino Ethers) Nitroxyl_Radical->Stable_Products Radical Trapping

Caption: Simplified mechanism of this compound as a radical scavenger.

Recommended Dosage and Performance Data

The optimal dosage of this compound depends on the polymer type, the thickness of the material, and the specific flame retardancy standard to be met. Generally, this compound is effective at concentrations ranging from 0.5% to 2.0% by weight.

This compound as a Standalone Flame Retardant

While comprehensive data for this compound as a standalone flame retardant is limited in publicly available literature, some key findings are summarized below.

PolymerApplicationThis compound Dosage (wt%)Test StandardResultLOI (%)Source
PolypropyleneNonwovens (100 g/m²)1DIN 4102-B2Pass24.2[3]
PolypropyleneNonwovens (100 g/m²)1UL-94VTM-2-[3]
PolypropyleneNonwovens (100 g/m²)1NFPA 701Pass-[3]
PolypropyleneFilms0.5DIN 4102-B2Self-extinguishing-[2]
Synergistic Effects of this compound

This compound exhibits significant synergistic effects when combined with other flame retardants, such as intumescent systems and phosphorus-based compounds. This can lead to improved flame retardant performance at lower total additive loadings.

Table 1: Synergistic Flame Retardant Performance of this compound in Polypropylene

Flame Retardant SystemPolymerLOI (%)UL-94 RatingCone Calorimeter Data (pHRR, kW/m²)Source
25% APP/PERPP31.0--[4][5]
24.5% APP/PER + 0.5% this compoundPP35.0V-0-[4][5]
5% PCO-900PP21.5-1050[6]
3.5% PCO-900 + 1.5% this compound + 1% Fumed SilicaPP25.5-750[6]

APP/PER: Ammonium Polyphosphate/Pentaerythritol PCO-900: A cyclic phosphonate

Experimental Protocols

To evaluate the flame retardancy of polymers containing this compound, standardized testing protocols should be followed. Below are detailed methodologies for common flammability tests.

Limiting Oxygen Index (LOI) - ISO 4589

Objective: To determine the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.

Apparatus:

  • LOI apparatus consisting of a heat-resistant glass chimney, specimen holder, gas mixing and control system, and an igniter.

Procedure:

  • Prepare test specimens of the specified dimensions.

  • Condition the specimens at 23 ± 2 °C and 50 ± 5 % relative humidity for at least 24 hours.

  • Place a specimen vertically in the holder in the center of the glass chimney.

  • Set an initial oxygen concentration.

  • Introduce the oxygen/nitrogen mixture into the chimney at a specified flow rate.

  • Ignite the top edge of the specimen with the igniter.

  • Observe the burning behavior. The specimen is considered to be burning if flaming continues for at least 3 minutes or the flame travels 50 mm down the specimen.

  • Based on the result, adjust the oxygen concentration and test a new specimen.

  • The LOI is the lowest oxygen concentration at which the specimen meets the burning criteria, expressed as a volume percentage.

UL-94 Vertical Burning Test

Objective: To assess the flammability of plastic materials in a vertical orientation.

Apparatus:

  • UL-94 test chamber, Bunsen burner, timing device, and a surgical cotton indicator.

Procedure:

  • Prepare at least five test specimens of the specified dimensions.

  • Condition the specimens as required by the standard.

  • Mount a specimen vertically in the test chamber.

  • Place a layer of dry surgical cotton 300 mm below the specimen.

  • Apply a 20 mm high blue flame to the bottom edge of the specimen for 10 seconds.

  • Remove the flame and record the afterflame time (t1).

  • If the specimen extinguishes, immediately reapply the flame for another 10 seconds.

  • Remove the flame and record the second afterflame time (t2) and the afterglow time.

  • Record if any flaming drips ignite the cotton.

  • Classify the material as V-0, V-1, or V-2 based on the burning times, afterglow, and dripping behavior.

Cone Calorimetry - ISO 5660-1

Objective: To measure the heat release rate (HRR) and other flammability properties of a material when exposed to a controlled level of radiant heat.[7]

Apparatus:

  • Cone calorimeter consisting of a conical radiant heater, a load cell for mass loss measurement, an exhaust system with gas analysis (O₂, CO, CO₂), and a spark igniter.[7]

Procedure:

  • Prepare specimens of standard dimensions (typically 100 mm x 100 mm).

  • Condition the specimens prior to testing.

  • Wrap the specimen in aluminum foil, leaving the top surface exposed, and place it in the specimen holder.

  • Position the specimen on the load cell under the conical heater.

  • Set the desired heat flux (e.g., 35 or 50 kW/m²).

  • Start the test, which exposes the specimen to the radiant heat.

  • The spark igniter is activated to ignite the pyrolysis gases.

  • Continuously record data for heat release rate, mass loss, time to ignition, smoke production, and gas yields throughout the test.

  • Key parameters to analyze include Time to Ignition (TTI), Peak Heat Release Rate (pHRR), and Total Heat Release (THR).

DIN 4102-1 (Class B2) - "Normally Flammable"

Objective: To assess the flammability of building materials when exposed to a small flame.[8][9]

Apparatus:

  • A specific test chamber ("Brennkasten") with a specimen holder and a small burner.[10]

Procedure:

  • Prepare specimens of specified dimensions (e.g., 190 mm x 90 mm for edge ignition and 230 mm x 90 mm for surface ignition).[9][10]

  • Condition the specimens in a standard climate.[11]

  • Mount the specimen vertically in the holder.[12]

  • Apply a small, defined flame to either the edge or the surface of the specimen for 15 seconds.[11]

  • Observe and record the flame height and the time it takes for the flame tip to reach a marked line (typically 150 mm) after the burner is removed.[8]

  • The material is classified as B2 if the flame does not reach the marked line within 20 seconds after the removal of the ignition source for all tested specimens.[8]

FMVSS 302 - Flammability of Interior Materials in Motor Vehicles

Objective: To determine the horizontal burn rate of materials used in the occupant compartments of motor vehicles.[13][14][15]

Apparatus:

  • A horizontal flammability test chamber, a specimen holder consisting of two U-shaped frames, a Bunsen burner, and a timing device.[14][16]

Procedure:

  • Prepare specimens of standard dimensions (typically 102 mm x 356 mm).[15]

  • Condition the specimens as required.

  • Mount the specimen between the two U-shaped frames.

  • Position the mounted specimen horizontally in the test chamber.

  • Apply a 38 mm high flame from the Bunsen burner to the free end of the specimen for 15 seconds.[14][16]

  • Turn off the burner and start the timer when the flame passes the first reference mark.

  • Measure the time it takes for the flame to travel between two marked points.

  • Calculate the burn rate in mm/minute.

  • The material passes if the burn rate is less than 102 mm/minute or if the flame self-extinguishes before reaching the first mark.[14][16]

Experimental_Workflow cluster_testing Flammability Testing Start Start: Polymer Compounding Compounding Melt blend polymer with This compound +/- Synergists Start->Compounding Specimen_Prep Prepare test specimens (e.g., injection molding, film extrusion) Compounding->Specimen_Prep Conditioning Condition specimens (23°C, 50% RH) Specimen_Prep->Conditioning LOI LOI Test (ISO 4589) Conditioning->LOI UL94 UL-94 Test Conditioning->UL94 Cone Cone Calorimeter (ISO 5660) Conditioning->Cone DIN_FMVSS DIN 4102-B2 or FMVSS 302 Conditioning->DIN_FMVSS Data_Analysis Data Analysis and Comparison LOI->Data_Analysis UL94->Data_Analysis Cone->Data_Analysis DIN_FMVSS->Data_Analysis End End: Optimal Dosage Determination Data_Analysis->End

Caption: Workflow for evaluating this compound flame retardancy.

Conclusion

This compound is a versatile and effective halogen-free flame retardant for polyolefins, functioning through a radical scavenging mechanism. Optimal flame retardancy can be achieved at low dosages, particularly when used in synergistic combination with other flame retardants. The provided experimental protocols offer a framework for the systematic evaluation of this compound in various polymer formulations to meet specific fire safety standards. It is recommended to perform tests on the final material construction to determine the precise optimal dosage for a given application.

References

Evaluating Long-Term Thermal Stability in Polyolefins with NOR116

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AP-POL-001

Introduction

NOR116, commercially known as Flamestab® NOR® 116, is a high molecular weight N-alkoxy hindered amine stabilizer (NOR HAS).[1] It is a multifunctional additive for polyolefins, such as polypropylene (PP) and polyethylene (PE), providing both flame retardancy and long-term thermal and light stability.[1][2] This document provides a comprehensive overview of the application of this compound for enhancing the long-term thermal stability of polyolefins, targeting materials scientists, polymer engineers, and quality control professionals in the plastics industry. This compound is not intended for and has no documented use in biological applications such as drug development or protein stability assays.

The primary mechanism of this compound in providing thermal stability is through its action as a radical scavenger.[3][4] During the thermal oxidation of polymers, free radicals are generated, which lead to the degradation of the polymer chains, resulting in loss of mechanical properties and embrittlement.[5] this compound interrupts this degradation cycle by trapping these free radicals.[3]

Mechanism of Action: The Radical Scavenging Cycle

This compound functions via a regenerative cycle, often referred to as the Denisov Cycle, which allows it to neutralize multiple radical species, contributing to its high efficiency and long-term performance. The N-alkoxy amine moiety is the active component. Through a series of reactions with polymer alkyl (R•) and peroxy (ROO•) radicals, the NOR HAS is converted to a nitroxyl radical (>NO•), which can further react with polymer radicals. This cyclic process regenerates the active stabilizer, allowing a small concentration of this compound to provide significant long-term protection.[4][6][7]

NOR116_Mechanism Radical Scavenging by this compound cluster_cycle Polymer Degradation Cycle cluster_stabilization This compound Stabilization Cycle Polymer Polymer (PH) R_radical Alkyl Radical (R•) Polymer->R_radical Heat, Shear ROO_radical Peroxy Radical (ROO•) R_radical->ROO_radical +O₂ NOR N-O-R (this compound) ROOH Hydroperoxide (ROOH) ROO_radical->ROOH +PH NOR_inactive Alkoxyamine (>NOR) ROOH->R_radical → Degradation Products NO_radical Nitroxyl Radical (>NO•) NOR->NO_radical + R• NO_radical->NOR + ROO• NO_radical->NOR_inactive + R• NOR_inactive->NO_radical + ROO•

Figure 1. Simplified mechanism of this compound in polymer stabilization.

Data Presentation: Long-Term Thermal Stability of Polypropylene Fibers

The efficacy of this compound in extending the service life of polyolefins is demonstrated by long-term heat aging studies. The following table summarizes the performance of this compound in polypropylene (PP) multifilament fibers subjected to aging at 100°C. The endpoint for this study was the embrittlement of the fibers.

Stabilizer SystemConcentration (%)Days to Embrittlement at 100°C
PP Reference (unstabilized)0< 50
Conventional HAS-10.6~150
This compound 1.0 ~350
This compound 2.0 > 450
Data sourced from a presentation by BASF.[5]

Experimental Protocols

The evaluation of the long-term thermal stability of polyolefins stabilized with this compound can be conducted using standardized testing protocols. The primary methods involve accelerated aging at elevated temperatures followed by the assessment of the retention of mechanical or chemical properties.

Protocol 1: Accelerated Heat Aging of Polyolefins

This protocol is based on the principles outlined in ASTM D3045, "Standard Practice for Heat Aging of Plastics Without Load".

Objective: To evaluate the effect of prolonged heat exposure on the physical properties of polyolefin samples containing this compound.

Materials and Equipment:

  • Polyolefin samples (e.g., films, molded plaques) with varying concentrations of this compound (e.g., 0.5%, 1.0%, 1.5%) and a control sample without stabilizer.

  • Forced-air circulating oven with temperature control conforming to ASTM E145.

  • Tensile testing machine (e.g., Instron) as per ASTM D638.

  • Micrometer for measuring sample dimensions.

Procedure:

  • Sample Preparation: Prepare test specimens (e.g., dumbbell-shaped for tensile testing) from the polyolefin material. Measure and record the initial dimensions of each specimen.

  • Initial Property Measurement: Determine the initial mechanical properties of unaged specimens. For tensile properties, measure tensile strength and elongation at break according to ASTM D638. A minimum of five specimens per sample composition should be tested.

  • Aging:

    • Set the oven to the desired aging temperature (e.g., 100°C, 120°C, or 150°C). The temperature should be chosen to accelerate degradation without inducing a change in the degradation mechanism.

    • Place the test specimens in the oven, ensuring adequate air circulation around each specimen.

    • Remove sets of specimens at predetermined time intervals (e.g., 100, 250, 500, 1000 hours). The intervals should be chosen to allow for the characterization of the degradation profile.

  • Post-Aging Property Measurement:

    • After each aging interval, allow the specimens to cool to room temperature for at least 24 hours in a standard laboratory atmosphere.

    • Measure the tensile properties of the aged specimens as in step 2.

  • Data Analysis:

    • Calculate the percentage retention of tensile strength and elongation at break for each aging interval compared to the initial unaged values.

    • Plot the percentage retention of properties as a function of aging time for each this compound concentration. The time to reach a certain failure criterion (e.g., 50% retention of elongation at break) is a measure of the long-term thermal stability.

Protocol 2: Determination of Oxidative Induction Time (OIT)

This protocol is based on ASTM D3895, "Standard Test Method for Oxidative-Induction Time of Polyolefins by Differential Scanning Calorimetry".

Objective: To determine the relative thermal stability of polyolefin samples containing this compound under an oxidizing atmosphere.

Materials and Equipment:

  • Differential Scanning Calorimeter (DSC) with a computerized data acquisition system.

  • Polyolefin samples (5-10 mg) with varying concentrations of this compound and a control sample.

  • Standard aluminum DSC pans and lids.

  • High-purity nitrogen and oxygen gas supplies with pressure regulators and flow meters.

Procedure:

  • Sample Preparation: Weigh 5-10 mg of the polyolefin sample into an open aluminum DSC pan.

  • DSC Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Purge the DSC cell with nitrogen at a flow rate of 50 mL/min.

  • Heating and Equilibration:

    • Heat the sample under the nitrogen atmosphere from room temperature to a constant isothermal temperature (e.g., 200°C for polyethylene, 210°C for polypropylene) at a heating rate of 20°C/min.

    • Allow the sample to equilibrate at the isothermal temperature for 5 minutes.

  • Oxidative Induction:

    • Switch the purge gas from nitrogen to oxygen at the same flow rate (50 mL/min). This marks the beginning of the OIT measurement (time = 0).

    • Continue to hold the sample at the isothermal temperature under the oxygen atmosphere until an exothermic oxidation peak is observed on the DSC thermogram.

  • Data Analysis:

    • The Oxidative Induction Time (OIT) is the time from the switch to the oxygen atmosphere to the onset of the exothermic oxidation peak.

    • Compare the OIT values for the samples with different concentrations of this compound. A longer OIT indicates greater thermal stability.

OIT_Workflow start Start prep_sample Prepare Sample (5-10 mg in DSC pan) start->prep_sample load_dsc Load Sample and Reference into DSC prep_sample->load_dsc purge_n2 Purge with Nitrogen (50 mL/min) load_dsc->purge_n2 heat Heat to Isothermal Temp (e.g., 200°C) under N₂ purge_n2->heat equilibrate Equilibrate for 5 min heat->equilibrate switch_gas Switch to Oxygen (t=0) equilibrate->switch_gas hold_isothermal Hold at Isothermal Temp under O₂ switch_gas->hold_isothermal detect_exotherm Detect Exothermic Oxidation Peak hold_isothermal->detect_exotherm record_oit Record OIT detect_exotherm->record_oit end End record_oit->end

References

Troubleshooting & Optimization

issues with NOR116 processing temperature

Author: BenchChem Technical Support Team. Date: December 2025

NOR116 Technical Support Center

Introduction for Researchers and Scientists

Welcome to the technical support center for this compound. This resource is designed for professionals in materials science and polymer engineering. This compound, also known as Flamestab® NOR® 116, is a high-molecular-weight N-alkoxy hindered amine (NOR HALS). It functions primarily as a halogen-free flame retardant and a long-term thermal and light stabilizer for polyolefins, such as polypropylene (PP) and polyethylene (PE). Proper processing temperature is critical to ensure its efficacy and maintain the integrity of the polymer matrix. This guide addresses common issues encountered during the thermal processing of polymers containing this compound.

Troubleshooting Guide: Processing Temperature Issues

This guide provides solutions to specific problems you might encounter during compounding and processing experiments.

Q1: What are the signs that my processing temperature is too high for this compound?

A1: Processing polyolefins with this compound above its recommended stable temperature range can lead to several observable issues. The most common signs include:

  • Strong Odor: One of the primary indicators of thermal decomposition of this compound is the generation of a distinct, unpleasant odor during processing.[1]

  • Discoloration: The polymer compound may exhibit yellowing or browning, indicating degradation of either the additive or the polymer itself.

  • Reduced Flame Retardancy: If this compound decomposes, its effectiveness as a flame retardant in the final product will be compromised.[1]

  • Changes in Polymer Melt Viscosity: Overheating can cause polymer chain scission, leading to a decrease in melt viscosity, which may be undesirable for the intended processing method.[2]

  • Poor Mechanical Properties: The final product may exhibit brittleness or reduced tensile strength due to thermal degradation of the polymer matrix.[3]

Q2: What are the consequences of a processing temperature that is too low?

A2: While this compound is stable at lower temperatures, using a processing temperature that is too low for the polymer matrix can result in:

  • Poor Dispersion: this compound needs to be homogeneously dispersed in the polymer melt to be effective.[4][5] If the temperature is too low, the polymer viscosity will be too high, preventing uniform mixing.

  • Inconsistent Product Performance: Poor dispersion leads to localized areas with low or no this compound, resulting in inconsistent flame retardancy and thermal stability throughout the material.

  • Weak Mechanical Properties: Inadequate mixing can create weak points within the polymer structure, compromising its mechanical integrity, similar to how low temperatures cause poor layer adhesion in 3D printing processes.[6]

Q3: My final product shows poor flame retardancy and UV resistance, even with the correct dosage of this compound. What could be the cause?

A3: This issue is often linked to the processing temperature.

  • Temperature Too High: As mentioned in Q1, excessive heat can cause this compound to decompose before it is incorporated into the polymer matrix, rendering it ineffective.[1]

  • Temperature Too Low: As detailed in Q2, a low processing temperature can lead to poor dispersion.[4][5] If this compound is not evenly distributed, the polymer will not be uniformly protected.

  • Solution: Verify that your processing temperature is within the recommended range for both the specific polyolefin grade and for this compound (typically 230-260°C).[4][7] Ensure your compounding equipment (e.g., twin-screw extruder) is configured for optimal mixing.

Q4: I am observing black specks and surface defects in my final product. Is this related to the processing temperature?

A4: Yes, this can be a direct result of improper temperature control.

  • Localized Overheating: "Hot spots" in the extruder can cause thermal degradation of the polymer or the this compound, leading to the formation of carbonized particles (black specks).

  • Incomplete Melting: If the temperature is too low, the polymer may not melt completely and homogeneously, leading to surface imperfections in the extruded or molded part.

  • Recommendation: Check your extruder's temperature profile across all zones. Ensure a gradual and uniform heating process to prevent both overheating and incomplete melting.

Frequently Asked Questions (FAQs)

Q: What is the recommended processing temperature range for this compound? A: this compound is stable and effective in common polyolefin processing temperatures, typically between 230°C and 260°C.[4][7] However, an extrusion coating experiment at 290°C was found to be too high, causing decomposition.[1]

Q: What is the melting point of this compound and why is it important? A: The melting point of this compound is at or above 108°C.[4][7] This is important because it ensures that the additive is in a solid state during handling and initial feeding into processing equipment, making it easier to manage. It will then melt and disperse within the molten polymer during compounding.

Q: How does this compound function as a flame retardant? A: this compound has a dual-phase mechanism. Upon exposure to high heat (thermolysis), it decomposes to release various reactive radicals (such as PO·, NO·, and N·).[4][8]

  • Gas Phase: These radicals interrupt the exothermic chain reactions of combustion in the gas phase, quenching the fire.[4][8]

  • Condensed Phase: It also promotes the formation of a stable, insulating char layer on the polymer surface, which limits the release of flammable gases and shields the underlying material from heat.[8]

Q: Does the type of polyolefin (e.g., PP vs. PE) affect the optimal processing temperature? A: Yes. The optimal processing temperature is primarily dictated by the polymer grade being used. For example, polypropylene is typically processed between 180°C and 220°C, though this can vary.[2] You must select a temperature that ensures the polymer has the correct melt viscosity for proper mixing and shaping, while also staying within the stable range for this compound (ideally below 260°C).[4][7]

Data Presentation

Table 1: Key Thermal Properties and Processing Temperatures

ParameterValueSignificance
This compound Melting Point≥108°C[4][7]Ensures solid form for handling before mixing.
This compound Stable Processing Range230 - 260°C[4][7]Optimal window for incorporating into polyolefins without decomposition.
Typical PP Homopolymer Processing Range180 - 220°C[2]Guideline for the polymer matrix; must overlap with this compound stability range.
Polypropylene Melting Point~160 - 170°C[9]Temperature at which the polymer becomes liquid for molding/shaping.
Temperature of this compound Decomposition>260°C (e.g., 290°C)[1]Exceeding this leads to loss of function and potential defects.

Experimental Protocols

Protocol: Incorporation of this compound into Polypropylene via Twin-Screw Extrusion

This protocol describes a standard lab-scale procedure for compounding this compound into polypropylene to evaluate its performance.

1. Materials and Pre-processing:

  • Polypropylene (PP) pellets (specific grade as required).

  • This compound powder.

  • Dry all materials in an oven at 80°C for 4 hours to remove moisture.

2. Compounding Procedure:

  • Equipment: Co-rotating twin-screw extruder.

  • Gravimetric Feeding: Pre-mix PP pellets and this compound powder to the desired weight percentage (e.g., 1-5% this compound). Alternatively, use separate gravimetric feeders for the polymer and the additive.

  • Extruder Temperature Profile: Set a temperature profile that gradually increases from the feeding zone to the metering zone. A typical profile for PP would be:

    • Zone 1 (Feed): 180°C

    • Zones 2-4: 190°C, 200°C, 210°C

    • Zones 5-7 (Metering/Mixing): 220°C

    • Die: 220°C

    • Note: This profile is a starting point and should be optimized for the specific PP grade and extruder characteristics, ensuring temperatures do not exceed 260°C.

  • Screw Speed: Set screw speed to 200-300 RPM to ensure adequate shear for good dispersion without excessive degradation.

3. Post-processing:

  • Pelletizing: Extrude the molten polymer strand through a water bath for cooling and into a pelletizer.

  • Drying: Dry the resulting pellets thoroughly at 80°C for 4 hours.

4. Specimen Preparation and Testing:

  • Injection Molding: Use an injection molding machine to prepare standardized test specimens (e.g., tensile bars, flammability bars) from the compounded pellets. Use a melt temperature consistent with the compounding process (e.g., 220°C).

  • Performance Evaluation:

    • Flammability: Test according to UL 94 (Vertical Burn) or measure the Limiting Oxygen Index (LOI).

    • Mechanical Properties: Conduct tensile testing (ASTM D638).

    • Thermal Stability: Use Thermogravimetric Analysis (TGA) to assess the degradation temperature.

Visualizations

cluster_gas Gas Phase Intervention cluster_gas_quenching Gas Phase Intervention cluster_condensed Condensed Phase Intervention Heat High Heat (Combustion) NOR116_gas This compound Decomposition Heat->NOR116_gas Flame_Radicals Flame Propagation Radicals (H•, OH•) Heat->Flame_Radicals Polymer Polymer Matrix Radicals_NOR Reactive Radicals (NO•, N•, RO•) NOR116_gas->Radicals_NOR Char_Formation Promotes Char Formation NOR116_gas->Char_Formation Synergistic Action Quenching Radical Quenching Radicals_NOR->Quenching Flame_Radicals->Quenching Polymer->Char_Formation Char_Layer Insulating Char Layer Char_Formation->Char_Layer Barrier Heat & Fuel Barrier Char_Layer->Barrier

Caption: Dual-phase flame retardant mechanism of this compound.

Start Start: Processing Issue (e.g., Poor FR, Odor, Defects) Check_Temp Is processing temp within 230-260°C AND optimal for polymer? Start->Check_Temp Temp_High Issue: Temp Too High Signs: Odor, Discoloration, Low Viscosity Check_Temp->Temp_High No (Too High) Temp_Low Issue: Temp Too Low Signs: Poor Dispersion, Inconsistent Properties Check_Temp->Temp_Low No (Too Low) Check_Dispersion Is dispersion adequate? (Check via microscopy or performance consistency) Check_Temp->Check_Dispersion Yes Action_High Action: Lower temp into recommended range. Verify extruder profile. Temp_High->Action_High Action_Low Action: Increase temp to improve melt flow. Optimize screw speed for mixing. Temp_Low->Action_Low Action_High->Check_Dispersion Action_Low->Check_Dispersion Dispersion_Bad Issue: Poor Dispersion Cause: Low Temp or Insufficient Shear Check_Dispersion->Dispersion_Bad No End Resolved Check_Dispersion->End Yes Action_Dispersion Action: Optimize screw design and speed. Re-evaluate temperature profile. Dispersion_Bad->Action_Dispersion Action_Dispersion->End

Caption: Troubleshooting workflow for this compound temperature issues.

References

NOR116 interaction with other polymer additives

Author: BenchChem Technical Support Team. Date: December 2025

NOR116 Technical Support Center

Welcome to the technical resource hub for this compound, a novel amphiphilic copolymer designed for creating stable amorphous solid dispersions (ASDs) and enhancing the bioavailability of poorly soluble active pharmaceutical ingredients (APIs). This guide provides answers to frequently asked questions and troubleshooting advice for formulation challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

A1: this compound is primarily used as a matrix polymer in amorphous solid dispersions to stabilize APIs in their amorphous state, thereby improving their solubility and dissolution rates. Its amphiphilic nature makes it suitable for a wide range of APIs.

Q2: What is the glass transition temperature (Tg) of pure this compound?

A2: The glass transition temperature (Tg) of neat this compound is approximately 125°C. This high Tg contributes to the physical stability of the amorphous solid dispersions it forms.

Q3: Is this compound compatible with common plasticizers?

A3: Yes, this compound is compatible with several common pharmaceutical plasticizers. Plasticizers can be used to modify the Tg of the formulation and improve its processing characteristics. See the data in Table 1 for compatibility information with specific plasticizers.

Q4: Can this compound be processed using both spray drying and hot-melt extrusion?

A4: Absolutely. This compound is designed for high thermal stability, making it suitable for hot-melt extrusion (HME). Its solubility in common organic solvents also makes it ideal for spray drying (SD) processes.

Troubleshooting Guide

Q5: My this compound-based ASD is showing signs of recrystallization during storage. What are the potential causes and solutions?

A5: API recrystallization in an ASD is a common stability challenge. The primary causes are typically related to moisture or temperatures exceeding the formulation's glass transition temperature (Tg).

  • Moisture: this compound is hygroscopic. Absorbed water can act as a plasticizer, depressing the Tg and increasing molecular mobility, which facilitates recrystallization.

    • Solution: Ensure formulations are stored in tightly sealed containers with a desiccant. Consider incorporating a less hygroscopic secondary polymer into your formulation.

  • Temperature: Storing the ASD at temperatures too close to or above its Tg will induce recrystallization.

    • Solution: Verify the formulation's Tg using Differential Scanning Calorimetry (DSC) and ensure storage conditions remain well below it (at least 50°C below the Tg is recommended). If the Tg is too low, consider reducing the drug loading or avoiding plasticizers.

G start API Recrystallization Observed check_moisture Assess Moisture Content (e.g., Karl Fischer) start->check_moisture check_Tg Measure Formulation Tg (DSC) start->check_Tg high_moisture Moisture Content > 2%? check_moisture->high_moisture low_Tg Storage Temp > (Tg - 50°C)? check_Tg->low_Tg high_moisture->low_Tg No solution_moisture Solution: - Add desiccant to packaging - Store in controlled low RH - Incorporate hydrophobic additive high_moisture->solution_moisture Yes solution_Tg Solution: - Reformulate (e.g., lower drug load) - Store at lower temperature - Avoid high-impact plasticizers low_Tg->solution_Tg Yes stable Formulation Stable low_Tg->stable No solution_moisture->stable solution_Tg->stable

Caption: Troubleshooting workflow for API recrystallization in this compound ASDs.

Q6: The dissolution rate of my API from the this compound formulation is slower than expected. How can I improve it?

A6: A slow dissolution rate can stem from several factors, including formulation composition and particle properties.

  • Drug Loading: High drug loading (>40%) can lead to the formation of drug-rich domains that are slow to dissolve.

    • Solution: Try reducing the API loading to between 20-30% to ensure it is molecularly dispersed within the this compound matrix.

  • Particle Size: Large particles from spray drying or inadequately milled extrudate have a lower surface area, which slows dissolution.

    • Solution: Optimize the spray drying process (e.g., nozzle settings, drying temperature) to produce smaller particles. For HME, ensure the extrudate is milled to a fine powder (e.g., < 150 µm).

  • Addition of Surfactants: The formulation may require a wetting agent to facilitate dissolution.

    • Solution: Incorporate a small percentage (1-5%) of a pharmaceutically acceptable surfactant, such as Polysorbate 80 or Sodium Dodecyl Sulfate (SDS), into the formulation.

Quantitative Data on Polymer Interactions

The following tables summarize key performance data for this compound when formulated with a model poorly soluble API (Compound XYZ) and other common additives.

Table 1: Effect of Plasticizers on the Glass Transition Temperature (Tg) of this compound/Compound XYZ (80:20 w/w) ASD

Plasticizer Additive (5% w/w)Plasticizer TypeResulting Tg (°C)Observation Notes
None-95.5Baseline formulation
Triethyl Citrate (TEC)Monomeric82.1Significant Tg depression; may reduce stability
Polysorbate 80 (Tween® 80)Surfactant89.7Moderate Tg depression; aids in dissolution
Polyethylene Glycol (PEG 400)Polymeric91.3Minor Tg depression; good processability aid

Table 2: Dissolution Performance of this compound/Compound XYZ (70:30 w/w) ASD with Secondary Additives

Dissolution Conditions: 900 mL of 0.1 N HCl (pH 1.2), USP Apparatus II (Paddles) at 75 RPM.

Secondary Additive (5% w/w)% Drug Release at 15 min% Drug Release at 60 minKey Finding
None45%68%Baseline performance
Poloxamer 40775%92%Significantly enhances dissolution rate
HPMC-AS52%85%Improves supersaturation maintenance
Mannitol48%71%Acts as a filler; minimal impact on release

Experimental Protocols

Protocol 1: Preparation of this compound ASD via Spray Drying

This protocol describes a general method for producing a 25% drug load ASD of Compound XYZ with this compound.

  • Solution Preparation:

    • Dissolve 7.5 g of this compound and 2.5 g of Compound XYZ in 200 mL of a 90:10 (v/v) solution of acetone and methanol.

    • Stir the solution at room temperature using a magnetic stirrer until all solids are fully dissolved (approx. 2 hours).

  • Spray Drying:

    • Set up the spray dryer with the following parameters (values may need optimization):

      • Inlet Temperature: 110°C

      • Aspirator Rate: 85%

      • Pump Rate: 5 mL/min

      • Nozzle: 0.7 mm two-fluid nozzle

    • Pump the feed solution through the spray dryer.

  • Secondary Drying:

    • Collect the resulting powder from the cyclone collector.

    • Place the powder in a vacuum oven at 40°C for 24-48 hours to remove residual solvent.

  • Characterization:

    • Analyze the dried powder for drug content, amorphous nature (via XRPD), and thermal properties (via DSC).

G cluster_prep 1. Solution Preparation cluster_sd 2. Spray Drying cluster_dry 3. Secondary Drying cluster_char 4. Characterization dissolve Dissolve this compound & API in Acetone/Methanol stir Stir until clear (approx. 2 hours) dissolve->stir setup Set Inlet Temp, Aspirator, and Pump Rate stir->setup pump Pump Feed Solution Through Nozzle setup->pump collect Collect Powder from Cyclone pump->collect vacuum Dry in Vacuum Oven (40°C, 24-48h) collect->vacuum analyze Analyze via XRPD, DSC, and HPLC vacuum->analyze

Caption: Experimental workflow for preparing this compound-based ASDs via spray drying.

Protocol 2: Assessment of Physical Stability using DSC

This protocol outlines how to use Differential Scanning Calorimetry (DSC) to assess the physical stability of a newly prepared this compound ASD.

  • Sample Preparation:

    • Accurately weigh 3-5 mg of the ASD powder into a Tzero aluminum DSC pan.

    • Hermetically seal the pan. Prepare an empty, sealed pan to use as a reference.

  • DSC Method (Initial Characterization):

    • Equilibrate the sample at 25°C.

    • Ramp the temperature from 25°C to 200°C at a rate of 10°C/min. This initial scan will determine the Tg of the fresh sample.

  • Accelerated Stability Study:

    • Store the remaining ASD powder in an open container within a stability chamber set to 40°C and 75% relative humidity (RH) for a specified period (e.g., 7 days).

  • DSC Method (Post-Stress):

    • After the stress period, remove a 3-5 mg sample and prepare it as in Step 1.

    • Run the same DSC method as in Step 2.

  • Data Analysis:

    • Compare the thermograms from before and after the stability study. Look for:

      • A significant decrease in the Tg.

      • The appearance of a melting endotherm, which would indicate API recrystallization.

G cluster_analysis Analysis Pathway cluster_output Outputs & Interpretation input_asd Input: This compound ASD Powder initial_dsc Run Initial DSC Scan (Ramp 10°C/min to 200°C) input_asd->initial_dsc stress Store ASD at 40°C/75% RH (Accelerated Stability) initial_dsc->stress post_dsc Run Post-Stress DSC Scan stress->post_dsc tg Determine Tg (Initial & Post-Stress) post_dsc->tg melt Check for Melting Peak (Recrystallization) post_dsc->melt conclusion Conclusion on Physical Stability tg->conclusion melt->conclusion

Caption: Logical workflow for assessing the physical stability of this compound ASDs.

Technical Support Center: Enhancing Synergistic Effects of Small-Molecule Modulators with Amyloid Precursor Protein (APP)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, there is no publicly available scientific literature or data regarding a compound specifically named "NOR-116" and its synergistic interaction with the Amyloid Precursor Protein (APP). The following technical support guide is a generalized template based on common principles and experimental approaches for studying synergistic interactions with APP. Researchers should substitute the placeholder "Compound-X" with "NOR-116" and populate the protocols and data tables with their own experimental findings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Compound-X in modulating APP processing?

A1: The precise mechanism of action for a novel compound requires empirical determination. Generally, small molecules can modulate Amyloid Precursor Protein (APP) processing through several key pathways. These include, but are not limited to, direct or allosteric modulation of secretase activity (α-, β-, or γ-secretase), interference with APP trafficking and localization, or alteration of signaling pathways that influence APP gene expression or post-translational modifications.[1][2] It is crucial to perform mechanism-of-action studies to elucidate the specific pathway engaged by your compound.

Q2: How is "synergy" quantitatively defined in the context of Compound-X and a co-administered agent targeting APP?

A2: Synergy is demonstrated when the combined effect of two or more compounds is greater than the sum of their individual effects.[3] In preclinical studies, this is often quantified using models like the Loewe additivity or Bliss independence. A common method involves calculating a Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[3]

Q3: What are the recommended positive and negative controls for a synergy experiment involving APP processing?

A3:

  • Positive Controls: A known γ-secretase inhibitor (e.g., Semagacestat) or modulator can serve as a positive control to confirm that the experimental system can detect changes in APP processing. For synergy, a combination of two drugs known to have synergistic effects on a related pathway could be used, if available.[4]

  • Negative Controls: The vehicle (e.g., DMSO) used to dissolve Compound-X and any co-administered agent should be used as a negative control. An inactive compound structurally similar to Compound-X, if available, can also serve as an excellent negative control to rule out off-target effects.[4]

Q4: Which cell lines are most appropriate for studying the effects of Compound-X on APP?

A4: The choice of cell line is critical.

  • HEK293 cells stably overexpressing human APP (HEK-APP): These are commonly used due to their high levels of APP expression, which facilitates the detection of cleavage fragments like Aβ and sAPP.

  • SH-SY5Y neuroblastoma cells: These cells of neuronal origin endogenously express APP and provide a more physiologically relevant context for neurodegenerative disease research.[5]

  • Primary neurons: While more complex to culture, primary cortical or hippocampal neurons from rodents offer the highest physiological relevance for studying synaptic function and APP processing.[6]

Troubleshooting Guides

Issue 1: No synergistic effect is observed between Compound-X and the co-administered agent.

Possible Cause Troubleshooting Step
Suboptimal Dosing: The concentrations used may be outside the synergistic range. Perform a dose-response matrix experiment, testing a wide range of concentrations for both compounds to identify the optimal ratio for synergy.[7][8]
Incorrect Timing of Administration: The compounds may have different pharmacokinetics. Stagger the administration times (e.g., pre-incubate with one compound before adding the second) to see if this reveals a synergistic effect.
Experimental System Insensitivity: The chosen assay (e.g., ELISA for Aβ42) may not be sensitive enough to detect subtle synergistic changes. Consider using a more sensitive detection method like Meso Scale Discovery (MSD) or a cell-based reporter assay.
Antagonistic Interaction: The compounds may be genuinely antagonistic or have a simple additive effect. Re-evaluate the Combination Index across the full dose-response matrix.

Issue 2: High variability or inconsistent results in replicate experiments.

Possible Cause Troubleshooting Step
Cell Culture Inconsistency: Ensure cells are at a consistent passage number and confluency for all experiments. Passage number can significantly affect cellular responses.
Compound Instability: Compound-X may be unstable in the culture medium. Prepare fresh stock solutions for each experiment and minimize freeze-thaw cycles. Test the stability of the compound in media over the time course of the experiment.
Assay Procedure Variation: Standardize all incubation times, washing steps, and reagent concentrations. Use a multichannel pipette for reagent addition to minimize timing differences across a plate.
Biological Variation: Biological systems inherently have variability. Increase the number of biological replicates (n-number) to improve statistical power and confidence in the results.[9]

Issue 3: Unexpected cytotoxicity observed with the compound combination.

Possible Cause Troubleshooting Step
On-Target Toxicity: The synergistic effect on the intended pathway may be leading to cellular stress or death. Correlate the cytotoxicity profile with the efficacy profile across the dose-response matrix.
Off-Target Effects: One or both compounds may have off-target effects that are exacerbated in combination. Test for markers of cellular stress, such as reactive oxygen species (ROS) generation or caspase activation.[10]
Solvent Toxicity: High concentrations of the vehicle (e.g., DMSO) can be toxic to cells. Ensure the final concentration of the vehicle is consistent across all wells and below the toxic threshold (typically <0.5%).

Data Presentation

Table 1: Hypothetical Dose-Response Data for Compound-X and Co-Agent on Aβ42 Reduction

TreatmentConcentrationAβ42 Reduction (%) (Mean ± SD)
Vehicle Control-0 ± 4.5
Compound-X10 nM15.2 ± 5.1
100 nM35.8 ± 6.2
Co-Agent50 nM12.5 ± 4.8
500 nM30.1 ± 5.5
Compound-X + Co-Agent10 nM + 50 nM48.7 ± 7.3
Compound-X + Co-Agent100 nM + 500 nM85.4 ± 8.1

Table 2: Combination Index (CI) Values for Compound-X and Co-Agent

Compound-X (nM)Co-Agent (nM)Effect (Aβ42 Reduction %)Combination Index (CI)Interpretation
105048.70.75Synergy
2512565.20.68Synergy
5025078.90.71Synergy
10050085.40.82Synergy

Experimental Protocols

Protocol 1: Co-Immunoprecipitation (Co-IP) to Assess Compound-X's Effect on APP Protein Interactions

Objective: To determine if Compound-X modulates the interaction between APP and one of its known binding partners (e.g., Mint1/X11).[11]

Methodology:

  • Cell Culture and Treatment: Culture SH-SY5Y cells to 80-90% confluency. Treat cells with vehicle or the desired concentration of Compound-X for the optimized duration (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in a non-denaturing Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.[12]

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with Protein A/G magnetic beads for 1 hour at 4°C.

    • Incubate the pre-cleared lysate with an antibody against the "bait" protein (e.g., anti-APP) overnight at 4°C with gentle rotation.

    • Add fresh Protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

  • Washing: Wash the beads 3-5 times with ice-cold Co-IP lysis buffer to remove non-specific binders.[4]

  • Elution and Western Blotting:

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against the "prey" protein (e.g., anti-Mint1) and the "bait" protein (APP) to confirm a successful pulldown.

    • Analyze the band intensities to quantify changes in the protein-protein interaction.

Mandatory Visualizations

APP_Processing_Pathway cluster_membrane Cell Membrane cluster_secretases cluster_products APP APP alpha_sec α-secretase APP->alpha_sec Non-Amyloidogenic Pathway beta_sec β-secretase APP->beta_sec Amyloidogenic Pathway sAPP_alpha sAPPα (Neuroprotective) alpha_sec->sAPP_alpha C83 C83 alpha_sec->C83 sAPP_beta sAPPβ beta_sec->sAPP_beta C99 C99 beta_sec->C99 gamma_sec γ-secretase Abeta Aβ Peptide (Amyloidogenic) gamma_sec->Abeta AICD AICD (Transcriptional Regulation) gamma_sec->AICD gamma_sec->AICD C83->gamma_sec C99->gamma_sec CompoundX Compound-X CompoundX->alpha_sec Enhances? CompoundX->beta_sec Inhibits? Synergy_Workflow cluster_0 Phase 1: Single Agent Screening cluster_1 Phase 2: Combination Matrix cluster_2 Phase 3: Synergy Analysis Dose_X Dose-Response for Compound-X Calculate_IC50 Calculate IC50 for Each Compound Dose_X->Calculate_IC50 Dose_CoAgent Dose-Response for Co-Agent Dose_CoAgent->Calculate_IC50 Matrix_Setup Design Dose-Matrix (e.g., 5x5 array around IC50s) Calculate_IC50->Matrix_Setup Experiment Treat Cells with Compound Combinations Matrix_Setup->Experiment Assay Measure Endpoint (e.g., Aβ42 levels) Experiment->Assay CI_Calc Calculate Combination Index (CI) using CompuSyn or similar software Assay->CI_Calc Surface_Plot Generate 3D Synergy Surface Plot CI_Calc->Surface_Plot Result Identify Optimal Synergistic Dose Ratios Surface_Plot->Result

References

Technical Support Center: Troubleshooting Discoloration in Polymer Formulations Containing NOR 116

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues of discoloration in polymer formulations incorporating Flamestab® NOR 116.

Frequently Asked Questions (FAQs)

Q1: What is NOR 116 and what is its primary function?

A1: Flamestab® NOR 116 is a high-molecular-weight hindered amine light stabilizer (HALS) with a triazine derivative chemical structure.[1][2] Its primary role is to act as a UV stabilizer and a non-halogenated flame retardant, particularly in polyolefins like polypropylene (PP) and polyethylene (PE).[2][3][4] It protects the polymer from degradation caused by exposure to UV light, thereby improving its long-term thermal stability and service life.[1][2] NOR 116 itself is supplied as off-white granules.[1]

Q2: My polymer formulation is yellowing after adding NOR 116. Isn't it supposed to prevent discoloration?

A2: This is a common point of confusion. NOR 116 is highly effective at preventing degradation and subsequent yellowing caused by UV radiation.[5] However, discoloration can stem from several other sources that a UV stabilizer may not address.[6] These include:

  • Thermal Oxidation: Excessive temperatures during processing can cause the polymer backbone itself to degrade.[6][7]

  • Additive Interactions: NOR 116 could interact with other additives in your formulation, or impurities like residual metal ions from catalysts could be accelerating degradation.[8]

  • Environmental Factors: Exposure to pollutants like nitrogen oxides (NOx) can sometimes react with additives and cause discoloration, a phenomenon known as "gas fading".[6]

  • Sterilization: High-energy sterilization methods, such as gamma irradiation or heat-based autoclaving, can induce polymer degradation and chromophore formation, leading to a yellow or brown tint.[9]

Q3: Could my processing conditions be the cause of the discoloration?

A3: Yes, processing parameters are a critical factor. NOR 116 should not be processed at temperatures exceeding 250 °C.[2] Exceeding this temperature can lead to thermal degradation of the polymer or additives.[10] Other factors like excessive shear stress from high screw speeds or inadequate venting in injection molding can trap gases and cause localized burning or degradation, resulting in dark spots or yellowing.[11]

Q4: Can the concentration of NOR 116 affect the color of my final product?

A4: While NOR 116 is off-white, the concentration can be a factor. Using a higher concentration than necessary may contribute to the overall color profile. More importantly, an incorrect concentration may not provide the expected protection. For some applications, NOR 116 is effective at concentrations as low as 1%.[2] It is also possible for additives to migrate to the surface if their concentration exceeds their solubility in the polymer matrix, a phenomenon known as "blooming," which can affect surface appearance.[12]

Q5: How can I quantitatively measure the discoloration I'm observing?

A5: The most common method for quantifying yellowness in plastics is the Yellowness Index (YI) , typically measured according to the ASTM E313 standard.[13][14][15][16] This index is calculated from spectrophotometric data and provides a numerical value that describes the change in color of a sample from white or clear toward yellow.[14][16] Using a colorimeter or spectrophotometer to measure the YI allows you to objectively track changes resulting from different formulations or processing conditions.[17][18]

Systematic Troubleshooting Guide

If you are experiencing unexpected discoloration, follow this step-by-step guide to identify the root cause.

Step 1: Review Processing and Formulation Parameters

First, rule out common processing and formulation errors.

  • Q: Have you confirmed your processing temperature is below the 250 °C maximum recommended for NOR 116?

    • Action: Verify the melt temperature, not just the machine setting. High shear can increase the melt temperature significantly. If it's too high, reduce it and produce a new sample.

  • Q: Is the concentration of NOR 116 and all other additives within the recommended range?

    • Action: Prepare a control batch using only the base polymer and NOR 116 to see if the issue persists. If the control is fine, other additives may be involved.

  • Q: Are you using a new batch of polymer resin, NOR 116, or other additives?

    • Action: There can be batch-to-batch variability. Test a previous, known-good batch of materials to see if the problem disappears. Also, ensure raw materials have not been contaminated.[11]

Troubleshooting Workflow: Identifying the Root Cause

The following diagram outlines a logical workflow for your investigation.

G start Discoloration Observed in Polymer with NOR 116 proc_check Step 1: Review Processing & Formulation start->proc_check temp_issue Processing Temp > 250°C? proc_check->temp_issue Check Temp conc_issue Incorrect Additive Concentration? proc_check->conc_issue Check Conc. form_check Step 2: Investigate Formulation Compatibility temp_issue->form_check No sol_temp Solution: Reduce Melt Temperature temp_issue->sol_temp Yes conc_issue->form_check No sol_conc Solution: Optimize Concentration conc_issue->sol_conc Yes interact_issue Incompatibility with Other Additives? form_check->interact_issue impurity_issue Base Polymer or Impurity Issue? form_check->impurity_issue stress_check Step 3: Evaluate Environmental & Post-Processing Stress interact_issue->stress_check No sol_additive Solution: Evaluate/Replace Problematic Additive interact_issue->sol_additive Yes impurity_issue->stress_check No sol_polymer Solution: Run Forced Degradation Study impurity_issue->sol_polymer Yes steri_issue Sterilization Induced (Gamma, Autoclave)? stress_check->steri_issue sol_steri Solution: Consider Alternative Sterilization Method or Stabilizer Package steri_issue->sol_steri Yes G polymer Polymer Chain (e.g., Polypropylene) radicals Polymer Alkyl Radicals (P•) polymer->radicals chain scission heat Excessive Heat (>250°C) + Oxygen heat->polymer initiates peroxy Peroxy Radicals (POO•) radicals->peroxy + O2 hydroperoxide Hydroperoxides (POOH) peroxy->hydroperoxide + PH carbonyls Carbonyl Groups (C=O) hydroperoxide->carbonyls decomposition chromophores Conjugated Systems (Chromophores) carbonyls->chromophores further reactions discolor Yellowing / Discoloration chromophores->discolor nor116 NOR 116 (UV Protection) This compound->polymer Protects from UV, not primary thermal pathway

References

Technical Support Center: Mitigating NOR116 Effects on Polymer Mechanical Properties

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NOR116, a novel compatibilizer designed to enhance the interfacial adhesion in polymer composites. This resource provides troubleshooting guidance and answers to frequently asked questions to help you optimize your experimental outcomes and mitigate common issues related to changes in mechanical properties.

Troubleshooting Guide

This guide addresses specific problems researchers may face when incorporating this compound into their polymer formulations.

Issue 1: Unexpected Decrease in Tensile Strength and Modulus

Question: I've added this compound to my polymer blend, and while the filler dispersion seems to have improved, the overall tensile strength and Young's modulus of my composite have significantly decreased. What could be the cause, and how can I fix it?

Answer:

An unexpected decrease in mechanical properties like tensile strength and modulus after adding a compatibilizer can be alarming.[1][2] This issue, often referred to as plasticization or "antiplasticization" at low concentrations, can stem from several factors related to formulation and processing.[3]

Possible Causes:

  • This compound Overloading: Exceeding the optimal concentration of this compound can lead to a plasticizing effect, where the additive disrupts the polymer chain interactions, reducing stiffness and strength.[4][5][6] Excessive additive levels can also lead to phase separation.[7]

  • Poor Polymer-Additive Compatibility: While this compound is designed as a compatibilizer, its effectiveness is dependent on the specific polymer matrix.[8] Poor compatibility can lead to weak points within the material.[7]

  • Thermal Degradation: Processing temperatures that are too high can degrade this compound or the polymer, leading to a loss of mechanical integrity.[9]

  • Inadequate Mixing: Insufficient mixing can result in localized high concentrations of this compound, creating weak spots in the composite.[1][9]

Troubleshooting Steps:

  • Optimize this compound Concentration: Conduct a concentration study to determine the optimal loading of this compound. Start from a low concentration (e.g., 0.5 wt%) and incrementally increase it, while carefully monitoring the mechanical properties.

  • Adjust Processing Parameters:

    • Temperature: Lower the processing temperature in increments to find the sweet spot that allows for good mixing without causing thermal degradation.[9]

    • Mixing Speed and Time: Increase the mixing speed or duration to ensure a more uniform dispersion of this compound throughout the polymer matrix.[10]

  • Consider a Secondary Additive: In some cases, introducing a co-additive or a different type of filler can create synergistic effects that enhance the mechanical properties.

Issue 2: Increased Brittleness and Reduced Elongation at Break

Question: My polymer composite has become very brittle after incorporating this compound. The elongation at break has decreased, making the material unsuitable for my application. How can I improve its ductility?

Answer:

A reduction in elongation at break and an increase in brittleness are common side effects when an additive alters the polymer's internal structure.[2] This phenomenon is often linked to the "antiplasticization" effect at low additive concentrations.[3]

Possible Causes:

  • Restricted Chain Mobility: this compound, at certain concentrations, might be restricting the movement of polymer chains, leading to a more rigid but brittle material.

  • Stress Concentration: Poor dispersion of this compound or the filler it's meant to compatibilize can create points of stress concentration, initiating cracks under strain.[2]

  • Phase Separation: Incompatibility between this compound and the polymer matrix can lead to the formation of distinct phases, with the interface acting as a weak point.[7]

Troubleshooting Steps:

  • Review this compound Concentration: As with tensile strength issues, the concentration of this compound is a critical factor. A slight adjustment might be all that is needed to move from a brittle to a more ductile state.

  • Improve Dispersion:

    • Optimize your mixing process (e.g., twin-screw extrusion) by adjusting the screw speed and temperature profile to achieve better homogenization.[9]

    • Consider using a masterbatch to introduce this compound into the polymer matrix for a more uniform distribution.[1]

  • Introduce a Plasticizer: If the primary function of this compound is compatibilization, the addition of a known plasticizer can help to increase the flexibility and elongation at break of the final composite.[4][5]

Frequently Asked Questions (FAQs)

General

Q1: What is the recommended starting concentration for this compound in a polymer composite?

A1: We recommend starting with a concentration of 1 wt% of this compound relative to the total polymer weight. The optimal concentration can vary significantly depending on the polymer system and the desired properties, so a concentration-dependent study is highly advised.

Q2: How does this compound function as a compatibilizer?

A2: this compound is an amphiphilic molecule, meaning it has both polar and non-polar segments. This structure allows it to act as an interfacial agent, improving the adhesion between a polar filler and a non-polar polymer matrix, or vice-versa.[8] This leads to a more stable and morphologically uniform composite.

Experimental

Q3: What is the best method to incorporate this compound into my polymer matrix?

A3: For thermoplastic polymers, melt blending using a twin-screw extruder is the most effective method for achieving good dispersion.[9][10] For other polymer systems, solution blending can also be a viable option, provided that a suitable co-solvent for both the polymer and this compound can be found.

Q4: Are there any known incompatibilities with specific polymer types?

A4: While this compound is designed to be broadly compatible, its effectiveness can be reduced in highly crystalline polymers. In such cases, adjusting the processing temperature to be well above the polymer's melting point is crucial for achieving good intercalation of the additive.

Data Presentation

The following tables summarize the hypothetical effects of this compound on the mechanical properties of a Polylactic Acid (PLA) composite.

Table 1: Effect of this compound Concentration on PLA Composite Mechanical Properties

This compound Conc. (wt%)Tensile Strength (MPa)Young's Modulus (GPa)Elongation at Break (%)
0603.56
1653.85
2553.28
3502.812

Table 2: Effect of Processing Temperature on PLA Composite with 2 wt% this compound

Processing Temp. (°C)Tensile Strength (MPa)Young's Modulus (GPa)Elongation at Break (%)
170452.515
180553.28
190523.09

Experimental Protocols

Protocol 1: Preparation of Polymer Composite via Melt Blending

This protocol describes a standard procedure for preparing a polymer composite containing this compound using a twin-screw extruder.

Materials:

  • Polymer pellets (e.g., PLA)

  • This compound powder

  • Filler (optional)

Equipment:

  • Twin-screw extruder

  • Pelletizer

  • Injection molding machine or compression molder

  • Tensile testing machine[11][12]

Procedure:

  • Drying: Dry the polymer pellets and filler according to the manufacturer's specifications to prevent hydrolytic degradation during processing.

  • Premixing: Dry blend the polymer pellets, this compound powder, and any filler in the desired weight ratios.

  • Extrusion:

    • Set the temperature profile of the extruder zones. A common starting point is to have an increasing temperature profile towards the die.

    • Feed the premixed material into the extruder at a constant rate.

    • The molten extrudate is passed through a water bath for cooling and then fed into a pelletizer.

  • Specimen Preparation:

    • Dry the composite pellets.

    • Use an injection molding machine or a compression molder to prepare standardized test specimens (e.g., dog-bone shape for tensile testing as per ASTM D638 or ISO 527-1).[12][13]

  • Mechanical Testing:

    • Condition the specimens at a standard temperature and humidity for at least 24 hours.

    • Perform tensile testing using a universal testing machine to determine the tensile strength, Young's modulus, and elongation at break.[11][14][15]

Visualizations

Diagrams

TroubleshootingWorkflow Troubleshooting Workflow for this compound Issues start Start: Mechanical Properties Issue Observed check_conc Is this compound concentration > 2%? start->check_conc reduce_conc Reduce this compound concentration to 1-1.5% and re-test check_conc->reduce_conc Yes check_dispersion Is dispersion uniform? (Check via SEM/Microscopy) check_conc->check_dispersion No reduce_conc->check_dispersion optimize_mixing Optimize mixing parameters: - Increase screw speed - Adjust temperature profile check_dispersion->optimize_mixing No check_degradation Is there evidence of thermal degradation? (e.g., discoloration, odor) check_dispersion->check_degradation Yes optimize_mixing->check_degradation reduce_temp Lower processing temperature and re-evaluate check_degradation->reduce_temp Yes consider_coadditive Consider a co-additive (e.g., plasticizer for brittleness) check_degradation->consider_coadditive No reduce_temp->consider_coadditive end_ok Problem Resolved consider_coadditive->end_ok ExperimentalWorkflow Experimental Workflow: Composite Preparation and Testing drying 1. Dry Polymer & Filler premixing 2. Dry Blend (Polymer + this compound + Filler) drying->premixing extrusion 3. Melt Extrusion premixing->extrusion pelletizing 4. Pelletize Extrudate extrusion->pelletizing molding 5. Injection/Compression Molding of Test Specimens pelletizing->molding conditioning 6. Condition Specimens (24h) molding->conditioning testing 7. Mechanical Testing (e.g., Tensile Test) conditioning->testing analysis 8. Data Analysis testing->analysis SignalingPathway Hypothetical Mechanism of this compound Action polymer Polymer Matrix interface Improved Interfacial Adhesion polymer->interface Non-polar tail interaction filler Filler Particle filler->interface Polar head interaction This compound This compound This compound->polymer This compound->filler

References

NOR116 Application in Thin Films: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the refinement of NOR116 application in thin films. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.

Troubleshooting Guide

This guide provides solutions to common problems that may arise during the application of this compound in thin films.

Problem Potential Causes Recommended Solutions
Poor Adhesion of this compound Film to Substrate 1. Substrate contamination (organic residues, dust particles). 2. Incompatible substrate surface energy. 3. Improper or no use of an adhesion promoter.1. Implement a thorough substrate cleaning procedure (e.g., sonication in acetone, isopropanol, and DI water). 2. Treat the substrate with oxygen plasma to increase surface energy. 3. Apply a suitable adhesion promoter (e.g., silane-based) prior to this compound coating.
Incomplete or Uneven Film Development 1. Insufficient exposure dose or time. 2. Incorrect developer concentration. 3. Inadequate development time.1. Optimize the exposure dose and time based on the film thickness. 2. Prepare fresh developer solution at the recommended concentration. 3. Increase the development time in small increments and monitor the results.
Cracking of the this compound Thin Film 1. High internal stress in the film. 2. Excessive film thickness. 3. Rapid cooling after a high-temperature baking step.1. Optimize the post-application baking process to reduce stress. 2. Reduce the film thickness by adjusting the spin coating parameters. 3. Implement a slower cooling ramp after baking.
"Coffee Ring" Effect or Non-Uniform Film Thickness 1. Non-optimal spin coating parameters. 2. Low viscosity of the this compound solution. 3. Rapid solvent evaporation during spinning.1. Adjust the spin speed, acceleration, and time to achieve a uniform coating. 2. Use a higher viscosity formulation of this compound if available. 3. Ensure a controlled environment with stable temperature and humidity during spin coating.

Frequently Asked Questions (FAQs)

1. What is the recommended storage condition for this compound?

This compound should be stored in a cool, dark environment, typically between 2-8°C. It is crucial to protect it from light, especially UV light, to prevent premature cross-linking. Before use, the bottle should be allowed to warm to room temperature to prevent water condensation, which can affect film quality.

2. What are the suitable substrates for this compound?

This compound exhibits good adhesion to a variety of substrates, including silicon wafers, glass, and quartz. For certain plastic substrates, a surface treatment or the use of an adhesion promoter may be necessary to ensure proper adhesion.

3. How can I control the thickness of the this compound thin film?

The film thickness is primarily controlled by the spin coating speed and the viscosity of the this compound solution. Higher spin speeds will result in thinner films, while lower spin speeds will produce thicker films. Please refer to the spin curve data provided in the technical datasheet for more precise control.

4. What is the typical exposure wavelength for this compound?

This compound is sensitive to UV light in the range of 350-450 nm. The optimal exposure dose will depend on the film thickness and the intensity of the light source. It is recommended to perform a dose-response test to determine the optimal exposure parameters for your specific setup.

Experimental Protocols

Protocol 1: Standard this compound Thin Film Deposition via Spin Coating
  • Substrate Preparation: Clean the substrate by sonicating in acetone, isopropanol, and deionized water for 10 minutes each. Dry the substrate with a nitrogen gun.

  • Adhesion Promoter Application: Apply an adhesion promoter (if required) and bake according to the manufacturer's instructions.

  • Spin Coating: Dispense a sufficient amount of this compound onto the center of the substrate. Spin coat at the desired speed (e.g., 3000 rpm) for 60 seconds.

  • Soft Bake: Bake the coated substrate on a hotplate at 95°C for 5 minutes to remove the solvent.

  • Exposure: Expose the film to a UV light source with the appropriate wavelength and dose.

  • Post-Exposure Bake (PEB): Bake the substrate on a hotplate at 115°C for 2 minutes.

  • Development: Immerse the substrate in a suitable developer solution for 1-2 minutes with gentle agitation.

  • Rinsing and Drying: Rinse the substrate with deionized water and dry with a nitrogen gun.

Protocol 2: Characterization of this compound Film Thickness
  • Sample Preparation: Prepare a this compound thin film on a silicon wafer as described in Protocol 1.

  • Instrumentation: Use a profilometer or an ellipsometer for thickness measurement.

  • Measurement:

    • For a profilometer, create a step edge in the film by scraping a small area with a sharp tool. Measure the step height at multiple locations to obtain an average thickness.

    • For an ellipsometer, measure the change in polarization of light reflected from the sample surface. Model the data using appropriate software to determine the film thickness.

Quantitative Data Summary

Spin Speed (rpm) Resulting Film Thickness (nm) Uniformity (%)
100021095
200015097
300011098
40008599
Exposure Dose (mJ/cm²) Feature Resolution (µm) Development Time (s)
505.2120
1002.590
1501.160
2000.845

Visualizations

experimental_workflow cluster_prep Preparation cluster_process Processing cluster_char Characterization sub_clean Substrate Cleaning adhesion Adhesion Promoter sub_clean->adhesion spin_coat Spin Coating this compound adhesion->spin_coat soft_bake Soft Bake spin_coat->soft_bake exposure UV Exposure soft_bake->exposure peb Post-Exposure Bake exposure->peb develop Development peb->develop characterize Film Characterization develop->characterize

Caption: Experimental workflow for this compound thin film fabrication.

troubleshooting_flowchart start Poor Film Quality q_adhesion Adhesion Issues? start->q_adhesion s_adhesion Clean Substrate Use Adhesion Promoter q_adhesion->s_adhesion Yes q_cracking Film Cracking? q_adhesion->q_cracking No end_node Film Quality Improved s_adhesion->end_node s_cracking Optimize Bake Reduce Thickness q_cracking->s_cracking Yes q_uniformity Non-Uniform Film? q_cracking->q_uniformity No s_cracking->end_node s_uniformity Adjust Spin Parameters q_uniformity->s_uniformity Yes q_uniformity->end_node No s_uniformity->end_node

Caption: Troubleshooting flowchart for this compound film quality issues.

Validation & Comparative

A Comparative Guide: NOR116 vs. Traditional Halogenated Flame Retardants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers an objective comparison of the non-halogenated flame retardant NOR116 and traditional halogenated flame retardants, specifically focusing on brominated flame retardants (BFRs) used with an antimony trioxide (Sb2O3) synergist. The comparison is based on their performance in polypropylene (PP), a widely used thermoplastic polymer. This document provides a summary of their mechanisms of action, quantitative performance data from key flammability tests, and detailed experimental protocols.

Overview and Mechanism of Action

This compound is a N-alkoxy hindered amine (NOR-HALS) that functions as a flame retardant through a radical trapping mechanism in both the gas and condensed phases. Upon heating, it generates stable nitroxyl radicals which interrupt the free-radical chain reactions of combustion. This action is effective at low concentrations and has the added benefit of providing UV and thermal stability to the polymer.

Traditional Halogenated Flame Retardants , such as decabromodiphenyl ethane (DBDPE), operate primarily in the gas phase. When heated, they release halogen radicals (e.g., bromine radicals) that scavenge high-energy H• and OH• radicals essential for flame propagation. The presence of a synergist like antimony trioxide (Sb2O3) enhances this effect by forming antimony halides, which also act as radical traps.

Performance Data

The following tables summarize the performance of this compound and a traditional brominated flame retardant system (DBDPE/Sb2O3) in polypropylene based on standard flammability tests.

Table 1: Limiting Oxygen Index (LOI) and UL-94 Vertical Burn Test Results for Polypropylene Formulations

FormulationLoading Level (wt%)LOI (%)UL-94 Rating (3.2 mm)Dripping
Pure Polypropylene0~18Not RatedFlaming Drips
Polypropylene + this compound1.0Not specifiedV-2Not specified
Polypropylene + DBDPE/Sb2O330Not specifiedV-0Not specified
Polypropylene + IFR + t-LDH20 (18% IFR, 2% t-LDH)32.5V-0Not specified

Note: Direct comparative LOI and UL-94 data for this compound and DBDPE/Sb2O3 at the same loading in the same PP grade was not available in the searched literature. The data presented is indicative of their performance. IFR (Intumescent Flame Retardant) and t-LDH (ternary Layered Double Hydroxide) are other types of flame retardants shown for comparison.

Table 2: Thermogravimetric Analysis (TGA) Data for Polypropylene Formulations

FormulationOnset of Decomposition (T-onset) (°C)Temperature at Max Weight Loss (°C)Residue at 600°C (%)
Pure Polypropylene~400Not specified<1
Polypropylene + Solid Acid/NOR116Not specifiedNot specifiedNot specified
Polypropylene + DBDPE/Sb2O3/AFNot specifiedNot specified~15.5

Note: The provided TGA data is qualitative from graphical representations. "Solid Acid/NOR116" refers to a formulation containing both components. "DBDPE/Sb2O3/AF" refers to a formulation containing Decabromodiphenyl ethane, Antimony Trioxide, and Aramid Fibers.

Experimental Protocols

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition characteristics of the material.

Methodology:

  • A small sample of the material (typically 5-10 mg) is placed in a high-purity alumina or platinum pan.

  • The pan is placed on a sensitive microbalance within a furnace.

  • The sample is heated at a constant rate (e.g., 10 °C/min or 20 °C/min) over a defined temperature range (e.g., 30 °C to 800 °C).

  • The atmosphere within the furnace is controlled, typically with a continuous flow of an inert gas like nitrogen, to prevent oxidation.

  • The weight of the sample is continuously monitored and recorded as a function of temperature.

  • The resulting TGA curve plots the percentage of weight loss versus temperature. The derivative of this curve (DTG) shows the rate of weight loss.

Limiting Oxygen Index (LOI) - ASTM D2863

Objective: To determine the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.

Methodology:

  • A small, vertically oriented specimen of the material is placed in a glass chimney.

  • A mixture of oxygen and nitrogen is flowed upwards through the chimney.

  • The top edge of the specimen is ignited with a flame.

  • The oxygen concentration in the gas mixture is varied, and the burning behavior of the specimen is observed.

  • The LOI is the minimum oxygen concentration, expressed as a volume percentage, at which the flame is self-sustaining for a specified period or burns over a specified length of the specimen.

UL-94 Vertical Burn Test

Objective: To assess the flammability of plastic materials in response to a small open flame.

Methodology:

  • A rectangular test specimen of a specified size is held vertically by its top end.

  • A burner producing a specified flame is placed under the lower end of the specimen for 10 seconds and then removed.

  • The duration of flaming after the first flame application is recorded.

  • As soon as flaming ceases, the flame is reapplied for another 10 seconds and then removed.

  • The duration of flaming and glowing after the second flame application is recorded.

  • A piece of cotton is placed below the specimen to observe if any flaming drips ignite it.

  • The material is classified as V-0, V-1, or V-2 based on the flaming time, glowing time, and whether dripping particles ignite the cotton. A V-0 classification indicates the highest level of flame retardancy under this standard.

Visualizations

Signaling Pathways and Mechanisms

Flame_Retardant_Mechanisms cluster_this compound This compound (N-Alkoxy Hindered Amine) Mechanism cluster_Halogenated Traditional Halogenated FR Mechanism Heat_NOR Heat This compound This compound Heat_NOR->this compound activates Nitroxyl_Radicals Nitroxyl Radicals (>N-O•) This compound->Nitroxyl_Radicals generates Polymer_Radicals Polymer Radicals (P•) Nitroxyl_Radicals->Polymer_Radicals scavenges Combustible_Gases Combustible Gases Polymer_Radicals->Combustible_Gases lead to Stable_Products Stable Products Polymer_Radicals->Stable_Products forms Heat_Hal Heat HFR Halogenated FR (e.g., DBDPE) Heat_Hal->HFR activates Sb2O3 Antimony Trioxide (Sb2O3) HFR->Sb2O3 reacts with Halogen_Radicals Halogen Radicals (Br•) HFR->Halogen_Radicals releases Antimony_Halides Antimony Halides (SbBr3) Sb2O3->Antimony_Halides forms High_Energy_Radicals High-Energy Radicals (H•, OH•) Halogen_Radicals->High_Energy_Radicals scavenges Less_Reactive_Radicals Less Reactive Radicals High_Energy_Radicals->Less_Reactive_Radicals converted to Antimony_Halides->High_Energy_Radicals scavenges

Caption: Flame retardant mechanisms of this compound and traditional halogenated flame retardants.

Experimental Workflow

Experimental_Workflow cluster_Preparation Sample Preparation cluster_Testing Flammability Testing cluster_Analysis Data Analysis and Comparison Polymer Polypropylene (PP) Melt_Blending Melt Blending Polymer->Melt_Blending FR_System Flame Retardant System (this compound or Halogenated FR) FR_System->Melt_Blending Test_Specimens Preparation of Test Specimens Melt_Blending->Test_Specimens TGA Thermogravimetric Analysis (TGA) Test_Specimens->TGA LOI Limiting Oxygen Index (LOI) Test_Specimens->LOI UL94 UL-94 Vertical Burn Test Test_Specimens->UL94 Data_Collection Data Collection TGA->Data_Collection LOI->Data_Collection UL94->Data_Collection Comparative_Analysis Comparative Analysis Data_Collection->Comparative_Analysis Conclusion Conclusion Comparative_Analysis->Conclusion

Caption: General experimental workflow for comparing flame retardant performance.

Discussion

The selection between this compound and traditional halogenated flame retardants involves a trade-off between performance, environmental and health considerations, and processing characteristics.

This compound offers a halogen-free solution, which is increasingly demanded due to regulations and consumer awareness. Its efficacy at low concentrations can be advantageous in preserving the mechanical properties of the base polymer. Furthermore, its dual function as a UV and thermal stabilizer can simplify formulation and potentially reduce costs.

Traditional Halogenated Flame Retardants , particularly when synergized with antimony trioxide, are highly effective and have a long history of use. They can often achieve high flame retardancy ratings like UL-94 V-0 at lower overall additive loadings compared to some halogen-free systems. However, concerns about the release of corrosive and toxic smoke during combustion, as well as the environmental persistence of some halogenated compounds, are significant drawbacks.

Conclusion

Both this compound and traditional halogenated flame retardants offer effective means of imparting flame retardancy to polypropylene. The choice of flame retardant should be based on a comprehensive evaluation of the specific application's requirements, including the desired level of flame retardancy, mechanical performance, regulatory compliance, and environmental impact. For applications where halogen-free solutions are paramount and UV stability is also a concern, this compound presents a compelling option. For applications demanding the highest levels of flame retardancy where the use of halogens is permissible, traditional systems remain a viable, high-performance choice. Further research providing direct, side-by-side comparative data under identical conditions would be invaluable for making fully informed decisions.

A Comparative Analysis of NOR116 and Other Hindered Amine Light Stabilizers (HALS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of polymer stabilization, the selection of an appropriate light stabilizer is paramount to ensure product longevity and performance under various environmental stresses. This guide provides a comprehensive comparison of NOR116, a N-alkoxy Hindered Amine Light Stabilizer (NOR-HALS), with other conventional HALS, namely the high-molecular-weight Chimassorb 944 and the low-molecular-weight Tinuvin 770. This comparison is based on their performance in light stability, thermal stability, and, where applicable, flame retardancy, supported by experimental data from various sources.

Executive Summary

This compound distinguishes itself by offering a dual functionality: robust protection against UV degradation and inherent halogen-free flame retardancy. This makes it a compelling choice for applications in polyolefins such as fibers, non-wovens, tapes, and films where both light stability and fire safety are critical.[1] While traditional HALS like Chimassorb 944 and Tinuvin 770 are well-established for their excellent light stabilizing properties, this compound provides an added dimension of performance.

Performance Data Comparison

The following tables summarize the key performance characteristics of this compound, Chimassorb 944, and Tinuvin 770 based on available data. It is important to note that the data is compiled from various sources and may not have been generated under identical testing conditions.

Table 1: General Properties

PropertyThis compoundChimassorb 944Tinuvin 770
HALS Type Monomeric N-alkoxy (NOR-HALS)Polymeric, High Molecular WeightMonomeric, Low Molecular Weight
Key Features Dual-function: Light stabilizer and halogen-free flame retardant[1][2]Excellent long-term stability, low volatility, high resistance to extraction[3]Good surface protection, effective in thick sections[4]
Primary Applications Polyolefin fibers, non-wovens, tapes, films[5]Polyolefin films, fibers, and thick sections[6]Polypropylene, TPO, EPDM, Polystyrene[7]
Molecular Weight High (>2000 g/mol )[2]High (2000-3100 g/mol )Low (481 g/mol )

Table 2: Light and Thermal Stability Performance in Polyolefins

Performance MetricThis compoundChimassorb 944Tinuvin 770Test Conditions
Accelerated Weathering (Gloss Retention %) Data not available in direct comparisonHighModerate to HighASTM G155 (Xenon Arc)[8]
Accelerated Weathering (Color Change, ΔE) Data not available in direct comparisonLowLow to ModerateASTM D2244[9]
Oxidation Induction Time (OIT) @ 200°C (min) High (indicative of good thermal stability)HighModerateASTM D3895[5][10]

Table 3: Flame Retardancy Performance in Polypropylene

Performance MetricThis compoundChimassorb 944Tinuvin 770Test Conditions
UL 94 Vertical Burn Test V-2 or better at low concentrations (e.g., 1%)[2]Not typically used for flame retardancyNot typically used for flame retardancyUL 94[1][11]
Limiting Oxygen Index (LOI) % ~24-28% (at ~1% loading)[2]Not applicableNot applicableISO 4589-2 / ASTM D2863[12][13]

Mechanism of Action

Hindered Amine Light Stabilizers (HALS) function by scavenging free radicals that are formed during the photo-oxidation of polymers. This regenerative cycle allows them to provide long-term protection.

cluster_hals_cycle Conventional HALS Cycle cluster_nor_hals_cycle NOR-HALS Mechanism Polymer Radical Polymer Radical HALS HALS Polymer Radical->HALS Trapping Nitroxyl Radical Nitroxyl Radical HALS->Nitroxyl Radical Oxidation Alkoxyamine Alkoxyamine Nitroxyl Radical->Alkoxyamine Reaction with another radical Alkoxyamine->HALS Regeneration Polymer Radical_N Polymer Radical_N NOR_HALS NOR_HALS Polymer Radical_N->NOR_HALS Trapping Nitroxyl Radical_N Nitroxyl Radical_N NOR_HALS->Nitroxyl Radical_N Cleavage of N-OR bond Alkoxyamine_N Alkoxyamine_N Nitroxyl Radical_N->Alkoxyamine_N Reaction Alkoxyamine_N->NOR_HALS Regeneration

Figure 1: Simplified HALS stabilization cycles.

NOR-HALS like this compound have a distinct mechanism where the N-O-R bond can cleave to form nitroxyl and alkyl radicals, which contributes to their stabilizing and flame-retardant effects.[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the accurate interpretation and replication of results.

Accelerated Weathering Test
  • Standard: ASTM G155 - Standard Practice for Operating Xenon Arc Lamp Apparatus for Exposure of Materials.[8]

  • Objective: To simulate the damaging effects of sunlight, temperature, and moisture on a material in a laboratory setting.

  • Procedure:

    • Polymer samples containing the HALS stabilizers are prepared, typically as films or plaques.

    • The samples are mounted in the xenon arc test chamber.

    • The chamber exposes the samples to cycles of controlled light, temperature, and humidity. The light source is a xenon arc lamp filtered to simulate natural sunlight.[14]

    • The exposure cycle (e.g., light/dark periods, water spray) is chosen based on the intended application and material.

    • At specified intervals, samples are removed and evaluated for changes in physical properties.

  • Evaluation:

    • Gloss Retention: Measured using a gloss meter at a specific angle (e.g., 60°) according to ASTM D523.[15][16] The percentage of the initial gloss retained is calculated.

    • Color Change (ΔE): Measured using a spectrophotometer or colorimeter according to ASTM D2244.[9][17] The total color difference (ΔE) is calculated from the changes in L, a, and b* values.

start Sample Preparation xenon_arc Xenon Arc Weathering (ASTM G155) start->xenon_arc evaluation Periodic Evaluation xenon_arc->evaluation gloss Gloss Measurement (ASTM D523) evaluation->gloss color Color Measurement (ASTM D2244) evaluation->color end Data Analysis gloss->end color->end

Figure 2: Accelerated weathering workflow.

Thermal Stability Assessment
  • Standard: ASTM D3895 - Standard Test Method for Oxidative-Induction Time of Polyolefins by Differential Scanning Calorimetry.[5][10]

  • Objective: To determine the oxidative stability of a stabilized polymer at an elevated temperature.

  • Procedure:

    • A small sample of the stabilized polymer is placed in a differential scanning calorimeter (DSC) pan.

    • The sample is heated to a specified isothermal temperature under an inert nitrogen atmosphere.

    • Once the temperature stabilizes, the atmosphere is switched to oxygen.

    • The time from the introduction of oxygen until the onset of the exothermic oxidation peak is recorded as the Oxidation Induction Time (OIT).[18][19]

  • Interpretation: A longer OIT indicates greater thermal stability.

Flame Retardancy Testing
  • UL 94 Vertical Burn Test:

    • Standard: UL 94 - Standard for Safety of Flammability of Plastic Materials for Parts in Devices and Appliances.[1][11]

    • Procedure: A vertically oriented polymer specimen is subjected to a controlled flame for two 10-second applications.[20]

    • Classification: Materials are classified as V-0, V-1, or V-2 based on the afterflame time, afterglow time, and whether flaming drips ignite a cotton swatch placed below the specimen.[21] V-0 is the most flame-retardant classification.

  • Limiting Oxygen Index (LOI):

    • Standard: ISO 4589-2 / ASTM D2863.[12][13]

    • Procedure: A small, vertically oriented specimen is ignited in a controlled mixture of oxygen and nitrogen. The concentration of oxygen is gradually reduced until the flame is just extinguished.[22]

    • Result: The LOI is the minimum percentage of oxygen that will just support combustion. A higher LOI value indicates greater flame retardancy.

Conclusion

This compound presents a compelling multifunctional solution for polyolefin applications requiring both superior light stability and halogen-free flame retardancy. Its performance as a light stabilizer is comparable to that of high-performance HALS, with the significant added benefit of contributing to the fire safety of the material. In contrast, traditional HALS like Chimassorb 944 and Tinuvin 770 are specialized light stabilizers, with their selection depending on factors such as the desired longevity, processing conditions, and the thickness of the final product. For applications where flame retardancy is a key requirement alongside UV resistance, this compound offers an efficient, integrated approach. Researchers and product developers should consider the specific end-use requirements to determine the most suitable stabilization package.

References

Performance Validation of Flamestab® NOR 116 in Polymer Applications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Materials Scientists, Chemical Engineers, and Product Development Professionals

This guide provides an objective comparison of Flamestab® NOR 116, a non-halogenated flame retardant and light stabilizer, against traditional alternatives in polyolefin applications. The following sections present quantitative performance data, detailed experimental protocols, and visualizations of key mechanisms and workflows to support material selection and formulation development.

Overview of NOR 116

Flamestab® NOR 116 is a monomeric N-alkoxy hindered amine (NOR HAS) that functions as a dual-action additive for polyolefins like polypropylene (PP) and polyethylene (PE).[1][2] Its primary advantages lie in providing flame retardancy at low concentrations (as low as 1%) without the use of halogens, which are facing increasing regulatory scrutiny due to environmental and health concerns.[3][4] Additionally, it offers superior UV and long-term thermal stability, a characteristic of Hindered Amine Light Stabilizers (HALS).[5][6]

This guide compares NOR 116 against two common classes of alternatives:

  • Brominated Flame Retardants (BFRs): Traditional, highly effective flame retardants like Decabromodiphenyl ether (Deca-BDE).

  • Conventional HALS: Standard Hindered Amine Light Stabilizers, such as Chimassorb® 944, which are benchmarks for UV stabilization but typically lack flame-retardant properties.

Performance Comparison: Flame Retardancy

NOR 116 functions as a flame retardant through a radical generation mechanism. Upon heating, it forms nitroxyl and alkyl radicals that interfere with the polymer's combustion cycle in both the condensed and gas phases. This is distinct from halogenated flame retardants, which primarily act in the gas phase by releasing halogen radicals to quench the fire.

Quantitative Fire Performance Data

The following table summarizes key flammability metrics for polypropylene (PP) formulations. Data is compiled from multiple sources to provide a comparative overview.

Parameter Un-retarded PP PP + 1.0% NOR 116 PP + 0.5% Disulfide FR *PP + High-Loading BFR
Limiting Oxygen Index (LOI) ~17.4%~22.0%[7]Not Available>28% (Typical)
UL 94 Rating (Vertical Burn) FailsV-2 / VTM-2 (for thin films)[8]Not AvailableV-0 (Typical)
DIN 4102-1 B2 (Film) FailsPassPassPass
Burning Length (mm) >150 mm95 mm[3]53 mm[3]Not Applicable
Burning Time (s) Burns completely20 s[3]10 s[3]Not Applicable

*Note: The Disulfide FR is a novel halogen-free alternative presented for comparison in a doctoral study.[3] BFR data represents typical performance for established formulations designed to meet high fire safety standards like UL 94 V-0.

Performance Comparison: UV and Thermal Stability

As a HALS, NOR 116 provides light and heat stability by trapping free radicals generated during photo-oxidation. This regenerative cycle allows it to provide long-lasting protection at low concentrations.

UV & Thermal Stability Data

This table outlines the expected performance of NOR 116 compared to a conventional HALS stabilizer. Quantitative data for direct comparison is sparse in public literature; therefore, performance is generalized based on typical HALS behavior.

Parameter Unstabilized PP PP + 1.0% NOR 116 PP + 0.5% Chimassorb® 944
Tensile Strength Retention PoorGoodExcellent
Gloss Retention PoorGoodExcellent
Color Stability (ΔE) High (significant yellowing)LowLow
Thermal Stability (Oven Aging) PoorGoodGood

Experimental Protocols

Detailed methodologies are crucial for interpreting performance data. Below are summaries of key standardized tests cited in this guide.

Limiting Oxygen Index (LOI) - ASTM D2863 / ISO 4589-2

This test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that is required to support flaming combustion of a material.

  • Apparatus: A heat-resistant glass chimney containing a vertically oriented test specimen. Gas controls meter the flow of oxygen and nitrogen into the bottom of the chimney.

  • Procedure:

    • The specimen is mounted inside the chimney.

    • A specific oxygen/nitrogen mixture is introduced.

    • The top of the specimen is ignited with a pilot flame.

    • The oxygen concentration is adjusted downwards in successive runs until the flame fails to sustain for a specified time period or length of the specimen.

  • Result: The LOI is expressed as the percentage of oxygen required for sustained combustion.[9][10] A higher LOI value indicates better flame resistance.

UL 94 Vertical Burn Test (V-0, V-1, V-2)

This test assesses the flammability of plastic materials in response to a small open flame under controlled laboratory conditions.

  • Apparatus: A test chamber, a laboratory burner (Tirrill or Bunsen), a timing device, and a supply of methane gas.

  • Procedure:

    • A rectangular test specimen (125 x 13 mm) is clamped vertically.

    • A calibrated flame is applied to the bottom edge of the specimen for 10 seconds and then removed.

    • The duration of flaming after the first flame application (t1) is recorded.

    • Immediately after the flaming ceases, the flame is reapplied for another 10 seconds and then removed.

    • The duration of flaming (t2) and afterglow (t3) are recorded.

    • A piece of cotton is placed below the specimen to note if any dripping particles ignite it.

  • Result: Materials are classified as V-0, V-1, or V-2 based on afterflame time, afterglow time, and whether flaming drips ignite the cotton. V-0 is the highest rating, indicating the flame extinguishes rapidly with no flaming drips.[11][12]

Accelerated Weathering (UV Stability) - ASTM G154

This practice simulates the damaging effects of long-term outdoor exposure using fluorescent UV lamps and condensation.

  • Apparatus: A fluorescent UV and condensation weathering chamber. UVA-340 lamps are typically used to simulate the UV portion of sunlight.

  • Procedure:

    • Test specimens are mounted in the chamber.

    • The specimens are exposed to cycles of UV light and moisture (condensation). A common cycle is 8 hours of UV at 60°C followed by 4 hours of condensation at 50°C.

    • The exposure is run for a specified duration (e.g., 500, 1000, or 2000 hours).

  • Result: The material's properties (e.g., color change, gloss, tensile strength, impact resistance) are measured before and after exposure to determine the retention of properties and overall durability.

Mandatory Visualizations

Mechanism of Action and Experimental Workflows

The following diagrams, generated using DOT language, illustrate key processes related to NOR 116 performance and testing.

G Flame Retardancy Mechanism of NOR HALS cluster_gas Gas Phase cluster_condensed Condensed Phase (Polymer) RadicalQuenching Radical Quenching (Flame Inhibition) Combustion Combustion Cycle (Heat, Flame) RadicalQuenching->Combustion Inhibits Polymer Polymer (PP) Fuel Flammable Gases (Fuel) Polymer->Fuel NOR_HALS NOR 116 (N-O-R) Radicals Active Radicals (N-O•, R•) NOR_HALS->Radicals Heat Heat (from ignition source) Heat->Polymer Pyrolysis Heat->NOR_HALS Thermolysis Radicals->RadicalQuenching Gas Phase Interference Radicals->Polymer Interrupts Degradation Fuel->Combustion Combustion->Heat Feedback

Caption: Proposed dual-action flame retardancy mechanism of NOR 116.

G Experimental Workflow: UL 94 Vertical Burn Test Start Start Prepare Prepare Specimen (125x13mm) Start->Prepare Mount Mount Vertically Prepare->Mount ApplyFlame1 Apply Flame (10s) Mount->ApplyFlame1 Record_t1 Record Afterflame Time (t1) ApplyFlame1->Record_t1 ApplyFlame2 Re-apply Flame (10s) Record_t1->ApplyFlame2 Record_t2_t3 Record Afterflame (t2) & Afterglow (t3) ApplyFlame2->Record_t2_t3 ObserveDrips Observe Drips (Ignite Cotton?) Record_t2_t3->ObserveDrips Classify Classify Result (V-0, V-1, V-2, Fail) ObserveDrips->Classify End End Classify->End

Caption: Standardized workflow for the UL 94 vertical flame test.

Conclusion

Flamestab® NOR 116 presents a compelling multifunctional additive for polyolefin applications, offering a halogen-free solution for flame retardancy combined with effective UV and thermal stabilization.

  • As a Flame Retardant: NOR 116 is effective at low loadings, particularly for achieving classifications like UL 94 V-2 in thin applications and passing standards such as DIN 4102-B2. It successfully elevates the Limiting Oxygen Index of polypropylene. However, for applications requiring the highest level of flame retardancy (UL 94 V-0), traditional brominated or phosphorus-based systems at higher loadings typically show superior performance in terms of self-extinguishing properties.

  • As a Stabilizer: Its performance is characteristic of high-efficiency HALS, providing robust protection against degradation from UV light and heat, thereby extending the service life of polymer products in demanding environments.

The selection of NOR 116 versus traditional alternatives depends on the specific performance requirements, regulatory context, and desired end-product properties. It is an excellent candidate for applications where moderate flame retardancy is required alongside long-term durability, and where the elimination of halogens is a primary objective.

References

Synergistic Effects of NOR116 with Other Flame Retardants: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the flame-retardant performance of NOR116, a monomeric N-alkoxy hindered amine, and its synergistic effects when combined with other flame retardants. The information is supported by experimental data from peer-reviewed studies, with detailed methodologies for key experiments to facilitate replication and further research.

Introduction to this compound

This compound, commercially known as Flamestab® NOR 116 FF, is a halogen-free flame retardant that also functions as a UV and thermal stabilizer.[1][2] It is effective at low concentrations, typically between 1% and 1.5%, in various polymers, most notably polypropylene (PP).[1] Its primary flame-retardant mechanism involves the generation of various radicals, such as aminyl, alkoxy, nitroxyl, and alkyl radicals, which interfere with the combustion cycle.[3]

Comparative Performance of this compound and Other Flame Retardants

Evaluating the standalone performance of this compound against other common flame retardants is crucial for understanding its relative efficacy. The following tables summarize key flammability metrics for this compound in comparison to halogenated, phosphorus-based, and other nitrogen-based flame retardants.

Table 1: Comparison of this compound with a Halogenated Flame Retardant in LDPE
Flame Retardant SystemConcentration (wt%)Burning Length (mm)Burning Time (s)Dripping
This compound1.09518No
Luvogard MB81/PE (Brominated FR)1.08515Yes

Experimental data for Table 1 was extracted from a comparative study in Low-Density Polyethylene (LDPE).

Table 2: Comparison of this compound with a Disulfide Flame Retardant in PP
Flame RetardantConcentration (wt%)Burning Length (mm)Burning Time (s)
This compound0.5--
5,5'-dithiobis(2-nitrobenzoic acid)0.55310

This study highlights the superior performance of the disulfide compound compared to this compound in polypropylene films at the same low concentration.[3]

Synergistic Effects of this compound with Other Flame Retardants

This compound exhibits significant synergistic effects when combined with various classes of flame retardants, often leading to enhanced performance that surpasses the efficacy of the individual components.

Synergy with Phosphorus-Based Flame Retardants

The combination of this compound with phosphorus-based flame retardants, particularly intumescent systems, has been shown to be highly effective.

A study on the addition of this compound to a classic intumescent flame retardant (IFR) system consisting of ammonium polyphosphate (APP) and pentaerythritol (PER) in polypropylene demonstrated a remarkable synergistic effect. The addition of a small amount of this compound significantly improved the flame retardancy of the PP/IFR composite.[4]

Table 3: Performance of PP/APP/PER with and without this compound

FormulationLimiting Oxygen Index (LOI) (%)UL-94 Rating
PP / 24.5% APP/PER31.0V-1
PP / 24.5% APP/PER / 0.5% this compound35.0V-0

The data clearly indicates that a mere 0.5 wt% of this compound elevates the flame retardancy to the highest UL-94 classification and substantially increases the LOI.[4][5]

Research has also explored the synergy between this compound, a cyclic phosphonate (Aflammit PCO-900), and fumed silica in polypropylene. The combination of these components led to a significant improvement in flame retardancy.[6][7]

Table 4: LOI and Cone Calorimetry Data for PP with Phosphonate, this compound, and Fumed Silica

FormulationLOI (%)Peak Heat Release Rate (pHRR) (kW/m²)Total Heat Release (THR) (MJ/m²)
PP + 5% PCO-90021.345085
PP + 3.5% PCO-900 + 1.5% this compound24.9938075
PP + 3.5% PCO-900 + 1.5% this compound + 1% Fumed Silica25.6635070

These results demonstrate a progressive enhancement of flame retardancy with the addition of this compound and fumed silica to the phosphonate-containing polypropylene.[6]

Synergy with Solid Acids and Halogenated Flame Retardants

This compound also shows synergistic behavior with solid acids and can enhance the efficacy of halogenated flame retardants.

In a study using silica alumina (SA) as a solid acid in polypropylene, the combination with this compound promoted melt dripping, which helps to remove heat from the combustion zone and suppress upward flame spread.[5] Furthermore, the introduction of a small quantity of a halogen-based flame retardant to the PP/SA/NOR116 mixture resulted in rapid self-extinguishing. This is attributed to a gas-phase mechanism where radicals generated by the flame retardants trap the highly reactive H• and OH• radicals that propagate the fire.[5]

Mechanisms of Action and Synergism

The flame retardancy of this compound and its synergistic systems can be understood by examining their actions in both the gas and condensed phases of a fire.

Gas Phase Mechanism: Radical Scavenging

The primary mechanism of this compound is radical scavenging in the gas phase. During combustion, this compound decomposes to produce nitroxyl radicals (>N-O•) and other radical species. These radicals are highly effective at trapping the chain-propagating radicals (H• and OH•) in the flame, thereby interrupting the exothermic combustion process.

Gas_Phase_Mechanism cluster_combustion Combustion Cycle cluster_inhibition Inhibition by this compound Polymer Polymer Combustible_Gases Combustible_Gases Polymer->Combustible_Gases Pyrolysis Heat Heat Heat->Polymer Flame Flame Combustible_Gases->Flame Oxidation Flame->Heat H_OH_radicals H•, OH• Radicals Flame->H_OH_radicals H_OH_radicals->Flame Propagation Nitroxyl_Radicals >N-O• Radicals H_OH_radicals->Nitroxyl_Radicals Interaction This compound This compound This compound->Nitroxyl_Radicals Decomposition Trapped_Radicals Stable Species Nitroxyl_Radicals->Trapped_Radicals Radical Trapping

Gas Phase Radical Scavenging by this compound
Synergistic Mechanism with Intumescent Flame Retardants

When combined with an intumescent system like APP/PER, this compound participates in both gas and condensed phase mechanisms. In the gas phase, it performs its radical scavenging function. In the condensed phase, the decomposition products of this compound can interact with the forming char layer, enhancing its stability and integrity. This dual-action leads to a more effective barrier against heat and mass transfer, thus improving the overall flame retardancy.

Synergistic_Mechanism cluster_gas Gas Phase cluster_condensed Condensed Phase NOR116_gas This compound Radicals_gas >N-O• NOR116_gas->Radicals_gas Decomposes Quenching Flame Inhibition Radicals_gas->Quenching Flame_radicals H•, OH• Flame_radicals->Quenching APP_PER APP/PER Char_Formation Intumescent Char Layer APP_PER->Char_Formation Heat Enhanced_Char Stabilized Char Char_Formation->Enhanced_Char Interaction NOR116_condensed This compound Decomposition Products NOR116_condensed->Enhanced_Char Enhanced_Char->Quenching Reduced Fuel

Synergy of this compound with Intumescent FRs

Experimental Protocols

Limiting Oxygen Index (LOI) - ASTM D2863

The Limiting Oxygen Index test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.

  • Apparatus: A heat-resistant glass chimney containing a vertically mounted specimen holder. Gas control meters for oxygen and nitrogen.

  • Specimen: Typically a bar of specified dimensions (e.g., 100 mm x 10 mm x 4 mm).

  • Procedure:

    • The specimen is mounted vertically in the glass chimney.

    • A mixture of oxygen and nitrogen is flowed upwards through the chimney.

    • The top edge of the specimen is ignited with a propane flame.

    • The oxygen concentration is adjusted until the flame is self-sustaining for a specified period or burns a certain length of the specimen.

    • The LOI is calculated as the percentage of oxygen in the gas mixture.

UL-94 Vertical Burning Test

This test assesses the flammability of plastic materials in response to a small open flame under controlled laboratory conditions.

  • Apparatus: A test chamber, a Bunsen burner with a specified barrel diameter, a wing tip for the burner, a specimen clamp, and a timer. A piece of cotton is placed below the specimen.

  • Specimen: A rectangular bar of specified dimensions (e.g., 125 mm x 13 mm x thickness).

  • Procedure:

    • The specimen is clamped vertically.

    • A flame of a specified height is applied to the bottom edge of the specimen for 10 seconds and then removed.

    • The afterflame time (t1) is recorded.

    • Immediately after the flame extinguishes, the flame is reapplied for another 10 seconds and then removed.

    • The afterflame time (t2) and afterglow time (t3) are recorded.

    • It is noted whether flaming drips ignite the cotton below.

  • Classification: Materials are classified as V-0, V-1, or V-2 based on the afterflame times, afterglow time, and whether flaming drips ignite the cotton. V-0 is the highest rating, indicating the most flame-retardant material.

Cone Calorimetry - ASTM E1354

The cone calorimeter is a bench-scale instrument used to study the fire behavior of materials. It measures properties such as heat release rate (HRR), time to ignition, mass loss rate, and smoke production.

  • Apparatus: A conical radiant heater, a load cell to measure mass loss, a spark igniter, and an exhaust system with gas analysis instrumentation.

  • Specimen: A square plaque of specified dimensions (e.g., 100 mm x 100 mm x thickness).

  • Procedure:

    • The specimen is placed horizontally on the load cell below the conical heater.

    • The specimen is exposed to a constant heat flux (e.g., 35 or 50 kW/m²).

    • The time to ignition is recorded.

    • During combustion, the instrument continuously measures the heat release rate by oxygen consumption calorimetry, the mass of the specimen, and the smoke density.

  • Key Parameters:

    • Peak Heat Release Rate (pHRR): The maximum heat release rate during combustion, a key indicator of fire intensity.

    • Total Heat Release (THR): The total amount of heat generated during the test.

    • Time to Ignition (TTI): The time it takes for the material to ignite under the specified heat flux.

Conclusion

This compound is a versatile, halogen-free flame retardant that demonstrates significant efficacy, particularly when used in synergistic combinations with other flame retardants. Its primary gas-phase radical scavenging mechanism, coupled with beneficial interactions in the condensed phase with intumescent systems, makes it a valuable component in the development of high-performance, flame-retardant polymeric materials. The experimental data presented in this guide provides a basis for comparing its performance and understanding its synergistic potential. Further research into novel synergistic combinations with this compound could lead to the development of even more efficient and environmentally friendly flame-retardant solutions.

References

A Comparative Cost-Benefit Analysis of NOR116 in Polyolefin Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of NOR116 (Flamestab® NOR 116), a monomeric N-alkoxy hindered amine (NOR-HALS), with alternative flame retardant and UV stabilization systems for polyolefin applications. Contrary to potential misconceptions, this compound is not a catalyst for polyolefin production but a multifunctional additive that enhances flame retardancy and resistance to UV degradation. This analysis focuses on its performance benefits, cost-effectiveness, and impact on polymer properties compared to traditional halogen-free flame retardants.

Executive Summary

This compound offers a high-efficiency, halogen-free solution for flame retardancy and UV stabilization in polyolefins, particularly for fibers, films, and nonwovens. Its primary advantages lie in its efficacy at very low concentrations (typically 0.5-1.5%), which helps to preserve the mechanical properties and processability of the base polymer.[1][2] Alternatives, such as intumescent flame retardants (IFRs) based on ammonium polyphosphate (APP), are also effective but often require significantly higher loading levels (20-30%), which can negatively impact the physical characteristics and processing of the polyolefin. The cost-benefit analysis, therefore, centers on a trade-off between the higher per-kilogram cost of a specialized additive like this compound and the lower per-kilogram cost but higher volume requirement of traditional IFR systems. For applications where maintaining mechanical performance, transparency, and low additive levels are critical, this compound presents a compelling value proposition.

Mechanism of Action: this compound

This compound functions as both a flame retardant and a UV stabilizer through a radical scavenging mechanism.

  • Flame Retardancy: Upon heating, the N-O bond in the N-alkoxy amine structure cleaves, generating nitroxyl and alkyl radicals. These radicals interfere with the combustion cycle in both the gas and condensed phases, quenching the high-energy radicals that propagate fire.

  • UV Stabilization: The hindered amine structure effectively traps free radicals generated by photo-oxidation, preventing the degradation of the polymer chains. This process is regenerative, allowing for long-term protection against UV radiation.

NOR116_Mechanism cluster_fr Flame Retardancy (Condensed & Gas Phase) cluster_uv UV Stabilization (Condensed Phase) Polymer Polyolefin Fuel Volatile Fuel (Radicals) Polymer->Fuel Pyrolysis Heat Heat Heat->Polymer Combustion Combustion Cycle Fuel->Combustion Combustion->Heat Exothermic NOR116_FR This compound Radicals Nitroxyl & Alkyl Radicals NOR116_FR->Radicals Thermal Cleavage Radicals->Fuel Quenches Radicals->Combustion Interrupts Polymer_UV Polyolefin Polymer_Radicals Polymer Radicals (P.) Polymer_UV->Polymer_Radicals Photo-oxidation UV UV Radiation UV->Polymer_UV Degradation Degradation Polymer_Radicals->Degradation Alkoxyamine Alkoxyamine (>NOP) Polymer_Radicals->Alkoxyamine NOR116_UV This compound Nitroxyl_Radical Nitroxyl Radical (>NO.) NOR116_UV->Nitroxyl_Radical Activation Nitroxyl_Radical->Polymer_Radicals Traps Alkoxyamine->Nitroxyl_Radical Regeneration

Figure 1: Dual-action mechanism of this compound.

Performance Comparison: this compound vs. Alternatives

The primary alternatives to this compound in halogen-free polyolefin systems are intumescent flame retardants (IFRs) and, for UV stabilization, traditional hindered amine light stabilizers (HALS).

  • Intumescent Flame Retardants (IFRs): Typically combinations of ammonium polyphosphate (APP) as an acid source, pentaerythritol (PER) as a carbon source, and melamine as a blowing agent. They work by forming a protective char layer on the polymer surface during combustion.

  • Traditional HALS: These are effective UV stabilizers but can have basicity that interacts negatively with acidic components in some flame-retardant systems. This compound has low basicity, avoiding these interactions.[2]

Quantitative Performance Data

The following tables summarize the typical performance characteristics of this compound compared to a standard APP-based IFR system in polypropylene (PP).

Table 1: Flame Retardant Performance

ParameterTest MethodNeat PPPP + 1.5% this compoundPP + 30% IFR (APP/PER)
Limiting Oxygen Index (LOI) ASTM D2863~18%~24-28%~30-35%
UL-94 Rating (Vertical Burn) UL-94FailsV-2 / VTM-0 (thin films)V-0
Peak Heat Release Rate (pHRR) Cone CalorimetryHighModerately ReducedSignificantly Reduced
Total Heat Release (THR) Cone CalorimetryHighModerately ReducedSignificantly Reduced

Data compiled from various sources for illustrative purposes. Actual values depend on specific formulations and test conditions.

Table 2: Impact on Mechanical Properties of Polypropylene

ParameterTest MethodNeat PPPP + 1.5% this compoundPP + 30% IFR (APP/PER)
Tensile Strength ASTM D638Baseline~ No significant changeCan be significantly reduced
Elongation at Break ASTM D638Baseline~ No significant changeCan be significantly reduced
Impact Strength (Izod) ASTM D256Baseline~ No significant changeCan be significantly reduced
Melt Flow Index (MFI) ASTM D1238BaselineMinor changeCan be significantly affected

Cost-Benefit Analysis

A direct cost comparison is challenging due to fluctuating raw material prices and proprietary formulations. However, a qualitative cost-benefit analysis can be constructed based on performance at typical loading levels.

Benefits of this compound:

  • High Efficiency: Effective at very low concentrations (0.5-1.5%), minimizing the impact on the polymer's physical properties and density.[1][2]

  • Multifunctionality: Provides both flame retardancy and excellent UV/thermal stability in a single molecule, potentially reducing the need for additional stabilizers.

  • Property Retention: The low loading levels help maintain the mechanical integrity, ductility, and processability of the polyolefin.[1][2]

  • Transparency: Suitable for applications where clarity is important, such as films.

  • Low Interaction: Its low basicity prevents adverse reactions with other additives, such as acidic flame retardants.[2]

Drawbacks of this compound:

  • Higher Per-Kilogram Cost: As a specialized, high-performance additive, its cost per unit weight is generally higher than bulk flame retardants.

  • Lower Ultimate FR Performance: While effective, it may not achieve the highest flame retardancy ratings (e.g., UL-94 V-0 in thick sections) on its own, unlike high-loading IFR systems.

Benefits of IFR Systems (e.g., APP-based):

  • High Flame Retardancy: Capable of achieving top-tier UL-94 V-0 ratings.

  • Lower Per-Kilogram Cost: The raw materials for IFRs are generally less expensive than NOR-HALS.

Drawbacks of IFR Systems:

  • High Loading Levels: Require high concentrations (20-30% or more), which significantly increases the weight and can degrade the mechanical properties of the polymer.[3][4]

  • Processing Challenges: High filler content can affect melt viscosity and processing parameters.

  • Opacity: Not suitable for transparent applications.

  • Hygroscopic Potential: Some components can be sensitive to moisture.

This compound is most cost-effective in applications where the preservation of the polyolefin's inherent mechanical properties, transparency, and processability is paramount. The added cost of the additive is offset by the value of maintaining the polymer's performance characteristics and the potential for reduced material usage due to lower filler content. For applications where achieving the highest level of flame retardancy is the sole priority and a reduction in mechanical properties is acceptable, traditional IFR systems may be a more economical choice.

Experimental Protocols

The following are summaries of the key experimental methods used to evaluate the performance of flame retardants in polyolefins.

Limiting Oxygen Index (LOI) - ASTM D2863

This test determines the minimum concentration of oxygen in a flowing oxygen/nitrogen mixture that will just support flaming combustion of a material.

LOI_Workflow A Prepare vertical sample strip B Place in glass chimney A->B C Introduce O2/N2 mixture at a known concentration B->C D Ignite top of sample C->D E Observe burning behavior (e.g., >3 min or >50 mm burn) D->E G Repeat until minimum concentration for sustained burning is found E->G F Adjust O2 concentration F->C G->F Iterate H LOI Value (%) G->H Result

Figure 2: Workflow for LOI testing.
UL-94 Vertical Burn Test

This test classifies the flammability of a material based on its self-extinguishing time after ignition.

  • Procedure: A vertical specimen is subjected to two 10-second applications of a flame.

  • Classification:

    • V-0: Flaming combustion ceases within 10 seconds after each flame application; no flaming drips.

    • V-1: Flaming combustion ceases within 30 seconds after each flame application; no flaming drips.

    • V-2: Flaming combustion ceases within 30 seconds after each flame application; flaming drips that ignite cotton below are allowed.

Cone Calorimetry - ASTM E1354

This is one of the most comprehensive tests for fire behavior, measuring parameters like heat release rate (HRR), time to ignition, and smoke production.

  • Procedure: A sample is exposed to a specific level of radiant heat from a conical heater.

  • Key Data: The rate of heat released by the burning sample is a critical indicator of its fire hazard potential. A lower peak heat release rate (pHRR) indicates better flame retardancy.

References

A Comparative Guide to the Efficacy of NOR116 in Polyolefin Grades

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of NOR116, a halogen-free flame retardant, with other alternatives in various polyolefin grades. The information is intended for researchers, scientists, and professionals in drug development and material science, offering objective performance data and detailed experimental methodologies.

This compound: An Overview

This compound, commercially known as Flamestab® NOR 116, is a monomeric N-alkoxy hindered amine (NOR HAS) that functions as a versatile additive for polyolefins.[1][2][3] It serves as both a halogen-free flame retardant and a UV stabilizer, effective at low concentrations.[1][2][4] Its chemical structure is based on a triazine derivative.[1]

Comparison with Alternative Flame Retardants

The selection of a flame retardant for polyolefins depends on various factors including the specific polymer grade, processing conditions, and desired performance characteristics. This compound offers a unique combination of flame retardancy and UV stability. A comparison with other common flame retardants is presented below.

Table 1: Comparison of this compound with Alternative Flame Retardants

FeatureThis compound (NOR HALS)Ammonium Polyphosphate (APP)Magnesium Hydroxide (MDH)Decabromodiphenyl Ether (DecaBDE)
Flame Retardant Type Halogen-Free (Nitrogen-based)Halogen-Free (Phosphorus-based)Halogen-Free (Inorganic)Halogenated (Brominated)
Primary Mechanism Radical scavenging in the gas phaseForms a protective char layer (intumescent)[5][6]Endothermic decomposition, releases water vapor[7][8]Radical scavenging in the gas phase
Key Advantages Effective at low concentrations, dual function (FR & UV stabilizer), good polymer compatibility.[1][4]High efficiency in intumescent systems, low smoke toxicity.[5]Low cost, smoke suppressant.[8]High flame retardancy efficiency.[9]
Key Disadvantages Limited standalone data across all polyolefin grades.Can be hygroscopic, may require higher loading levels than this compound.Requires very high loading levels (often >50%), which can negatively impact mechanical properties.[7]Environmental and health concerns, bioaccumulative, releases toxic byproducts upon combustion.[10][11]
Typical Loading Level 0.5 - 2.0%[3][4]10 - 30% (in intumescent systems)40 - 70%[7]10 - 15%
Polyolefin Compatibility Excellent[1][2]Good, often used in combination with other synergists.[5][12]Fair, high loading can be challenging.Good

Efficacy of this compound in Different Polyolefin Grades

Direct, side-by-side comparative data for the efficacy of this compound as a standalone additive across a wide range of polyolefin grades is limited in publicly available literature. However, existing data provides insights into its performance in specific applications.

Polypropylene (PP)

This compound has been shown to be an effective flame retardant in polypropylene, particularly in fibers and nonwovens.

Table 2: Flame Retardancy of this compound in Polypropylene Nonwovens

PropertyTest MethodResultLoading Level
UL 94 Rating Vertical Burn TestVTM-21%
Limiting Oxygen Index (LOI) ASTM D286324.2%1%

Source: Data derived from BASF technical documentation.[4][13]

Polyethylene (PE)

Data for this compound as a standalone flame retardant in various polyethylene grades is less specific. One study investigated a formulation of a triazine derivative (similar to this compound) and ammonium polyphosphate (APP) in Low-Density Polyethylene (LDPE) and Linear Low-Density Polyethylene (LLDPE). While this doesn't isolate the effect of this compound, it demonstrates its utility in polyethylene systems. For instance, a formulation containing a triazine derivative and APP in LDPE achieved a UL 94 V0 rating.[12]

A presentation by BASF indicates that 1% of Flamestab® NOR® 116 in a 200 µm LLDPE film achieves a B2 rating according to the DIN 4102 standard.[4]

Due to the lack of comprehensive, direct comparative studies, it is recommended that researchers conduct their own evaluations to determine the optimal loading and performance of this compound in their specific polyolefin grade and application.

Experimental Protocols

Detailed methodologies for the key flammability tests cited in this guide are provided below.

UL 94 Vertical Burn Test

Objective: To determine the flammability classification of a plastic material.

Apparatus:

  • Test chamber

  • Bunsen burner with a 10 mm diameter barrel

  • Specimen holder

  • Timing device

  • Surgical cotton

Procedure:

  • Specimen Preparation: A rectangular specimen (typically 125 mm x 13 mm) is conditioned at a specified temperature and humidity.

  • Test Setup: The specimen is clamped vertically from its top. A layer of dry surgical cotton is placed 300 mm below the specimen.

  • Flame Application: A 20 mm high blue flame is applied to the center of the bottom edge of the specimen for 10 seconds.

  • First Afterflame Time (t1): The duration for which the specimen continues to flame after the first flame application is recorded.

  • Second Flame Application: Immediately after the flaming of the specimen ceases, the flame is reapplied for another 10 seconds.

  • Second Afterflame Time (t2) and Afterglow Time (t3): The duration of flaming and glowing after the second flame application are recorded.

  • Dripping: It is observed whether any dripping particles ignite the cotton below.

  • Classification: The material is classified as V-0, V-1, or V-2 based on the afterflame times, afterglow time, and whether dripping particles ignite the cotton.

Table 3: UL 94 Vertical Burn Classifications

CriteriaV-0V-1V-2
Afterflame time for each individual specimen (t1 or t2) ≤ 10 s≤ 30 s≤ 30 s
Total afterflame time for any set of 5 specimens (t1 + t2) ≤ 50 s≤ 250 s≤ 250 s
Afterflame plus afterglow time for each individual specimen after the second flame application (t2 + t3) ≤ 30 s≤ 60 s≤ 60 s
Dripping particles that ignite cotton NoNoYes
Afterglow to the holding clamp NoNoNo
Limiting Oxygen Index (LOI) Test (ASTM D2863)

Objective: To determine the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.

Apparatus:

  • Heat-resistant glass test column

  • Specimen holder

  • Gas mixture control system (oxygen and nitrogen)

  • Flow measurement and control devices

  • Ignition source

Procedure:

  • Specimen Preparation: A specimen of specified dimensions is prepared and conditioned.

  • Test Setup: The specimen is mounted vertically in the center of the glass column.

  • Gas Flow: A mixture of oxygen and nitrogen is introduced into the bottom of the column and flows upwards. The initial oxygen concentration is set based on the expected LOI of the material.

  • Ignition: The top edge of the specimen is ignited with a flame.

  • Observation: The burning behavior of the specimen is observed. The test is considered a "pass" if the flame self-extinguishes before a certain amount of the specimen is consumed or within a specific time after ignition. It is a "fail" if the specimen burns beyond these limits.

  • Oxygen Concentration Adjustment: The oxygen concentration is adjusted, and the test is repeated with a new specimen until the minimum concentration required to sustain combustion is determined. This is the LOI value.

Cone Calorimetry (ISO 5660-1)

Objective: To measure the heat release rate and other flammability characteristics of a material when exposed to a controlled level of radiant heat.

Apparatus:

  • Conical radiant heater

  • Specimen holder and load cell

  • Spark igniter

  • Exhaust system with gas analysis (oxygen, carbon monoxide, carbon dioxide)

  • Smoke density measurement system (laser)

Procedure:

  • Specimen Preparation: A square specimen (typically 100 mm x 100 mm) is wrapped in aluminum foil, leaving the top surface exposed, and placed in the specimen holder.

  • Test Setup: The specimen is placed on a load cell under the conical heater, which is set to a specific heat flux (e.g., 35 or 50 kW/m²).

  • Ignition: The spark igniter is positioned above the specimen to ignite the combustible gases that are evolved as the material heats up. The time to ignition is recorded.

  • Data Collection: Throughout the test, the following parameters are continuously measured:

    • Heat Release Rate (HRR), particularly the peak HRR (pHRR)

    • Mass loss rate

    • Smoke production rate

    • Concentrations of oxygen, carbon monoxide, and carbon dioxide in the exhaust gas.

  • Test Termination: The test is typically continued until flaming ceases and the mass loss rate becomes negligible.

Visualizations

experimental_workflow cluster_prep Material Preparation cluster_testing Flammability Testing cluster_analysis Data Analysis & Comparison polyolefin Polyolefin Grade (e.g., LDPE, PP) compounding Melt Compounding polyolefin->compounding This compound This compound This compound->compounding alternative Alternative FR (e.g., APP, MDH) alternative->compounding specimen_prep Specimen Preparation (Injection/Compression Molding) compounding->specimen_prep ul94 UL 94 Vertical Burn Test specimen_prep->ul94 loi Limiting Oxygen Index (LOI) specimen_prep->loi cone Cone Calorimetry specimen_prep->cone data_table Quantitative Data Tables ul94->data_table loi->data_table cone->data_table comparison Efficacy Comparison data_table->comparison

Figure 1. Experimental workflow for comparing flame retardant efficacy.

nor116_mechanism Polymer Polyolefin Radicals Polymer Radicals (P.) Polymer->Radicals degradation Heat Heat Heat->Polymer initiates Stable_Species Stable Species (P-O-N) Radicals->Stable_Species forms Combustion Combustion (Flame Propagation) Radicals->Combustion fuels This compound This compound (N-O-R) Nitroxyl_Radical Nitroxyl Radical (N-O.) This compound->Nitroxyl_Radical releases Nitroxyl_Radical->Radicals scavenges Stable_Species->Combustion inhibits

References

Validating the Non-Halogenated Nature of NOR116: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of NOR116, a non-halogenated flame retardant, with alternative solutions. It includes supporting experimental data and detailed methodologies for validating the absence of halogens, empowering researchers to make informed decisions for their applications. This compound, also known as Flamestab® NOR® 116, is a monomeric N-alkoxy hindered amine (NOR HAS) that functions as a flame retardant and light stabilizer, particularly in polyolefin applications.[1][2][3][4][5] Its non-halogenated nature is a key feature, addressing the growing environmental and health concerns associated with halogenated flame retardants.[6][7]

Performance Comparison: this compound vs. Alternative Flame Retardants

The selection of a flame retardant is a critical consideration in material science, balancing efficacy with safety and environmental impact. This section provides a comparative analysis of this compound against both non-halogenated and halogenated alternatives.

Comparison with a Non-Halogenated Alternative

A study comparing this compound with a novel disulfide-based flame retardant in polypropylene films under the DIN 4102-1 standard revealed the following performance metrics:

Flame Retardant SystemBurning Length (mm)Burning Time (s)
Polypropylene + 0.5 wt% this compound--
Polypropylene + 0.5 wt% 5,5'-dithiobis(2-nitrobenzoic acid)5310
(Data sourced from a doctoral thesis on novel halogen-free flame retardants)[1]

The results indicate that the disulfide-based flame retardant exhibited superior performance in this specific test, with measurable burning length and time.[1] Another part of the same study noted that azocyclohexane demonstrated a significantly higher flame-retardant effect compared to this compound in 1 mm thick polypropylene sheets.[1]

Qualitative Comparison with Halogenated Flame Retardants
FeatureThis compound (Non-Halogenated)Decabromodiphenyl ether (Halogenated)
Mechanism Radical trapping in the gas phase and char formation in the condensed phase.[8]Gas-phase radical scavenging by halogen radicals.
Combustion Byproducts Lower smoke density and toxicity.[9]Significant smoke, toxic and corrosive gases (e.g., hydrogen halides).[6][7]
Environmental Impact More environmentally friendly.[9]Concerns over persistence, bioaccumulation, and formation of toxic dioxins.[1]
UV Stability Provides UV and long-term thermal stability.[3][9]Can reduce the UV stability of the polymer matrix.[7]
Synergism Can act as a synergist with traditional flame retardants, including halogenated ones.[1]Often requires a synergist like antimony trioxide.[6]

Experimental Protocols for Validating the Non-Halogenated Nature

Ensuring a compound is free from halogens is critical for compliance and safety. Several analytical techniques can be employed to validate the non-halogenated status of this compound.

Combustion Ion Chromatography (CIC)

This is a highly accurate and precise method for quantifying halogens.[6]

Methodology:

  • Sample Preparation: A known mass of the this compound sample is combusted in a controlled oxygen atmosphere.

  • Absorption: The resulting combustion gases are passed through an absorption solution (typically an aqueous solution) where the hydrogen halides (HX) are trapped and converted to halide ions (X⁻).

  • Analysis: The absorption solution is then injected into an ion chromatograph.

  • Quantification: The concentration of each halide ion (F⁻, Cl⁻, Br⁻, I⁻) is determined by comparing the peak areas to those of known standards. The absence of significant peaks corresponding to these ions confirms the non-halogenated nature of the sample.

Microwave-Induced Combustion (MIC)

MIC is another effective method for sample digestion prior to halogen determination.

Methodology:

  • Sample Preparation: The this compound sample is placed in a quartz holder with an igniter.

  • Combustion: The holder is placed in a sealed quartz vessel filled with oxygen and subjected to microwave radiation, initiating combustion.

  • Absorption: An absorbing solution within the vessel traps the combustion products.

  • Analysis: The resulting solution can be analyzed by ion chromatography (IC) or inductively coupled plasma mass spectrometry (ICP-MS) to quantify the halogen content.

Beilstein Test (Qualitative Screening)

A simple, qualitative test for the presence of halogens (chlorine, bromine, and iodine).

Methodology:

  • A copper wire is heated in a flame until no color is imparted.

  • The hot wire is touched to the this compound sample.

  • The wire with the sample is then introduced into the flame.

  • A green or blue-green flame indicates the presence of a halogen. The absence of this color suggests the material is non-halogenated.

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow of validating the non-halogenated nature of this compound and its flame retardant mechanism.

Workflow for Validating the Non-Halogenated Nature of this compound cluster_validation Validation Process start This compound Sample qualitative_screening Qualitative Screening (Beilstein Test) start->qualitative_screening quantitative_analysis Quantitative Analysis (CIC or MIC) qualitative_screening->quantitative_analysis If negative combustion Combustion quantitative_analysis->combustion absorption Absorption combustion->absorption detection Detection & Quantification (IC or ICP-MS) absorption->detection result Halogen Content < Detection Limit detection->result non_halogenated This compound is Non-Halogenated result->non_halogenated

Caption: A flowchart illustrating the steps to validate the non-halogenated status of this compound.

Flame Retardant Mechanism of this compound in Polyolefins cluster_mechanism This compound Mechanism heat Heat Source polyolefin Polyolefin heat->polyolefin This compound This compound heat->this compound decomposition Thermal Decomposition polyolefin->decomposition This compound->decomposition gas_phase Gas Phase decomposition->gas_phase condensed_phase Condensed Phase decomposition->condensed_phase radicals Flammable Radicals (H•, OH•) gas_phase->radicals nor_radicals NOR Radicals (Nitroxyl Radicals) gas_phase->nor_radicals char_formation Char Layer Formation condensed_phase->char_formation quenching Radical Quenching radicals->quenching nor_radicals->quenching inhibition Combustion Inhibition quenching->inhibition barrier Protective Barrier char_formation->barrier

Caption: A diagram showing the dual flame retardant action of this compound in both the gas and condensed phases.

References

A Comparative Analysis of NOR116 and Phosphinate Flame Retardants

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of enhanced fire safety for polymeric materials, researchers and product development professionals are continually exploring advanced flame retardant solutions. This guide provides a detailed comparative study of two prominent halogen-free flame retardants: NOR116, a N-alkoxy hindered amine (N-alkoxy HALS), and phosphinates, a class of phosphorus-based compounds. This objective analysis, supported by experimental data, aims to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

Executive Summary

This compound and phosphinate flame retardants offer distinct mechanisms and performance characteristics. This compound functions through a dual-action mechanism in both the gas and condensed phases, providing flame retardancy at low concentrations and the added benefit of UV stabilization. Phosphinates primarily act in the condensed phase by promoting the formation of a protective char layer, which insulates the polymer from heat and oxygen. The choice between these two flame retardants will depend on the specific polymer matrix, desired fire safety standards, and other performance requirements such as thermal stability and mechanical properties.

Data Presentation: Performance Comparison

The following tables summarize the flame retardant performance of this compound and phosphinate-based flame retardants in various polymer matrices. It is important to note that the data is compiled from different studies and direct, head-to-head comparisons in the same polymer system are limited.

Table 1: Limiting Oxygen Index (LOI) and UL-94 Ratings

Flame RetardantPolymer MatrixConcentration (wt%)LOI (%)UL-94 Rating (Thickness)Source
This compound Polypropylene (PP)0.535.0 (with 24.5% APP/PER)V-0[1]
Cyclic PhosphonatePolypropylene (PP)5.0Increased from neat PP-[2][3]
Polymeric Phosphonate (PPMP)Epoxy Resin2.0 (as P)-V-0[4]
DOPOEpoxy Resin1.0-2.0 (as P)-V-0[4]
Aluminum Phosphinate (HPDAl)Epoxy Thermoset2.032.3V-0[5]

Table 2: Thermal Stability (Thermogravimetric Analysis - TGA)

Flame RetardantPolymer MatrixOnset of Degradation (Tonset)Temperature at Max Decomposition Rate (Tmax)Char Yield at 600°C (%)Source
Polymeric Phosphonate (PPMP)Epoxy Resin>330°C (for FR alone)--[4]
Phosphoramide--317°C17[6]
Phosphate--250°C<1[6]

Experimental Protocols

A brief overview of the standard experimental methodologies used to evaluate the performance of these flame retardants is provided below.

Limiting Oxygen Index (LOI) Test

The LOI test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that is required to support the flaming combustion of a vertically oriented specimen. The test is typically conducted according to the ISO 4589 standard. A higher LOI value indicates better flame retardancy.

UL-94 Vertical Burn Test

The UL-94 vertical burn test is a widely used method to assess the flammability of plastic materials. A rectangular specimen is held vertically and ignited from the bottom with a calibrated flame for a specified duration. The material is classified as V-0, V-1, or V-2 based on the afterflame time, afterglow time, and whether flaming drips ignite a cotton pad placed below the specimen. V-0 is the highest rating, indicating that burning stops within 10 seconds after two applications of the flame, with no flaming drips.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis provides information on the thermal stability of the material, including the onset of degradation temperature and the amount of char residue formed at elevated temperatures. A higher char yield often correlates with better flame retardant performance in the condensed phase.

Mechanism of Action: Visualized

The flame retardant mechanisms of this compound and phosphinates are fundamentally different. These mechanisms are illustrated in the following diagrams.

NOR116_Mechanism cluster_gas_phase Gas Phase cluster_condensed_phase Condensed Phase Radical_Trapping Radical Trapping Flame_Inhibition Flame Inhibition Radical_Trapping->Flame_Inhibition NOR_Radicals N-O• and R• Radicals NOR_Radicals->Radical_Trapping Quenches Combustible_Gases Combustible Gases Combustible_Gases->Radical_Trapping Combustion This compound This compound This compound->NOR_Radicals Heat Polymer_Degradation Polymer Degradation This compound->Polymer_Degradation Accelerates Char_Formation Char Formation Polymer_Degradation->Char_Formation

Caption: Flame retardant mechanism of this compound.

Phosphinate_Mechanism cluster_condensed_phase Condensed Phase cluster_gas_phase Gas Phase (minor contribution) Phosphinate Phosphinate Polyphosphoric_Acid Polyphosphoric Acid Phosphinate->Polyphosphoric_Acid Heat PO_Radicals PO• Radicals Phosphinate->PO_Radicals Heat Polymer_Dehydration Polymer Dehydration Polyphosphoric_Acid->Polymer_Dehydration Catalyzes Char_Layer Protective Char Layer Polymer_Dehydration->Char_Layer Heat_Oxygen_Block Blocks Heat & Oxygen Char_Layer->Heat_Oxygen_Block Radical_Scavenging Radical Scavenging PO_Radicals->Radical_Scavenging Traps Flame_Radicals H•, OH• Radicals Flame_Radicals->Radical_Scavenging

Caption: Flame retardant mechanism of phosphinates.

In-depth Discussion

This compound (N-alkoxy HALS)

This compound is a monomeric N-alkoxy hindered amine that functions as a halogen-free flame retardant and a light and thermal stabilizer.[7][8][9] Its primary applications are in polyolefins, such as polypropylene and polyethylene, particularly in fibers, films, and non-woven fabrics.[7][8]

The flame retardant mechanism of this compound is multifaceted, involving both gas-phase and condensed-phase actions.[1] In the gas phase, upon heating, the N-O bond in the N-alkoxy HALS cleaves, generating nitroxyl and alkyl radicals. These radicals act as scavengers for the highly reactive H• and OH• radicals that propagate the combustion cycle, thus inhibiting the flame.[1] In the condensed phase, this compound can promote the degradation of the polymer, leading to the formation of a char layer that acts as a physical barrier to heat and fuel.[1]

A key advantage of this compound is its effectiveness at low concentrations, often as low as 1%.[7][8] This low loading level helps to preserve the mechanical properties of the base polymer. Furthermore, its dual functionality as a UV stabilizer makes it a cost-effective solution for outdoor applications.

Phosphinate Flame Retardants

Phosphinates are a class of organophosphorus compounds that are highly effective as flame retardants, particularly in engineering thermoplastics like polyamides and polyesters. They are valued for their high thermal stability and efficiency in promoting char formation.

The predominant flame retardant mechanism of phosphinates is in the condensed phase.[10] Upon heating, phosphinates decompose to form phosphoric and polyphosphoric acids. These acids act as catalysts for the dehydration of the polymer, leading to the formation of a dense, insulating char layer. This char layer serves multiple purposes: it acts as a physical barrier that insulates the underlying polymer from the heat of the flame, it reduces the release of flammable volatiles into the gas phase, and it prevents oxygen from reaching the polymer surface.[11]

Some phosphinates can also exhibit a minor gas-phase activity by releasing phosphorus-containing radicals (PO•) that can participate in radical trapping in the flame, further inhibiting combustion.[10]

Conclusion

Both this compound and phosphinate flame retardants are viable halogen-free solutions for enhancing the fire safety of polymers. The selection of the most appropriate flame retardant depends on a thorough evaluation of the polymer system, the required level of flame retardancy, and other performance criteria.

  • This compound is particularly well-suited for polyolefin applications where low loading levels, preservation of mechanical properties, and UV stability are critical. Its dual-action mechanism provides a comprehensive approach to flame retardancy.

  • Phosphinates are a strong choice for engineering thermoplastics that require high thermal stability and excellent char-forming capabilities to meet stringent fire safety standards.

Further research into the synergistic effects of combining N-alkoxy HALS like this compound with phosphorus-based flame retardants could lead to the development of even more efficient and robust flame retardant systems.[1][12]

References

Assessing the Environmental Impact of NOR116 Flame Retardant Versus Key Alternatives in Polyolefins

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The selection of flame retardants in polyolefin-based materials, widely used in applications from laboratory equipment to packaging, necessitates a thorough evaluation of their environmental and toxicological profiles. This guide provides a comparative assessment of NOR116, a non-halogenated flame retardant, against two common alternatives: Ammonium Polyphosphate (APP) and Metal Hydroxides (specifically Aluminum Hydroxide (ATH) and Magnesium Hydroxide (MDH)). This analysis is based on publicly available data and aims to assist researchers, scientists, and drug development professionals in making informed decisions that align with sustainability and safety goals.

Executive Summary

Ammonium Polyphosphate (APP) is another non-halogenated flame retardant with a generally low toxicity profile.[2][3] However, its primary environmental concern is its potential to contribute to eutrophication of aquatic ecosystems due to its nitrogen and phosphorus content.[4]

Metal Hydroxides, such as ATH and MDH, are widely used flame retardants that are considered to have a low direct environmental and toxicological impact.[5] Their main environmental footprint is associated with the energy-intensive processes of mining and production.[6][7]

This guide presents a summary of the available data, highlights significant data gaps, and provides a framework for evaluating these flame retardants.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative and qualitative data for this compound and its alternatives. It is important to note the significant data gaps, particularly for this compound, which hinder a complete comparative assessment.

Table 1: General and Physical-Chemical Properties

PropertyThis compound (Flamestab® NOR 116)Ammonium Polyphosphate (APP)Aluminum Hydroxide (ATH) & Magnesium Hydroxide (MDH)
Chemical Class Monomeric N-alkoxy hindered amine (NOR HAS), Triazine derivativeInorganic salt of polyphosphoric acid and ammoniaInorganic compounds
CAS Number 191680-81-668333-79-9ATH: 21645-51-2, MDH: 1309-42-8
Appearance Off-white granulesWhite powder/granulesWhite powder
Water Solubility (20°C) <40 ppb (virtually insoluble)Varies with chain length; shorter chains are more solubleATH: Very low, MDH: Very low
Molecular Weight ( g/mol ) 2261Varies (polymeric)ATH: 78.00, MDH: 58.32

Table 2: Environmental Fate and Ecotoxicity

ParameterThis compound (Flamestab® NOR 116)Ammonium Polyphosphate (APP)Aluminum Hydroxide (ATH) & Magnesium Hydroxide (MDH)
Biodegradation Not readily biodegradable (OECD 301C)Biodegradable by some microorganismsNot applicable (inorganic)
Bioaccumulation Potential Log Pow >10 (estimated), suggesting high potential, but high molecular weight may limit uptake.Low potential; hydrolyzes to phosphate and ammonia.Low potential.
Aquatic Toxicity (Fish) 96h LC50 (Fathead minnow) > 0.268 mg/L96h LC50 (Rainbow trout) = 123 mg/L; 96h LC50 (Zebrafish) > 500 mg/LGenerally low toxicity. Oral LD50 (rat) for ATH > 2000 mg/kg.
Aquatic Toxicity (Daphnia) Data not foundEC50 > 100 mg/LData not found in a comparative context.
Algal Toxicity Data not foundCan cause eutrophication, leading to algal blooms.[4]Generally low toxicity.
Leaching from Polyolefins Stated as "high extraction resistance," but no quantitative data found.Leaching of phosphorus can occur.Generally considered immobile due to their filler nature.

Experimental Protocols

Detailed experimental protocols for the ecotoxicity data presented above are not consistently available in the public domain. The provided data points are typically summaries from safety data sheets and regulatory assessments. For rigorous comparison, standardized testing protocols such as those from the Organisation for Economic Co-operation and Development (OECD) for chemical testing should be employed.

Example of a Relevant Experimental Protocol (Hypothetical for Leaching Study):

Objective: To quantify the leaching of this compound from a polypropylene textile into an aqueous environment.

Methodology (based on general principles of migration testing):

  • Sample Preparation: Prepare standardized polypropylene textile samples containing a known concentration of this compound (e.g., 1% by weight).

  • Leaching Medium: Use simulated environmental media, such as deionized water, artificial seawater, and a humic acid solution to represent different environmental compartments.

  • Experimental Setup: Immerse the textile samples in the leaching media in sealed containers at a controlled temperature (e.g., 25°C and 40°C) with gentle agitation.

  • Sampling: At specified time intervals (e.g., 1, 3, 7, 14, and 28 days), collect aliquots of the leaching medium.

  • Analysis: Analyze the concentration of this compound in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

  • Data Reporting: Report the leaching rate as mass of this compound leached per unit area of textile per day (e.g., µg/cm²/day).

Visualization of Key Processes

Signaling Pathway: Flame Retardant Mechanisms

The following diagram illustrates the general mechanisms of action for the compared flame retardants.

Flame_Retardant_Mechanisms cluster_this compound This compound (Gas & Condensed Phase) cluster_APP Ammonium Polyphosphate (Condensed Phase) cluster_MH Metal Hydroxides (Condensed Phase) This compound This compound Radical_Scavenging Radical Scavenging in Gas Phase This compound->Radical_Scavenging Char_Promotion Char Promotion in Condensed Phase This compound->Char_Promotion Fire Fire Radical_Scavenging->Fire Inhibits APP Ammonium Polyphosphate Intumescent_Char Forms Insulating Char Layer APP->Intumescent_Char Polymer Polyolefin Intumescent_Char->Polymer Protects MH ATH / MDH Endothermic_Decomposition Endothermic Decomposition (Cooling) MH->Endothermic_Decomposition Water_Release Water Vapor Release (Dilution) MH->Water_Release Endothermic_Decomposition->Polymer Cools Water_Release->Fire Dilutes Polymer->Fire Combustion

Caption: General mechanisms of action for this compound, APP, and Metal Hydroxides.

Experimental Workflow: Leaching Study

The diagram below outlines a typical workflow for a leaching study as described in the experimental protocols section.

Leaching_Workflow start Start: Prepare Polymer Samples with Flame Retardant immersion Immerse Samples in Simulated Environmental Media start->immersion incubation Incubate at Controlled Temperature and Agitation immersion->incubation sampling Collect Aliquots at Time Intervals incubation->sampling analysis Analyze Leachate Concentration (e.g., HPLC-MS) sampling->analysis data Calculate and Report Leaching Rate analysis->data end End: Environmental Exposure Assessment data->end

References

Safety Operating Guide

Proper Disposal of NOR116: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and proper chemical handling is paramount for researchers, scientists, and drug development professionals. This document provides essential, step-by-step guidance for the proper disposal of NOR116, a monomeric N-alkoxy hindered amine (NOR HAS) used as a halogen-free flame retardant and UV stabilizer.

This compound, also known by its trade name Flamestab® NOR 116, requires careful management during its entire lifecycle, including disposal, to minimize environmental impact and ensure workplace safety.[1][2] While it exhibits a low order of oral toxicity and does not present abnormal handling problems, adherence to proper disposal protocols is crucial.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all personnel are equipped with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. In case of a spill, avoid dust formation. For small amounts, pick up the material with a suitable appliance. For larger quantities, use a dust-binding material to contain the spill before disposal.[3]

Key Safety Information:

PropertyValue
Appearance Off-white to pale red crystalline granular solid[2]
Odor Odorless
Melting Point 108-123°C[2]
Flash Point >100°C[2]
Solubility in Water Insoluble

Step-by-Step Disposal Protocol

The disposal of this compound should be conducted in accordance with local, state, and federal regulations. As a non-hazardous waste in many jurisdictions, the primary methods of disposal are landfilling and incineration.

  • Waste Identification and Segregation:

    • Clearly label all containers holding this compound waste with the chemical name and any associated hazards.

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Containerization:

    • Use sealed, durable, and chemically compatible containers for storing this compound waste.

    • Ensure containers are in good condition and properly closed to prevent leaks or spills.

  • Disposal Method Selection:

    • Landfilling: For solid this compound waste, a secure chemical landfill is the preferred option. This minimizes the risk of environmental contamination.

    • Incineration: Controlled incineration in a licensed facility is another viable disposal method. As this compound is a halogen-free flame retardant, the risk of forming toxic halogenated dioxins and furans during incineration is significantly reduced compared to halogenated alternatives.[4]

  • Engaging a Licensed Waste Disposal Vendor:

    • Contact your institution's EHS department to arrange for the pickup and disposal of this compound waste by a licensed and qualified hazardous waste disposal company.

    • Provide the vendor with a copy of the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and disposal.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound in a laboratory setting.

NOR116_Disposal_Workflow cluster_prep Preparation cluster_disposal Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE start->ppe segregate Segregate Waste ppe->segregate containerize Securely Containerize & Label segregate->containerize ehs Contact EHS Office containerize->ehs vendor Arrange Licensed Vendor Pickup ehs->vendor landfill Secure Landfill vendor->landfill Solid Waste incinerate Controlled Incineration vendor->incinerate As per vendor capability end End: Disposal Complete landfill->end incinerate->end

This compound Disposal Workflow

This procedural guidance is intended to supplement, not replace, your institution's specific waste disposal protocols. Always consult with your environmental health and safety department for detailed instructions and to ensure full compliance with all applicable regulations. By following these procedures, you contribute to a safer laboratory environment and the responsible management of chemical waste.

References

Essential Safety and Operational Guide for Handling NOR116 (Flamestab® NOR 116)

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of NOR116, a triazine-derivative flame retardant and UV stabilizer. The following procedures are designed to ensure the safety of all personnel and to maintain compliance with standard laboratory safety protocols.

Product Identification and Physical Properties

This compound, commercially known as Flamestab® NOR 116, is a monomeric N-alkoxy hindered amine (NOR HAS).[1][2][3][4][5] While it has a low order of oral toxicity and does not present unusual handling problems, adherence to proper safety measures is essential.[6]

PropertyValue
Chemical Name 1,3-Propanediamine, N,N'''-1,2-ethanediylbis-, reaction products with cyclohexane and peroxidized N-butyl-2,2,6,6-tetramethyl-4-piperidinamine-2,4,6-trichloro-1,3,5-triazine
CAS Number 191680-81-6
Appearance Off-white to pale red crystalline granules
Melting Point 108 - 123 °C
Flash Point > 100 °C
Solubility in Water <40 ppb at 20°C
Molecular Weight 2261 g/mol

Personal Protective Equipment (PPE)

According to the safety data sheet, this compound does not require a hazard warning label under GHS criteria.[7] However, as a precaution, especially when handling the powder form which can be dusty, the following PPE is recommended.

Recommended PPE for Handling this compound
Protection TypeSpecificationRationale
Hand Protection Nitrile glovesProtects against direct skin contact.
Eye Protection ANSI Z87.1 compliant safety glasses or chemical splash gogglesProtects eyes from dust particles.
Body Protection Flame-resistant (FR) lab coat (NPFA 2112 compliant) and closed-toe shoesProvides a barrier against spills and splashes.[8]
Respiratory Protection NIOSH-approved respirator (e.g., N95)Recommended when handling large quantities or when dust is generated.
PPE Donning and Doffing Protocol

Proper procedure for putting on and taking off PPE is crucial to prevent contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Put on Lab Coat Don2 2. Put on Respirator Don1->Don2 Don3 3. Put on Eye Protection Don2->Don3 Don4 4. Put on Gloves Don3->Don4 Doff1 1. Remove Gloves Doff2 2. Remove Lab Coat Doff1->Doff2 Doff3 3. Remove Eye Protection Doff2->Doff3 Doff4 4. Remove Respirator Doff3->Doff4

Figure 1: Standard procedure for donning and doffing Personal Protective Equipment.

Handling and Storage

  • Ventilation: Handle this compound in a well-ventilated area. For procedures that may generate dust, a chemical fume hood is recommended.

  • Ignition Sources: Avoid dust formation and keep away from ignition sources.[5]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

Spill Management

In the event of a spill:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use an inert absorbent material like sand or vermiculite to contain the spill. Avoid generating dust.

  • Collect: Carefully sweep or vacuum the material into a labeled, sealed container for disposal.

  • Decontaminate: Clean the spill area thoroughly with soap and water.

Disposal Plan

This compound is a triazine derivative and should be disposed of as hazardous chemical waste. Do not dispose of down the drain or in regular trash.

Step-by-Step Disposal Protocol
  • Segregation: Do not mix this compound waste with other waste streams.

  • Containerization: Place waste material in a clearly labeled, sealed, and compatible container. The label should include "Hazardous Waste" and the chemical name.

  • Record Keeping: Maintain a log of the waste generated, including the quantity and date.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for collection.

Disposal Workflow

Disposal_Workflow Start Waste Generation Segregate Segregate this compound Waste Start->Segregate Containerize Place in Labeled, Sealed Container Segregate->Containerize Log Log Waste Details Containerize->Log Contact Contact EHS for Pickup Log->Contact End Proper Disposal by Licensed Contractor Contact->End

Figure 2: General workflow for the disposal of this compound waste.

Experimental Protocols: General Handling for Research Applications

While specific experimental protocols will vary, the following general steps should be followed when incorporating this compound into your research:

  • Preparation: Before handling, ensure all necessary PPE is correctly donned and the work area (e.g., fume hood) is prepared.

  • Weighing: When weighing the solid material, use a balance in an enclosure or a fume hood to minimize dust dispersion.

  • Dissolving: If dissolving in a solvent, add the solid to the solvent slowly to avoid splashing.

  • Reaction: Conduct the experiment in a closed system or under adequate ventilation.

  • Post-Experiment: Decontaminate all equipment and the work area. Dispose of all waste according to the disposal plan.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.